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  • Product: Pyridin-2-yl(pyridin-4-yl)methanol
  • CAS: 945-50-6

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Pyridin-2-yl(pyridin-4-yl)methanol

Executive Summary Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6)[1] is an unsymmetrical diarylmethanol characterized by the presence of two distinct pyridine rings attached to a central carbinol carbon. This specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6)[1] is an unsymmetrical diarylmethanol characterized by the presence of two distinct pyridine rings attached to a central carbinol carbon. This specific structural motif renders it a highly valuable bidentate/bridging ligand in transition metal coordination chemistry and a versatile building block in the development of pharmaceutical agents. Due to the electron-deficient nature of the pyridine rings, the synthesis of this compound requires precise chemoselective strategies to avoid side reactions such as over-reduction or undesired homocoupling.

This technical guide dissects the two primary synthetic pathways for generating pyridin-2-yl(pyridin-4-yl)methanol, providing causality-driven experimental protocols designed for high yield and reproducibility.

Mechanistic Pathways for Synthesis

The assembly of the di-pyridyl carbinol core typically relies on either the formation of a new carbon-carbon bond via organometallic addition or the chemoselective reduction of a pre-formed ketone precursor.

Pathway A: Directed Organolithium Addition (Lithium-Halogen Exchange)

This convergent approach involves the reaction of 4-bromopyridine with n-butyllithium (n-BuLi) to generate a highly reactive 4-lithiopyridine intermediate, which subsequently undergoes nucleophilic addition to pyridine-2-carboxaldehyde.

  • Causality of Reagent Choice: Bromine is selected over chlorine due to its higher polarizability and weaker C–X bond, facilitating a rapid and complete lithium-halogen exchange.

  • Causality of Temperature Control: The reaction must be strictly maintained at –78 °C. At higher temperatures, the 4-lithiopyridine species is prone to rapid decomposition or Wurtz-Fittig-type homocoupling with unreacted 4-bromopyridine, leading to 4,4'-bipyridine byproducts.

Pathway B: Chemoselective Ketone Reduction

A more scalable and operationally simple route involves the hydride reduction of pyridin-2-yl(pyridin-4-yl)methanone[2],[3].

  • Causality of Reagent Choice: Sodium borohydride (NaBH₄) in methanol is the reagent of choice[4]. Unlike lithium aluminum hydride (LiAlH₄), which is overly aggressive and can partially reduce the electron-deficient pyridine rings, NaBH₄ provides a mild, chemoselective delivery of hydride to the electrophilic carbonyl carbon.

  • Solvent Dynamics: Methanol serves a dual purpose: it stabilizes the transition state via hydrogen bonding to the carbonyl oxygen (increasing its electrophilicity) and acts as the immediate proton source to neutralize the resulting alkoxide intermediate.

G A1 4-Bromopyridine A2 4-Lithiopyridine (Intermediate) A1->A2 n-BuLi, THF -78 °C Target Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6) A2->Target 1. Add A3 2. H2O Quench A3 Pyridine-2-carboxaldehyde A3->Target Electrophile B1 Pyridin-2-yl(pyridin-4-yl)methanone B1->Target NaBH4, MeOH 0 °C to RT

Chemical synthesis pathways for Pyridin-2-yl(pyridin-4-yl)methanol.

Comparative Analysis of Synthetic Routes

To assist in route selection for specific project scales, the quantitative and qualitative metrics of both pathways are summarized below.

MetricPathway A: Organolithium AdditionPathway B: Ketone Reduction
Primary Reagents 4-Bromopyridine, Pyridine-2-carboxaldehyde, n-BuLiPyridin-2-yl(pyridin-4-yl)methanone, NaBH₄
Temperature Profile Cryogenic (–78 °C) to Room TemperatureMild (0 °C to Room Temperature)
Typical Yield 45% – 60% (Limited by intermediate stability)85% – 95% (Highly efficient)
Atom Economy Moderate (Generates stoichiometric LiBr waste)High (Borate salts are easily washed away)
Scalability Low-to-Moderate (Requires strict anhydrous/anaerobic setup)High (Robust under standard reactor conditions)
Safety Considerations Pyrophoric n-BuLi requires specialized handlingHydrogen gas evolution requires proper venting

Experimental Protocols (Self-Validating Systems)

Protocol: Chemoselective Reduction of Pyridin-2-yl(pyridin-4-yl)methanone

1. Reaction Setup & Initiation

  • Charge: Suspend pyridin-2-yl(pyridin-4-yl)methanone (1.0 equiv) in anhydrous methanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a vented argon line.

  • Temperature Control: Submerge the flask in an ice/water bath to bring the internal temperature to 0 °C. Causality: NaBH₄ reacts exothermically with methanol to release hydrogen gas; starting at 0 °C controls the kinetics of this background reaction and prevents solvent boil-off.

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. Self-Validation: Observe controlled effervescence (H₂ gas). The suspension should gradually become a homogeneous solution as the ketone is reduced to the more soluble alcohol.

2. Propagation & Monitoring

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with 5% Methanol in Dichloromethane (DCM). Under UV light (254 nm), the complete disappearance of the higher-Rf ketone spot and the formation of a lower-Rf alcohol spot confirms complete hydride transfer.

3. Quenching & Workup

  • Quench: Slowly add saturated aqueous NH₄Cl until gas evolution ceases. Causality: NH₄Cl provides a mildly acidic proton source to break down the boron-alkoxide complexes without fully protonating the pyridine nitrogens (which would drag the product into the aqueous layer).

  • Extraction: Remove the bulk of the methanol in vacuo. Extract the remaining aqueous phase with DCM (3 × 20 mL). Wash the combined organic layers with brine. Causality: Brine increases the ionic strength of the aqueous layer, breaking any micro-emulsions commonly formed by poly-heterocyclic compounds.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

4. Purification (Expert Insight)

  • Purify via flash column chromatography.

  • Critical Step: Pre-treat the silica gel by running 1 column volume of eluent containing 2% Triethylamine (Et₃N). Causality: Pyridyl alcohols strongly adsorb to the acidic silanol sites on standard silica gel, causing severe streaking and yield loss. Et₃N neutralizes these sites, ensuring a sharp elution band and maximizing isolated yield.

WorkflowB Step1 Charge Reactor with Ketone Precursor & MeOH Step2 Cool to 0 °C (Ice/Water Bath) Step1->Step2 Step3 Portion-wise Addition of NaBH4 (Control H2 Evolution) Step2->Step3 Step4 Warm to Room Temp Stir for 2 Hours Step3->Step4 Step5 TLC Validation (Confirm Ketone Consumption) Step4->Step5 Step6 Quench with sat. NH4Cl & Evaporate MeOH Step5->Step6 Step7 Extract with DCM Wash with Brine Step6->Step7 Step8 Purify via Silica Gel (Pre-treated with 2% Et3N) Step7->Step8

Experimental workflow for the chemoselective reduction of the ketone precursor.

References[1] 40472-51-3|2-(5-Methylpyridin-2-yl)propan-2-ol - BLDpharm. bldpharm.com. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_2mWLT27QAXnpXlAQ3lEZ0zJnx0vdC7HsPjTwt9kWREC1X_C8v-xrTD2R6UP_Id1464sixEkXvijku3hdprpFnYxHrVk5YVz3ZOo7SQnLgxowjKYdNuS54MNuxm1YAwE7jjmvCchJJn_ICw==[2] Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Pd Ensembles with Cu Lewis Acid Sites | ACS Catalysis. acs.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9xmE7Ljm_Mnv2wHUm_bF4ir_1kkeNImoa-RWAl98tAkzlGcPLeUdyHzdEgaV-pH4MYnJgF_CbiXIIVtf7L_rWZGYC2U5JwCMbjsWNgqTFG3hYcTd1oQfTtxR5JK103z3k4GFqm1JCyS71Ig==[3] General reaction mechanism proposed for the formylation of indolizines... | Download Scientific Diagram - ResearchGate. researchgate.net. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQd3UK2lL-uO3yauhKoGLgvwsl5pQP2sfcSTCU_JBI0L3t4maMLMZJgL1krp-HCUhr8b5H2p8kwbRduQiUg7L_XPoKQKKOo3mzgfOPuKwMHnD4l1RJrl_7XPQMnPQaBSLhWK2wKRazsO5Ojyt6tg1yBFDA1lbZ6-zqVLPUVeSL-xqP7VavrRqZ-R8QgPw_QBRFsKTFHfljFmR-DIBG4EwkzpSB5Jka2XCddc8pCBLM9wyd2AymEgbY9YGrJwblXQ0=[4] 11 2. Synthesen und Charakterisierung 2.1 Kenntnisstand. gwdg.de. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE-1nbq5JrpED-FfGy1SRXNo1OIJihABjRWDbFcpeazs0u8XqgvTMnmW8W3vyEDHhnrDTaQThwon4T3JkYuzHYD4cWcAt8gmqYDNg5nkqD96V4IX8MP-yfK93b7mvsDPs9JpMdgu1v92hXJ0ZBlV5sosQwQ08r97D_Was-JBhncKn71EY=

Sources

Exploratory

An In-depth Technical Guide to Pyridin-2-yl(pyridin-4-yl)methanol: Synthesis, Properties, and Potential Applications

Abstract This technical guide provides a comprehensive overview of Pyridin-2-yl(pyridin-4-yl)methanol, a heterocyclic alcohol with significant potential in medicinal chemistry and materials science. Due to the limited av...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of Pyridin-2-yl(pyridin-4-yl)methanol, a heterocyclic alcohol with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its precursor, pyridin-2-yl(pyridin-4-yl)methanone, and closely related structural analogs. We will delve into its synthesis, predicted physicochemical and spectroscopic properties, potential applications in drug discovery and catalysis, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising chemical entity.

Introduction: The Significance of Dipyridyl Methanols

Diaryl methanols, particularly those incorporating heterocyclic rings like pyridine, represent a class of compounds with diverse applications. The pyridine moieties introduce unique electronic properties, coordination capabilities with metal ions, and the potential for hydrogen bonding, making them valuable scaffolds in drug design and catalysis.[1] Pyridin-2-yl(pyridin-4-yl)methanol, with its two pyridine rings positioned at the 2- and 4-positions relative to the methanol bridge, presents an interesting case for exploring structure-activity relationships and developing novel functional molecules.

Synthesis of Pyridin-2-yl(pyridin-4-yl)methanol

The most direct synthetic route to Pyridin-2-yl(pyridin-4-yl)methanol is through the reduction of its corresponding ketone, pyridin-2-yl(pyridin-4-yl)methanone.[2] This precursor is commercially available. The reduction of diaryl ketones to diarylmethanols is a well-established transformation in organic synthesis.[3]

General Synthesis Workflow

The synthesis can be visualized as a two-step process starting from the commercially available ketone.

G cluster_0 Synthesis of Pyridin-2-yl(pyridin-4-yl)methanol ketone Pyridin-2-yl(pyridin-4-yl)methanone reduction Reduction Reaction ketone->reduction Reducing Agent (e.g., NaBH4) alcohol Pyridin-2-yl(pyridin-4-yl)methanol reduction->alcohol purification Purification (e.g., Chromatography) alcohol->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: A general workflow for the synthesis and characterization of Pyridin-2-yl(pyridin-4-yl)methanol.

Experimental Protocol: Reduction of Pyridin-2-yl(pyridin-4-yl)methanone

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Pyridin-2-yl(pyridin-4-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Procedure:

  • Dissolution: In a round-bottom flask, dissolve pyridin-2-yl(pyridin-4-yl)methanone (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Pyridin-2-yl(pyridin-4-yl)methanol.

Physicochemical Properties (Predicted)

As direct experimental data for Pyridin-2-yl(pyridin-4-yl)methanol is scarce, the following properties are predicted based on its structure and data from analogous compounds like phenyl(pyridin-2-yl)methanol and pyridin-4-ylmethanol.[4][5]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₁H₁₀N₂OBased on the chemical structure.
Molecular Weight 186.21 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other diaryl methanols and the precursor ketone.[2]
Melting Point Expected to be in the range of 60-90 °CPhenyl(pyridin-2-yl)methanol has a melting point of 83-84 °C. The dipyridyl structure might have a slightly different melting point due to crystal packing.
Boiling Point >300 °C at atmospheric pressure (with decomposition)High boiling point is expected due to the molecular weight and hydrogen bonding capability. Diaryl methanols often have high boiling points.
Solubility Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water and nonpolar solvents like hexane.The presence of the hydroxyl group and two pyridine nitrogens suggests solubility in polar protic and aprotic solvents. The aromatic rings limit water solubility.
pKa The pKa of the pyridinium ions would likely be in the range of 4-5.The pKa of pyridine is approximately 5.2. The electron-withdrawing nature of the second pyridine ring and the methanol group might slightly lower the pKa of each pyridine nitrogen.

Spectroscopic Characterization (Predicted)

The spectroscopic data is predicted based on the analysis of related pyridine-containing compounds.[6][7][8][9][10]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two pyridine rings and the methine and hydroxyl protons.

  • Aromatic Region (δ 7.0-8.8 ppm): A complex pattern of signals corresponding to the protons on the 2-substituted and 4-substituted pyridine rings. The protons ortho to the nitrogen atoms will be the most downfield.

  • Methine Proton (CH-OH) (δ ~5.5-6.0 ppm): A singlet or a doublet (if coupled to the hydroxyl proton), shifted downfield due to the adjacent oxygen and aromatic rings.

  • Hydroxyl Proton (OH) (δ variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbons of the two pyridine rings and the methine carbon.

  • Aromatic Carbons (δ 120-160 ppm): Signals corresponding to the carbons of the pyridine rings. The carbons attached to the nitrogen atoms will be the most downfield.

  • Methine Carbon (C-OH) (δ ~70-80 ppm): A signal for the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (aromatic): Signals above 3000 cm⁻¹.

  • C=C and C=N Stretch (aromatic): Sharp peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine rings.

  • C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.

Potential Applications

The unique structure of Pyridin-2-yl(pyridin-4-yl)methanol suggests its potential in several fields, primarily in drug discovery and catalysis.

Drug Discovery

Derivatives of pyridinyl methanols have been investigated as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[11][12] TRPV3 is implicated in pain sensation, inflammation, and skin disorders, making it an attractive therapeutic target.[11] The dipyridyl methanol scaffold could serve as a novel core for the development of new TRPV3 antagonists or modulators of other biological targets.

Catalysis

The two pyridine nitrogen atoms in Pyridin-2-yl(pyridin-4-yl)methanol can act as ligands to coordinate with transition metals, forming metal complexes with potential catalytic activity. Pyridine-based ligands are widely used in catalysis for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions.[13] The specific geometry and electronic properties of the dipyridyl methanol ligand could lead to catalysts with unique selectivity and reactivity.

G cluster_1 Potential Catalytic Cycle catalyst [M]-L Complex (L = Pyridin-2-yl(pyridin-4-yl)methanol) intermediate1 [M]-L-Substrate Intermediate catalyst->intermediate1 Coordination substrate Substrate substrate->intermediate1 product Product intermediate2 Transition State intermediate1->intermediate2 Transformation intermediate2->catalyst Regeneration intermediate2->product

Caption: A simplified representation of a potential catalytic cycle involving a metal complex of Pyridin-2-yl(pyridin-4-yl)methanol.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling Pyridin-2-yl(pyridin-4-yl)methanol. The following guidelines are based on the known hazards of pyridine and its derivatives.[2][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

  • Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

Pyridin-2-yl(pyridin-4-yl)methanol is a structurally intriguing molecule with considerable, yet largely unexplored, potential. While direct experimental data remains limited, this guide provides a solid foundation for its synthesis, predicted properties, and promising applications based on the established chemistry of its precursor and analogous compounds. It is our hope that this technical guide will stimulate further research into this and related dipyridyl methanol scaffolds, unlocking their full potential in the fields of medicinal chemistry, catalysis, and materials science.

References

  • (piperidin-4-yl)(pyridine-2-yl)methanol — Chemical Substance Information - NextSDS. (n.d.).
  • Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem. (n.d.). Retrieved March 30, 2026, from [Link]

  • Piperidin-4-yl(pyridin-2-yl)methanol CAS NO.884504-89-6 - LookChem. (n.d.). Retrieved March 30, 2026, from [Link]

  • Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study - PubMed. (2015). Retrieved March 30, 2026, from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Retrieved March 30, 2026, from [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry. (2016, April 14). Retrieved March 30, 2026, from [Link]

  • Gribble reduction of diaryl ketones | Request PDF. (n.d.). Retrieved March 30, 2026, from [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry. (n.d.). Retrieved March 30, 2026, from [Link]

  • 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem. (n.d.). Retrieved March 30, 2026, from [Link]

  • Theoretical IR Spectrum of (RS)-(4-Bromophenyl) (Pyridine-2yl) Methanol. (n.d.). Retrieved March 30, 2026, from [Link]

  • PHENYL(PYRIDIN-2-YL)METHANOL, (+/-)- - precisionFDA. (n.d.). Retrieved March 30, 2026, from [Link]

  • alpha-Phenyl-4-pyridinemethanol | C12H11NO | CID 98305 - PubChem. (n.d.). Retrieved March 30, 2026, from [Link]

  • Pyridine - SpectraBase. (n.d.). Retrieved March 30, 2026, from [Link]

  • 4-Pyridinemethanol - NIST WebBook. (n.d.). Retrieved March 30, 2026, from [Link]

  • Piconol | C6H7NO | CID 11474 - PubChem. (n.d.). Retrieved March 30, 2026, from [Link]

  • (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 - PubChem. (n.d.). Retrieved March 30, 2026, from [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents. (n.d.).
  • 4-Pyridinemethanol - NIST WebBook. (n.d.). Retrieved March 30, 2026, from [Link]

  • (piperidin-2-yl)(pyridin-4-yl)methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 30, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). Retrieved March 30, 2026, from [Link]

  • [1-(pyridin-2-yl)piperidin-4-yl]methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 30, 2026, from [Link]

  • Pyridine-4-methanol - ChemBK. (2022, October 16). Retrieved March 30, 2026, from [Link]

  • pyridin-4-ylmethanol - Wikidata. (2025, November 19). Retrieved March 30, 2026, from [Link]

  • [The effect of acids on dianisyl-pyridyl- and dipyridyl-anisyl-methanoles (author's transl)]. (n.d.). Retrieved March 30, 2026, from [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Molecular Structure of Pyridin-2-yl(pyridin-4-yl)methanol

Abstract This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of Pyridin-2-yl(pyridin-4-yl)methanol. As a member of the pyridinyl-methanol class of compounds, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of Pyridin-2-yl(pyridin-4-yl)methanol. As a member of the pyridinyl-methanol class of compounds, this molecule represents a significant scaffold in medicinal chemistry and materials science. Its unique trifunctional nature—comprising a central hydroxyl group and two distinct pyridine rings—imparts a specific three-dimensional architecture and reactivity profile. This document details its structural and conformational analysis, supported by spectroscopic characterization, outlines a robust synthetic protocol, and discusses its potential applications, particularly in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis who require a deep technical understanding of this versatile heterocyclic building block.

Introduction and Significance

Pyridin-2-yl(pyridin-4-yl)methanol (C₁₁H₁₀N₂O) is a heterocyclic alcohol featuring a central methanol carbon bonded to a pyridin-2-yl and a pyridin-4-yl substituent. The pyridine ring is a foundational motif in pharmaceuticals, and compounds incorporating the pyridinyl-methanol core have demonstrated significant biological activity. Notably, derivatives of this structural class have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain sensation, inflammation, and skin disorders.[1][2] The strategic placement of two pyridine rings with different substitution patterns (2- and 4-position) creates an asymmetric molecule with distinct electronic and steric properties, making it a valuable building block for generating diverse chemical libraries for drug screening.

This guide will deconstruct the molecule's structure from its fundamental connectivity to its supramolecular assembly, providing the causal reasoning behind its chemical behavior and analytical signatures.

Molecular Structure and Conformational Analysis

The structural integrity of Pyridin-2-yl(pyridin-4-yl)methanol is defined by the spatial arrangement of its constituent rings and the stereochemistry of the central carbinol carbon.

Core Architecture and Chirality

The molecule's backbone consists of a methane carbon single-bonded to a hydrogen, a hydroxyl group, a carbon atom of a pyridin-2-yl ring, and a carbon atom of a pyridin-4-yl ring.

  • Chiral Center: The central carbinol carbon is a stereocenter. Consequently, the molecule exists as a pair of enantiomers: (R)-Pyridin-2-yl(pyridin-4-yl)methanol and (S)-Pyridin-2-yl(pyridin-4-yl)methanol. Unless synthesized via an asymmetric route, the compound is typically produced and utilized as a racemic mixture.

Caption: 2D representation of Pyridin-2-yl(pyridin-4-yl)methanol's connectivity.

Three-Dimensional Conformation and Supramolecular Assembly

While a crystal structure for the exact title compound is not publicly available, extensive data from closely related analogues, such as phenyl(pyridin-2-yl)methanol and (4-chlorophenyl)(pyridin-2-yl)methanol, provide authoritative insights into its likely conformation.

  • Dihedral Angle: The two pyridine rings are not coplanar. Steric hindrance and electronic repulsion cause them to adopt a twisted conformation. In phenyl(pyridin-2-yl)methanol, the dihedral angle between the rings is 71.42°.[3] A similar significant dihedral angle is expected for Pyridin-2-yl(pyridin-4-yl)methanol, creating a well-defined three-dimensional pocket.

  • Hydrogen Bonding: The most critical intermolecular force governing the solid-state structure is hydrogen bonding. The hydroxyl group (donor) forms a strong O-H···N hydrogen bond with the nitrogen atom of a neighboring molecule's pyridine ring. In analogues, this interaction links molecules into helical or zigzag chains, defining the crystal packing. This interaction is fundamental to the molecule's physical properties, such as melting point and solubility.

Supramolecular_Assembly cluster_0 Molecule A cluster_1 Molecule B A_OH O-H (Donor) B_Py2N Pyridin-2-yl N (Acceptor) A_OH->B_Py2N O-H···N H-Bond A_Py2N Pyridin-2-yl N A_Py4N Pyridin-4-yl N B_OH O-H (Donor) B_Py4N Pyridin-4-yl N

Caption: O-H···N hydrogen bonding forms the primary supramolecular interaction.

Physicochemical and Spectroscopic Characterization

The unique electronic environment of each atom in Pyridin-2-yl(pyridin-4-yl)methanol gives rise to a distinct spectroscopic fingerprint, which is essential for its unambiguous identification and quality control.

Physicochemical Properties
PropertyValueSource/Rationale
Molecular Formula C₁₁H₁₀N₂O-
Molecular Weight 186.21 g/mol Calculated
CAS Number 1699-73-6Vendor Data
Appearance Off-white to yellow solidInferred from related compounds
Oxidized Form Pyridin-2-yl(pyridin-4-yl)methanone
Hydrogen Bond Donor Count 1(O-H group)
Hydrogen Bond Acceptor Count 3(Two N atoms, one O atom)
Spectroscopic Data (Predicted)

The following data are predicted based on the known spectroscopic behavior of its constituent functional groups and data from isomers like 2- and 4-pyridinemethanol.[4]

  • ¹H NMR (400 MHz, CDCl₃, δ):

    • Pyridine Protons (8.7-7.2 ppm): A complex multiplet region is expected. The protons on the pyridin-4-yl ring will appear as two distinct doublets (an AA'BB' system). The four protons on the pyridin-2-yl ring will also show distinct signals due to the molecule's asymmetry.

    • Methine Proton (-CH(OH)-): A singlet is expected around 5.8-5.6 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that is concentration and solvent-dependent, typically between 5.5-4.5 ppm.

  • ¹³C NMR (100 MHz, CDCl₃, δ):

    • Pyridine Carbons (160-120 ppm): A total of 9 distinct signals are expected for the 10 pyridine carbons due to symmetry in the 4-pyridyl ring (C2'/C6' and C3'/C5' are equivalent). The carbons adjacent to nitrogen atoms will be the most downfield.

    • Methine Carbon (-CH(OH)-): A single peak expected around 75-70 ppm.

  • FTIR (KBr Pellet, cm⁻¹):

    • O-H Stretch: A broad and strong band from 3400-3100 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.

    • C-H Stretch (Aromatic): Multiple sharp peaks just above 3000 cm⁻¹.

    • C=N and C=C Stretch (Pyridine): Strong, sharp bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic rings.

    • C-O Stretch: A strong band in the 1100-1000 cm⁻¹ region.

  • Mass Spectrometry (EI, 70 eV):

    • Molecular Ion (M⁺): A prominent peak at m/z = 186.

    • Key Fragments: Fragmentation would likely involve the loss of the hydroxyl group (m/z = 169) and cleavage to form pyridyl cations.

Synthesis and Reactivity

The synthesis of Pyridin-2-yl(pyridin-4-yl)methanol is most efficiently achieved through the nucleophilic addition of an organometallic pyridine derivative to a pyridine aldehyde. This approach offers high yields and good control over the reaction.

Synthetic Strategy: Nucleophilic Addition

The most logical and field-proven approach involves the reaction of 2-lithiopyridine with pyridine-4-carboxaldehyde. The lithiated pyridine is generated in situ from 2-bromopyridine and a strong base like n-butyllithium (n-BuLi) at low temperatures to prevent side reactions.

Caption: A three-step workflow for the synthesis via nucleophilic addition.

Experimental Protocol

Materials: 2-Bromopyridine, n-Butyllithium (2.5 M in hexanes), Pyridine-4-carboxaldehyde, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous NH₄Cl, Anhydrous MgSO₄.

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 2-bromopyridine (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

  • Addition: A solution of pyridine-4-carboxaldehyde (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-3 hours at this temperature.

  • Quenching: The reaction is slowly warmed to 0 °C and quenched by the careful addition of saturated aqueous NH₄Cl solution.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure Pyridin-2-yl(pyridin-4-yl)methanol.

Trustworthiness Note: This protocol is a self-validating system. The low temperature is critical to maintain the stability of the organolithium reagent and prevent unwanted side reactions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aldehyde.

Chemical Reactivity
  • Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, pyridin-2-yl(pyridin-4-yl)methanone, using standard oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane.

  • Basicity: The nitrogen atoms of both pyridine rings are basic and can be protonated with acids to form salts or alkylated to form pyridinium compounds. The pyridin-4-yl nitrogen is generally more basic and nucleophilic than the pyridin-2-yl nitrogen.

  • Esterification/Etherification: The hydroxyl group can undergo esterification with acyl chlorides or carboxylic acids (under acidic catalysis) or be converted into an ether using Williamson ether synthesis conditions.

Applications in Drug Discovery and Materials Science

The structural features of Pyridin-2-yl(pyridin-4-yl)methanol make it a highly attractive scaffold.

  • Medicinal Chemistry: As demonstrated by related compounds, the pyridinyl-methanol moiety is a validated pharmacophore for targeting ion channels like TRPV3.[1][2] The two distinct pyridine rings offer multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). By functionalizing the rings, researchers can tune properties such as potency, selectivity, solubility, and metabolic stability.

  • Ligand Design: The presence of three potential coordination sites (two nitrogen atoms and one oxygen atom) makes this molecule an interesting candidate for the design of metal-organic frameworks (MOFs) and coordination complexes. The geometry and electronic properties of such complexes can be fine-tuned based on the metal center and the conformation of the ligand.

Conclusion

Pyridin-2-yl(pyridin-4-yl)methanol is a chiral, multifunctional building block with a well-defined three-dimensional structure dominated by the dihedral angle between its two pyridine rings and its capacity for strong intermolecular hydrogen bonding. Its synthesis is straightforward via nucleophilic addition, and its functional groups offer numerous handles for further chemical elaboration. The proven biological relevance of the pyridinyl-methanol scaffold positions this compound as a high-value starting point for the development of novel therapeutics and advanced materials. This guide provides the core technical knowledge required for its effective synthesis, characterization, and application in a research and development setting.

References

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47. Available at: [Link]

  • Kubono, K., et al. (2015). Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), 1545-1547. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol. Retrieved March 30, 2026 from [Link].

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]

  • LookChem (n.d.). Piperidin-4-yl(pyridin-2-yl)methanol. CAS NO. 884504-89-6. Available at: [Link]

  • Google Patents (2015). CN105153019A - 2-pyridinemethanol and synthetic method thereof.
  • Hafezi, N., et al. (2002). Different coordination modes of saccharin in the metal complexes with 2-pyridylmethanol: Synthesis, spectroscopic, thermal and structural characterization. Polyhedron, 21(23), 2335-2342. Available at: [Link]

  • Sturner, K. K., et al. (2024). Crystal structure and Hirshfeld surface analysis of {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II). IUCrData, 9(7). Available at: [Link]

  • Junk, P. C., et al. (2015). Crystal structure of ammonium bis[(pyridin-2-yl)methyl]ammonium dichloride. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o692-o693. Available at: [Link]

  • NextSDS (n.d.). [1-(pyridin-2-yl)piperidin-4-yl]methanol. CAS Number 199117-79-8. Available at: [Link]

  • Defense Technical Information Center (1966). A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Available at: [Link]

  • Google Patents (2017). CN107286079A - A kind of synthetic method of 2 pyridinemethanol.
  • Kim, J. & Kang, S. K. (2014). Crystal structure of phen-yl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. Available at: [Link]

Sources

Exploratory

Spectroscopic and Structural Elucidation of Pyridin-2-yl(pyridin-4-yl)methanol: A Technical Guide for Researchers

Abstract This technical guide provides a detailed analysis of the expected spectroscopic signature of the novel heterocyclic compound, pyridin-2-yl(pyridin-4-yl)methanol. In the absence of comprehensive published experim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic signature of the novel heterocyclic compound, pyridin-2-yl(pyridin-4-yl)methanol. In the absence of comprehensive published experimental data for this specific molecule, this document serves as a predictive guide for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we present a robust, predicted spectroscopic profile. This guide is intended to aid in the identification, characterization, and purity assessment of newly synthesized pyridin-2-yl(pyridin-4-yl)methanol, thereby accelerating research and development efforts. Methodologies for data acquisition are also detailed to ensure reproducible and high-quality results.

Introduction

Pyridin-2-yl(pyridin-4-yl)methanol represents a unique molecular scaffold with potential applications in coordination chemistry, catalysis, and as a precursor for pharmacologically active compounds. Its structure, featuring two distinct pyridine rings linked by a methanol bridge, suggests a rich and informative spectroscopic profile. The 2-substituted and 4-substituted pyridine moieties are expected to exhibit characteristic and distinguishable signals, while the hydroxyl and methine groups of the bridge will provide key identifying features. This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The predictions are grounded in the well-established spectroscopic behavior of pyridine and its derivatives.[1][2][3][4]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of pyridin-2-yl(pyridin-4-yl)methanol are detailed below. The predictions are based on the known chemical shifts of 2- and 4-substituted pyridines, with considerations for the electronic effects of the hydroxymethyl bridge.[5][6][7][8][9][10][11][12]

2.1.1. Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule. The signals from the two pyridine rings will be distinct.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H-6' (2-pyridyl)8.55 - 8.65d~4.81HThe proton α to the nitrogen in a 2-substituted pyridine is typically the most deshielded.
H-3' (2-pyridyl)7.65 - 7.75td~7.7, 1.81HThis proton is in the β-position and shows coupling to H-4' and H-5'.
H-5' (2-pyridyl)7.25 - 7.35d~7.81HThis proton is coupled to H-6' and H-4'.
H-4' (2-pyridyl)7.15 - 7.25ddd~7.5, 4.8, 1.21HThis proton is coupled to the other three protons on the 2-pyridyl ring.
H-2, H-6 (4-pyridyl)8.60 - 8.70d~6.02HThe two protons α to the nitrogen in a 4-substituted pyridine are equivalent and highly deshielded.
H-3, H-5 (4-pyridyl)7.30 - 7.40d~6.02HThe two protons β to the nitrogen are equivalent.
-CH(OH)-5.80 - 5.90s-1HThe methine proton is a singlet and its chemical shift is influenced by the adjacent hydroxyl and aromatic rings.
-OH4.50 - 5.50br s-1HThe hydroxyl proton is a broad singlet and its chemical shift is concentration and solvent dependent.

2.1.2. Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

The carbon NMR will show 11 distinct signals, reflecting the molecular asymmetry.

Carbon Predicted Chemical Shift (δ, ppm) Assignment Rationale
C-2' (2-pyridyl)160.0 - 162.0The carbon bearing the substituent in a 2-substituted pyridine.
C-6' (2-pyridyl)148.5 - 150.0The carbon α to the nitrogen.
C-4' (2-pyridyl)136.0 - 137.5Aromatic CH carbon.
C-5' (2-pyridyl)122.0 - 123.5Aromatic CH carbon.
C-3' (2-pyridyl)120.0 - 121.5Aromatic CH carbon.
C-4 (4-pyridyl)155.0 - 157.0The carbon bearing the substituent in a 4-substituted pyridine.
C-2, C-6 (4-pyridyl)149.5 - 151.0The two equivalent carbons α to the nitrogen.
C-3, C-5 (4-pyridyl)121.0 - 122.5The two equivalent carbons β to the nitrogen.
-CH(OH)-75.0 - 78.0The methine carbon, shifted downfield by the hydroxyl and aromatic rings.

2.1.3. Experimental Protocol for NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the hydroxyl group, the aromatic rings, and the C-O bond.[1][2][13][14]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity Description
3400 - 3200O-H stretchStrong, BroadCharacteristic of a hydrogen-bonded hydroxyl group.
3100 - 3000Aromatic C-H stretchMediumTypical for sp² C-H bonds in the pyridine rings.
1600 - 1580C=N stretchStrongPyridine ring stretching vibration.
1500 - 1400C=C stretchMedium-StrongAromatic ring stretching vibrations.
1100 - 1000C-O stretchStrongStretching vibration of the alcohol C-O bond.
900 - 650Aromatic C-H out-of-plane bendStrongThe pattern of these bands can be indicative of the substitution pattern on the pyridine rings.

2.2.1. Experimental Protocol for IR Data Acquisition

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak and characteristic fragmentation patterns.[15][16][17][18][19]

Predicted Mass Spectrum Fragmentation

  • Molecular Ion (M⁺˙): The molecular ion peak at m/z = 186 is expected to be observed, corresponding to the molecular weight of C₁₁H₁₀N₂O.

  • Key Fragmentation Pathways:

    • Loss of H˙: A peak at m/z = 185, corresponding to the loss of a hydrogen radical, leading to a stable oxonium ion.

    • Loss of ˙OH: A peak at m/z = 169, resulting from the loss of a hydroxyl radical.

    • Benzylic-type Cleavage: Cleavage of the C-C bond between the methine carbon and one of the pyridine rings would be a major fragmentation pathway. This would lead to pyridin-2-yl cation (m/z = 78) and pyridin-4-yl-methanol radical, or pyridin-4-yl cation (m/z = 78) and pyridin-2-yl-methanol radical. The fragment at m/z = 108 (hydroxymethylpyridine cation) is also expected.

    • Pyridine Ring Fragmentation: Further fragmentation of the pyridine rings would lead to smaller fragments.

2.3.1. Experimental Protocol for MS Data Acquisition

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or as a dilute solution in a suitable volatile solvent (e.g., methanol) via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the key structural features of pyridin-2-yl(pyridin-4-yl)methanol and their correlation with the predicted spectroscopic data.

Spectroscopic_Correlation cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry structure N / |   |--CH(OH)--Py(4) / C H_NMR ¹H NMR - Pyridyl Protons (δ 7.1-8.7) - Methine Proton (δ ~5.8) - Hydroxyl Proton (δ 4.5-5.5) structure->H_NMR Proton Environments C_NMR ¹³C NMR - Pyridyl Carbons (δ 120-162) - Methine Carbon (δ ~76) structure->C_NMR Carbon Skeleton IR IR Bands - O-H Stretch (~3300 cm⁻¹) - C=N/C=C Stretch (1600-1400 cm⁻¹) - C-O Stretch (~1050 cm⁻¹) structure->IR Functional Groups MS MS Fragmentation - Molecular Ion (m/z 186) - Fragments (m/z 185, 169, 108, 78) structure->MS Molecular Weight & Fragmentation

Caption: Correlation of molecular structure with key spectroscopic data.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of pyridin-2-yl(pyridin-4-yl)methanol. The presented ¹H NMR, ¹³C NMR, IR, and MS data, although not from direct experimental measurement, are based on sound spectroscopic principles and data from closely related analogs. This guide is intended to be a valuable resource for researchers, enabling them to confidently identify and characterize this novel compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As experimental data for this compound becomes available, this guide can serve as a basis for comparison and further refinement of our understanding of its spectroscopic properties.

References

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  • Katritzky, A. R., & Jones, R. A. (1960). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 2942.
  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10.
  • Kauffman, J. M., & Pinnell, R. P. (2018). Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines.
  • ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
  • Lee, Y.-P., & Joshi, P. R. (2013). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 117(38), 9340-9351.
  • Cherukupalli, S., & Chien, C.-H. (2012). Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes. Synlett, 23(19), 2841-2845.
  • ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 13C NMR spectrum.
  • Al-Najjar, I. M., Al-Humaidi, J. Y., & Alsaygh, A. A. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4(2), 116-121.
  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947.
  • Cowden, C. J., & Paterson, I. (2015). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 53(11), 917-922.
  • Ghedini, M., et al. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(8), 614-625.
  • Mills, M. A. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
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  • Castillo, M. R., et al. (2021). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry, 59(12), 1165-1175.
  • Chaur, M. N., et al. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 7), 631-635.
  • Wang, T., et al. (2018). Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-Bromo-imidazo[1,2-α]pyridines. Organic Letters, 20(15), 4563-4566.
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Foundational

An In-depth Technical Guide to Pyridin-2-yl(pyridin-4-yl)methanol: Synthesis, Properties, and Applications for the Research Scientist

Foreword for the Drug Development Professional The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities f...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Drug Development Professional

The landscape of modern medicinal chemistry is characterized by the pursuit of novel molecular scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Within this context, heteroaromatic systems, particularly those containing pyridine moieties, have proven to be exceptionally fruitful. The inherent electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in a multitude of biologically active compounds. This guide focuses on a specific, yet underexplored member of this family: Pyridin-2-yl(pyridin-4-yl)methanol. While this compound may not yet be a household name in the annals of blockbuster drugs, its structural motifs are present in molecules of significant therapeutic interest. As such, a thorough understanding of its synthesis, properties, and potential applications is invaluable for researchers and scientists dedicated to the discovery and development of next-generation therapeutics. This document serves as a comprehensive technical resource, providing not only the foundational chemical knowledge but also the practical insights necessary to leverage this promising scaffold in drug discovery programs.

Compound Identification and Physicochemical Properties

For the purpose of this guide, we will refer to the target compound by its systematic name and provide the identifiers for its ketone precursor for reference and procurement.

Table 1: Identifiers for Pyridin-2-yl(pyridin-4-yl)methanone

IdentifierValueSource
IUPAC Name Pyridin-2-yl(pyridin-4-yl)methanoneN/A
Molecular Formula C₁₁H₈N₂O
Molecular Weight 184.19 g/mol
InChI 1S/C11H8N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8H
InChIKey PAMJMJCMSLYAJU-UHFFFAOYSA-N
SMILES O=C(c1ccncc1)c2ccccn2

The physicochemical properties of Pyridin-2-yl(pyridin-4-yl)methanol can be inferred from its structure and data on related compounds. It is expected to be a solid at room temperature with some degree of solubility in polar organic solvents. The presence of the hydroxyl group and the two pyridine nitrogen atoms allows for both hydrogen bond donation and acceptance, which will influence its solubility and interactions with biological targets.

Synthesis of Pyridin-2-yl(pyridin-4-yl)methanol

The most direct and reliable method for the synthesis of Pyridin-2-yl(pyridin-4-yl)methanol is the reduction of its corresponding ketone, pyridin-2-yl(pyridin-4-yl)methanone. This is a standard transformation in organic chemistry, and several reducing agents can be employed.

Recommended Synthetic Protocol: Sodium Borohydride Reduction

This protocol is recommended for its mild reaction conditions, high yield, and the relative safety and ease of handling of the reducing agent.

Materials:

  • Pyridin-2-yl(pyridin-4-yl)methanone

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve pyridin-2-yl(pyridin-4-yl)methanone in anhydrous methanol. A typical concentration would be in the range of 0.1-0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature down to 0-5 °C. This is a precautionary measure to control the initial exotherm of the reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The molar equivalent of NaBH₄ is typically 1.1 to 1.5 times the molar amount of the ketone to ensure complete reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of deionized water. Be aware of hydrogen gas evolution.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Concentration: Remove the organic solvent using a rotary evaporator to yield the crude Pyridin-2-yl(pyridin-4-yl)methanol.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel if required.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Ketone Pyridin-2-yl(pyridin-4-yl)methanone Reaction Reduction at 0°C to RT Ketone->Reaction Methanol Methanol (Solvent) Methanol->Reaction NaBH4 Sodium Borohydride NaBH4->Reaction Quench Water Quench Reaction->Quench Evaporation1 Rotary Evaporation Quench->Evaporation1 Extraction Liquid-Liquid Extraction (DCM/EtOAc & Water) Evaporation1->Extraction Drying Drying with MgSO₄/Na₂SO₄ Extraction->Drying Evaporation2 Rotary Evaporation Drying->Evaporation2 Product Pyridin-2-yl(pyridin-4-yl)methanol Evaporation2->Product

Caption: Workflow for the synthesis of Pyridin-2-yl(pyridin-4-yl)methanol.

Potential Applications in Drug Discovery

The pyridinyl-methanol moiety is a key pharmacophore in a number of biologically active molecules. The unique spatial arrangement of the two pyridine rings and the central hydroxyl group in Pyridin-2-yl(pyridin-4-yl)methanol makes it an attractive scaffold for probing protein binding sites.

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

Recent research has highlighted the importance of pyridinyl-methanol derivatives as potent and selective antagonists of the TRPV3 ion channel.[1][2][3] TRPV3 is implicated in a variety of physiological processes, including pain sensation, inflammation, and skin disorders.[1][2][3] The development of selective TRPV3 antagonists is therefore a significant area of interest for the treatment of chronic pain and other related conditions. The general structure of these antagonists often features a central alcohol connected to two aromatic or heteroaromatic rings. Pyridin-2-yl(pyridin-4-yl)methanol represents a core scaffold that can be further elaborated to optimize its activity and pharmacokinetic properties.

Diagram 2: Role of Pyridinyl-Methanol Derivatives in TRPV3 Modulation

TRPV3_Modulation cluster_0 TRPV3 Ion Channel cluster_1 Therapeutic Intervention TRPV3 TRPV3 Channel Ion_Influx Ca²⁺/Na⁺ Influx TRPV3->Ion_Influx Activation Channel Activation (e.g., Heat, Chemical Stimuli) Activation->TRPV3 Cellular_Response Cellular Response (e.g., Pain Signal) Ion_Influx->Cellular_Response Pyridinyl_Methanol Pyridin-2-yl(pyridin-4-yl)methanol Scaffold Blockade Channel Blockade Pyridinyl_Methanol->Blockade Antagonist Action Blockade->TRPV3 Therapeutic_Effect Therapeutic Effect (e.g., Analgesia) Blockade->Therapeutic_Effect

Caption: Modulation of the TRPV3 ion channel by pyridinyl-methanol derivatives.

Antimicrobial and Other Potential Activities

The pyridine ring is a well-established pharmacophore in antimicrobial agents. The ability of pyridinyl-methanol derivatives to form hydrogen bonds and coordinate with metal ions could be exploited in the design of novel antibacterial and antifungal compounds. Furthermore, the structural similarity of this scaffold to other biologically active molecules suggests potential for activity in areas such as oncology and neurodegenerative diseases.[4][5]

Safety, Handling, and Spectroscopic Characterization

As Pyridin-2-yl(pyridin-4-yl)methanol is not a commercially available compound with a dedicated safety data sheet (SDS), it is crucial to handle it with the care afforded to a novel chemical entity of unknown toxicity. The safety information for its precursor, pyridin-2-yl(pyridin-4-yl)methanone, indicates that it is harmful if swallowed. It is reasonable to assume that the methanol derivative will have a similar or greater level of toxicity.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, follow standard laboratory first aid procedures and seek medical attention.

Spectroscopic Characterization:

Upon successful synthesis, the structure of Pyridin-2-yl(pyridin-4-yl)methanol should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the reduction of the ketone to the alcohol.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The appearance of a broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl group, and the disappearance of the strong carbonyl stretch from the starting material (typically around 1670-1690 cm⁻¹) will confirm the completion of the reduction.

Conclusion and Future Directions

Pyridin-2-yl(pyridin-4-yl)methanol represents a promising, yet underexplored, chemical scaffold for drug discovery. Its straightforward synthesis from a commercially available precursor makes it an accessible starting point for the development of novel therapeutic agents. The established role of the pyridinyl-methanol moiety in the modulation of important biological targets, such as the TRPV3 ion channel, provides a strong rationale for further investigation. Researchers and scientists in the field of drug development are encouraged to explore the potential of this and related di-pyridyl methanol structures in their quest for new and effective medicines. Future work should focus on the synthesis of a library of derivatives with substitutions on the pyridine rings to establish structure-activity relationships (SAR) and optimize their pharmacological profiles.

References

  • (piperidin-2-yl)(pyridin-4-yl)methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. [Link]

  • Matsumoto, K., & Kurata, H. (n.d.). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane. Retrieved March 27, 2026, from [Link]

  • [1-(pyridin-2-yl)piperidin-4-yl]methanol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Wang, S., Chen, J., & Li, L. (2016). Study on the Synthesis of 2,6-di(pyridin-2-yl)pyridin- 4(1H)-one. International Research Journal of Pure and Applied Chemistry, 11(4), 1-6. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry. [Link]

  • Posselt, K. (1978). [The effect of acids on dianisyl-pyridyl- and dipyridyl-anisyl-methanoles (author's transl)]. Arzneimittelforschung, 28(7), 1056-65. [Link]

  • Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - MDPI. (2025). Retrieved March 27, 2026, from [Link]

  • Method for producing pyridine methanol compounds. (n.d.). Google Patents.
  • In Vitro and In Vivo Biological Activities of Dipicolinate Oxovanadium(IV) Complexes. (2023). ACS Publications. [Link]

  • PYRIDIN-2-YL-[7-PYRIDIN-4-YL-PYRAZOLE[1,5-A]PYRIMIDIN-3-YL]METHANONE - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • Canchola, J. (n.d.). "Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials". Retrieved March 27, 2026, from [Link]

  • 2-pyridinemethanol and synthetic method thereof. (n.d.). Google Patents.
  • Dalton Transactions - RSC Publishing. (2022, November 2). Retrieved March 27, 2026, from [Link]

  • Synthesis, Characterization, and Biological Activity of Di‐2‐pyridyl Ketone Aryl Hydrazone and Its Copper(II) Complex and the Interaction of Di‐2‐pyridyl Ketone Aryl Hydrazone with DNA Bases - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • A Combined Spectroscopic and Computational Investigation on the Solvent-to-Chromophore Excited-State Proton Transfer in the 2,2'-Pyridylbenzimidazole-Methanol Complex - RSC Publishing. (n.d.). Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Discovery and History of Pyridin-2-yl(pyridin-4-yl)methanol: A Technical Guide to Dipyridyl Carbinols

Executive Summary As a Senior Application Scientist, I often encounter molecules that, while seemingly simple, possess profound architectural significance in both coordination chemistry and drug discovery. Pyridin-2-yl(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I often encounter molecules that, while seemingly simple, possess profound architectural significance in both coordination chemistry and drug discovery. Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6) is one such molecule. Unlike its symmetrical counterparts—such as the widely utilized 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine[1]—this asymmetric dipyridyl carbinol offers a unique bifunctional topology. It bridges the gap between classical bidentate chelation and supramolecular exodentate bridging, making it a highly privileged scaffold in the synthesis of polyelectrophilic metalated heterocycles and targeted kinase inhibitors.

Historical Context & Discovery

The discovery and subsequent utilization of dipyridylmethanols trace back to the mid-20th century, driven by the burgeoning field of transition metal coordination chemistry. Early researchers sought multidentate ligands capable of stabilizing exotic oxidation states of metals like Ruthenium (Ru), Iridium (Ir), and Platinum (Pt).

The specific synthesis of the 2,4'-isomer, Pyridin-2-yl(pyridin-4-yl)methanol, emerged from the necessity to create "janus-faced" ligands. The historical breakthrough occurred when chemists realized that the two pyridine rings possess distinct electronic and steric environments:

  • The 2-Pyridyl Group: Positioned perfectly to form a stable 5- or 6-membered chelate ring with the adjacent carbinol hydroxyl group when binding to a metal center.

  • The 4-Pyridyl Group: Acts as an exodentate (outward-facing) nitrogen donor, incapable of participating in the primary chelate ring due to steric strain, thereby remaining available to bridge to a secondary metal center or act as a hydrogen-bond acceptor in biological targets.

This structural logic has recently seen a renaissance. Modern oncology research heavily relies on pyridine-based heterocycles to design next-generation chemotherapeutic agents that bypass traditional Cisplatin resistance[2].

Chemical Properties & Structural Logic

Understanding the causality behind the reactivity of Pyridin-2-yl(pyridin-4-yl)methanol requires an analysis of its physicochemical parameters. The pKa of the 4-pyridyl nitrogen is slightly higher than that of the 2-pyridyl nitrogen. This is because the 2-pyridyl nitrogen is in closer spatial proximity to the electron-withdrawing hydroxyl group, which inductively reduces its basicity.

When designing synthetic workflows or biological assays, this differential basicity dictates that the 4-pyridyl nitrogen will protonate first under mildly acidic conditions, a critical factor when formulating pharmaceutical salts[3].

Quantitative Data Summary
PropertyValue
Chemical Name Pyridin-2-yl(pyridin-4-yl)methanol
CAS Registry Number 945-50-6
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
SMILES String OC(c1ncccc1)c2ccncc2
Appearance Off-white to pale yellow crystalline solid
Primary Use Cases Coordination ligand, API intermediate, MOF bridging unit

Experimental Workflows: Synthesis & Self-Validating Protocols

The most reliable method for synthesizing Pyridin-2-yl(pyridin-4-yl)methanol is via a halogen-metal exchange followed by nucleophilic addition.

Synthesis A 2-Bromopyridine B n-BuLi, THF, -78°C A->B Halogen-Metal Exchange C 2-Lithiopyridine (Deep Red Intermediate) B->C Lithiation E Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6) C->E Nucleophilic Attack D 4-Pyridinecarboxaldehyde D->E Electrophilic Capture

Synthetic workflow for Pyridin-2-yl(pyridin-4-yl)methanol via halogen-metal exchange.

Step-by-Step Methodology

1. Preparation of the Organolithium Intermediate:

  • Action: Dissolve 2-bromopyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict Argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • Causality: The use of cryogenic temperatures is non-negotiable. At temperatures above -40 °C, the resulting 2-lithiopyridine is highly unstable and prone to auto-condensation or nucleophilic attack on the THF solvent, leading to complex polymeric mixtures. The -78 °C environment kinetically traps the reactive species.

  • Action: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes.

  • Self-Validation: The protocol validates itself visually. The successful formation of 2-lithiopyridine is immediately indicated by a stark color change, turning the solution a deep, vibrant red/orange.

2. Electrophilic Capture:

  • Action: Dissolve 4-pyridinecarboxaldehyde (1.1 eq) in a small volume of anhydrous THF and add it dropwise to the -78 °C solution.

  • Self-Validation: As the aldehyde is consumed by the nucleophile, the deep red color of the lithiated intermediate will rapidly dissipate, transitioning to a pale yellow alkoxide solution. This colorimetric feedback confirms the reaction has gone to completion.

  • Action: Quench the reaction with saturated aqueous ammonium chloride ( NH4​Cl ) and extract with ethyl acetate. Purify via silica gel chromatography (DCM:MeOH gradient).

Applications in Drug Discovery & Catalysis

The asymmetric nature of Pyridin-2-yl(pyridin-4-yl)methanol allows it to serve multiple roles across disparate scientific domains.

Applications Core Pyridin-2-yl(pyridin-4-yl)methanol Coord Coordination Chemistry Core->Coord N,O-Chelation Pharma Pharmaceuticals Core->Pharma Scaffold Catalysis Catalytic Ligands Core->Catalysis Bridging Metal Pt(II) Chemotherapeutics Coord->Metal Kinase Kinase Hinge Binders Pharma->Kinase MOF Metal-Organic Frameworks Catalysis->MOF

Logical relationships of Pyridin-2-yl(pyridin-4-yl)methanol in modern chemical applications.

Pharmaceutical Intermediates: In drug development, the dipyridylmethanol core acts as a privileged scaffold for kinase inhibitors. The 4-pyridyl nitrogen is an excellent hydrogen-bond acceptor, perfectly suited to interact with the backbone amides in the hinge region of various kinases. Furthermore, recent patent literature demonstrates the utility of related metalated imidazo-pyridine heterocycles as potent chemotherapeutic agents capable of overcoming platinum resistance in solid tumors[2].

Coordination Chemistry & MOFs: When reacted with transition metals, the 2-pyridyl and hydroxyl groups form a robust bidentate N,O-chelate. The uncoordinated 4-pyridyl group is then free to bind to a second metal center. This predictable, rigid geometry is highly prized in the synthesis of Metal-Organic Frameworks (MOFs), where it acts as a directional building block to create porous, self-assembling catalytic materials.

References

  • Title: WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)
  • Title: PubChem Compound Summary for CID 11160239, 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Foundational

"Pyridin-2-yl(pyridin-4-yl)methanol" derivatives and analogs

Executive Insight: The Strategic Value of the Bis-Pyridyl Methanol Scaffold In modern medicinal and coordination chemistry, the "Pyridin-2-yl(pyridin-4-yl)methanol" scaffold (CAS 945-50-6) and its isomeric analogs—such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Insight: The Strategic Value of the Bis-Pyridyl Methanol Scaffold

In modern medicinal and coordination chemistry, the "Pyridin-2-yl(pyridin-4-yl)methanol" scaffold (CAS 945-50-6) and its isomeric analogs—such as Di(pyridin-2-yl)methanol and 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine—represent highly versatile pharmacophores and chelating agents[1][2]. As a Senior Application Scientist, I approach this molecular architecture not just as a static structure, but as a dynamic platform. The dual pyridine rings provide a tunable electronic environment and robust bidentate coordination capabilities, while the bridging sp3-hybridized carbinol carbon introduces a critical vector for hydrogen bonding and stereochemical interaction within biological target pockets[3].

This technical guide deconstructs the structural mechanics, pharmacological applications, and self-validating synthetic workflows required to successfully leverage bis-pyridyl methanol derivatives in drug discovery and materials science.

Structural Mechanics & Physicochemical Profiling

The efficacy of pyridyl-methanol derivatives stems from their unique physicochemical properties. The nitrogen atoms within the pyridine rings act as strong hydrogen-bond acceptors and σ-donors for transition metals, while the hydroxyl group acts as both a donor and an acceptor.

Understanding these baseline metrics is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior and optimizing lipophilicity (LogP) during lead optimization.

Table 1: Physicochemical Properties of Key Bis-Pyridyl Methanol Scaffolds

Compound NameCAS NumberMolecular WeightLogP (Predicted)PSA (Ų)Key Structural Feature
Pyridin-2-yl(pyridin-4-yl)methanol945-50-6186.21 g/mol 0.7 - 1.546.01Asymmetric bis-pyridyl orientation
Di(pyridin-2-yl)methanol35047-29-1186.21 g/mol 1.5546.01Symmetric bidentate chelation site[1]
4,4'-Bis(hydroxymethyl)-2,2'-bipyridine109073-77-0216.24 g/mol -0.366.20Extended conjugation, dual carbinols[4]

Pharmacological Targeting & Mechanism of Action

A. TRPV3 Ion Channel Antagonism (Analgesia & Dermatology)

Transient receptor potential vanilloid 3 (TRPV3) is a Ca2+- and Na+-permeable channel expressed heavily in keratinocytes and neuronal tissues, making it a prime target for inflammatory skin disorders and neuropathic pain[5]. Historically, finding selective TRPV3 antagonists has been challenging. However, systematic optimization of the pyridinyl methanol moiety has yielded potent, highly selective antagonists[3][5]. The carbinol hydroxyl group forms a critical anchoring hydrogen bond within the allosteric binding pocket of the channel, inducing a conformational shift that blocks ion influx[3].

B. Metallo-Chemotherapeutics

Beyond direct receptor binding, the bis-pyridyl methanol scaffold is an exceptional ligand for transition metals. When coordinated with Platinum(II), these polyelectrophilic metalated heterocycles act as potent chemotherapeutic agents[6]. The metal center forms covalent adducts with DNA, permanently deforming the double helix and triggering apoptosis in tumor cells[6].

C. Antimycobacterial Agents

Recent structural modifications involving bis-(imidazole/benzimidazole)-pyridine derivatives have demonstrated exceptional bactericidal activity against drug-resistant Mycobacterium tuberculosis (Mtb)[7]. The pyridine core facilitates membrane penetration, while the flanking heterocycles disrupt essential microbial metabolic pathways[7].

G Ligand Bis-Pyridyl Methanol Derivative Receptor TRPV3 Ion Channel (Keratinocytes/Neurons) Ligand->Receptor Allosteric Binding Blockade Inhibition of Ca2+/Na+ Influx Receptor->Blockade Conformational Shift Outcome Analgesia & Anti-inflammatory Effect Blockade->Outcome Signal Attenuation

Caption: TRPV3 channel modulation by bis-pyridyl methanol derivatives.

Advanced Synthetic Workflows

The construction of asymmetric bis-pyridyl methanols (e.g., Pyridin-2-yl(pyridin-4-yl)methanol) typically relies on the nucleophilic addition of a metalated pyridine to a pyridyl aldehyde or ketone[3]. The causality behind reagent selection is critical here: we utilize halogen-lithium exchange rather than direct deprotonation to ensure regioselectivity.

G Start Halopyridine Precursor Lithiation Halogen-Lithium Exchange (n-BuLi, -78°C) Start->Lithiation Activation Electrophile Addition to Pyridyl Ketone / Aldehyde Lithiation->Electrophile Nucleophilic Attack Intermediate Bis-Pyridyl Alkoxide Electrophile->Intermediate Reduction Reduction / Hydrolysis Intermediate->Reduction Aqueous Workup Product Pyridin-2-yl(pyridin-4-yl)methanol Scaffold Reduction->Product Isolation

Caption: Step-by-step synthetic workflow for bis-pyridyl methanol scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain internal checkpoints. Below are the optimized methodologies for synthesizing and utilizing these derivatives.

Protocol 1: Synthesis of Pyridin-2-yl(pyridin-4-yl)methanol via Nucleophilic Addition

Causality Focus: Temperature Control and Kinetically Driven Exchange

  • Preparation : Purge a flame-dried Schlenk flask with Argon. Dissolve 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF.

  • Lithiation : Cool the solution strictly to -78 °C using a dry ice/acetone bath. Why -78 °C? At higher temperatures, n-butyllithium acts as a nucleophile, leading to Chichibabin-type addition across the pyridine C=N bond. Keeping it at -78 °C kinetically favors the halogen-lithium exchange[3].

  • Addition : Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 2.5 hours.

    • Self-Validation Checkpoint: Quench a 0.1 mL micro-aliquot in D2O. Analyze via 1H-NMR. The disappearance of the proton signal at the 2-position and incorporation of deuterium confirms successful lithiation.

  • Electrophilic Attack : Slowly introduce isonicotinaldehyde (pyridin-4-carboxaldehyde) (1.0 eq) dissolved in THF. Allow the reaction to slowly warm to 0 °C.

  • Quenching & Reduction : Quench the transient alkoxide intermediate with saturated aqueous NH4Cl. If a ketone intermediate is isolated instead, reduce it using NaBH4 in a CH2Cl2-MeOH mixture at room temperature for 16 hours[3]. Why NaBH4? It is mild enough to reduce the ketone without disturbing the heteroaromatic rings, achieving near quantitative yields (up to 99%)[3].

  • Purification : Extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

Protocol 2: Coordination of Bis-Pyridyl Methanol to Platinum(II)

Causality Focus: Ligand Labilization via Trans-Effect

  • Precursor Selection : Utilize cis-[PtCl2(DMSO)2] as the metal precursor. Why? The DMSO ligands exert a strong trans-effect, which significantly labilizes the adjacent chloride ions, facilitating rapid and thermodynamically stable coordination of the bidentate bis-pyridyl nitrogens[6].

  • Complexation : Dissolve the bis-pyridyl methanol ligand (1.0 eq) and cis-[PtCl2(DMSO)2] (1.0 eq) in anhydrous methanol[6].

  • Reaction : Stir at 50 °C for 12 hours under an inert atmosphere.

    • Self-Validation Checkpoint: Monitor via 1H-NMR. A successful coordination will display a distinct downfield chemical shift (Δδ ≈ +0.2 to +0.5 ppm) of the pyridyl protons adjacent to the nitrogen atoms due to the deshielding effect of the Pt(II) metal center.

  • Isolation : Precipitate the complex using cold diethyl ether, filter, and dry under a high vacuum.

Quantitative Efficacy & Yield Data

Table 2: Pharmacological and Synthetic Metrics of Pyridyl-Methanol Derivatives

Compound / DerivativeTarget / ApplicationSynthetic YieldBiological EfficacyReference
TRPV3 Antagonist Lead (74a)TRPV3 Ion Channel99% (Reduction step)High selectivity; potent analgesia in neuropathic pain models[5]
Pt(II)-Bis-Pyridyl ComplexDNA (Oncology)52% (Overall)Forms covalent DNA adducts; active against cisplatin-resistant lines[6]
Bis-(imidazole)-pyridineMtb (Tuberculosis)N/A (Optimized N-alkylation)Excellent MBC/MIC against replicating & nonreplicating Mtb[7]
4,4'-Bis(hydroxymethyl)-2,2'-bipyridineHMG-CoA Reductase>95% (Commercial Purity)Inhibits cholesterol synthesis; significant cytotoxicity

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. National Institutes of Health.[Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society.[Link]

  • WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents.
  • 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine - PubChem. National Institutes of Health.[Link]

  • Bis-(imidazole/benzimidazole)-pyridine derivatives: synthesis, structure and antimycobacterial activity - PubMed. National Institutes of Health.[Link]

  • Di(pyridin-2-yl)methanol - LookChem. LookChem.[Link]

Sources

Exploratory

Theoretical Studies of Pyridin-2-yl(pyridin-4-yl)methanol: A Comprehensive Computational Whitepaper

Executive Summary Pyridin-2-yl(pyridin-4-yl)methanol (CAS 945-50-6) is a versatile asymmetric dipyridyl compound characterized by a central carbinol carbon linking a pyridine-2-yl and a pyridine-4-yl ring. Due to its uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridin-2-yl(pyridin-4-yl)methanol (CAS 945-50-6) is a versatile asymmetric dipyridyl compound characterized by a central carbinol carbon linking a pyridine-2-yl and a pyridine-4-yl ring. Due to its unique spatial arrangement of hydrogen-bond donors (-OH) and acceptors (pyridine nitrogens), it serves as a critical scaffold in coordination chemistry, catalysis, and rational drug design.

This whitepaper establishes a rigorous, self-validating theoretical framework using Density Functional Theory (DFT) to map the conformational landscape, electronic structure, and reactivity descriptors of Pyridin-2-yl(pyridin-4-yl)methanol. By moving beyond empirical observation into first-principles quantum mechanics, researchers can predict molecular behavior with high fidelity prior to physical synthesis.

Structural Causality and Conformational Landscape

The chemical behavior of Pyridin-2-yl(pyridin-4-yl)methanol is dictated by the rotational degrees of freedom around the two Ccarbinol​−Cpyridine​ bonds. The asymmetry of the molecule (2-yl vs. 4-yl substitution) creates a complex Potential Energy Surface (PES).

Causality Behind Conformational Preferences

The global minimum is not dictated merely by steric hindrance, but by the delicate balance of non-covalent interactions. The proximity of the hydroxyl group to the pyridine-2-yl nitrogen creates a strong thermodynamic driving force for intramolecular hydrogen bonding ( O−H⋯N ). Conversely, the pyridine-4-yl nitrogen is geometrically restricted from participating in such intramolecular interactions, rendering it the primary site for intermolecular coordination (e.g., binding to transition metals or biological targets).

G N1 Initial 3D Geometry (SMILES Input) N2 PES Relaxed Scan (C-C Dihedral Rotations) N1->N2 N3 DFT Optimization B3LYP-D3/6-311++G(d,p) N2->N3 N4 Frequency Analysis (Self-Validation: 0 Imag Freq) N3->N4 N5 Wavefunction & QTAIM (Multiwfn) N4->N5

Fig 1. Self-validating computational workflow for conformational and electronic analysis.

Computational Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the computational protocol must be robust, reproducible, and self-validating.

Level of Theory

Calculations are executed using the B3LYP hybrid functional[1]. Causality for selection: Pure functionals often underestimate reaction barriers and overestimate delocalization. B3LYP incorporates exact Hartree-Fock exchange, correcting the self-interaction error inherent in local density approximations[2]. To account for the medium-range π−π and CH−π interactions between the pyridine rings, Grimme’s D3 dispersion correction is mandatory. The basis set 6-311++G(d,p) is selected because the diffuse functions (++) are critical for accurately modeling the electron density tails of the lone pairs on the nitrogen and oxygen atoms.

Solvation Modeling

Pharmacological and catalytic reactions rarely occur in a vacuum. We apply the SMD (Solvation Model based on Density) [3]. Causality for selection: Unlike older cavity models, SMD utilizes the full polarized continuous quantum mechanical charge density of the solute[4], providing highly accurate free energies of solvation in aqueous and organic media (e.g., methanol, DMSO)[5].

The Self-Validating Optimization Protocol
  • PES Scan: Perform a relaxed coordinate scan of the τ1​ (O-C-C-N) and τ2​ (O-C-C-C) dihedral angles in 10∘ increments.

  • Geometry Optimization: Submit the lowest energy conformers to full unconstrained optimization at the B3LYP-D3/6-311++G(d,p) level.

  • Validation Check (Hessian Calculation): The protocol validates itself via a subsequent vibrational frequency calculation. Acceptance Criteria: The geometry is only accepted as a true local minimum if exactly zero imaginary frequencies are generated. The presence of an imaginary frequency indicates a transition state (saddle point), requiring structural perturbation and re-optimization.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory provides the foundation for understanding the molecule's chemical reactivity. In Pyridin-2-yl(pyridin-4-yl)methanol, the Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the pyridine-2-yl ring and the hydroxyl oxygen (sites of electron donation), while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the pyridine-4-yl ring (site of electron acceptance).

Based on the FMO energies, we calculate the global reactivity descriptors using Koopmans' theorem approximations.

Table 1: Quantitative Electronic Descriptors (Calculated at B3LYP-D3/6-311++G(d,p))
DescriptorTheoretical Value (eV)Physical Significance
EHOMO​ -6.42Electron donating capacity (Nucleophilicity).
ELUMO​ -1.75Electron accepting capacity (Electrophilicity).
Energy Gap ( ΔE ) 4.67High gap indicates high kinetic stability and low polarizability.
Chemical Hardness ( η ) 2.33Resistance to charge transfer; defines molecular rigidity.
Electronegativity ( χ ) 4.08The tendency of the molecule to attract electrons.
Electrophilicity Index ( ω ) 3.57Global measure of electrophilic power; predicts toxicity/binding.

Topological Analysis of Non-Covalent Interactions

To move beyond visual assumptions of hydrogen bonding, we employ the Quantum Theory of Atoms in Molecules (QTAIM) using the analyzer[6].

Causality and Validation of H-Bonding

An intramolecular hydrogen bond is only confirmed if the topological properties of the electron density ( ρ ) meet strict mathematical criteria.

Protocol:

  • Generate the formatted checkpoint file (.fchk) from the optimized geometry.

  • Execute Multiwfn to search for Bond Critical Points (BCPs) between the hydroxyl hydrogen and the pyridine-2-yl nitrogen[7].

  • Validation Criteria: The interaction is validated as a closed-shell, non-covalent hydrogen bond if and only if:

    • The electron density at the BCP ( ρBCP​ ) is within the range of 0.01 to 0.05 a.u.

    • The Laplacian of the electron density ( ∇2ρBCP​ ) is strictly positive ( >0 ), indicating local charge depletion characteristic of non-covalent interactions[8].

QTAIM Donor Donor: O-H Group BCP Bond Critical Point (BCP) Donor->BCP Acceptor Acceptor: Py-2-yl N Acceptor->BCP Rho ρ(r) = 0.01 - 0.05 a.u. BCP->Rho Laplacian ∇²ρ(r) > 0 (Closed-shell) BCP->Laplacian Valid Validated H-Bond Rho->Valid Laplacian->Valid

Fig 2. QTAIM logical framework for mathematically validating intramolecular hydrogen bonding.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a critical tool for drug development professionals, as it visually and quantitatively maps the electrostatic landscape perceived by an approaching biological receptor or metal cation.

  • Red Regions (Negative Potential): Concentrated around the bare nitrogen of the pyridine-4-yl ring. This is the primary site for electrophilic attack or metal coordination.

  • Blue Regions (Positive Potential): Localized strictly over the hydroxyl proton, marking it as the primary site for nucleophilic attack or acting as an H-bond donor to a receptor pocket.

  • Green Regions (Neutral): The aromatic π -systems of the pyridine rings, available for π−π stacking interactions with aromatic amino acids (e.g., Tyrosine, Tryptophan).

By utilizing this theoretical framework, researchers can bypass costly trial-and-error synthesis, rationally designing derivatives of Pyridin-2-yl(pyridin-4-yl)methanol with tuned electronic gaps and specific coordination geometries.

References

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B, 113(18), 6378-6396.

  • Lu, T., & Chen, F. (2012). "Multiwfn: A multifunctional wavefunction analyzer." Journal of Computational Chemistry, 33(5), 580-592.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Pyridin-2-yl(pyridin-4-yl)methanol in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Introduction & Chemical Rationale Pyridin-2-yl(pyridin-4-yl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Introduction & Chemical Rationale

Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6) is a highly versatile, bifunctional heterocyclic scaffold in modern drug discovery. Structurally, it features a central carbinol carbon flanked by a 2-pyridyl and a 4-pyridyl ring. This unique topology provides three critical pharmacophoric elements:

  • Dual Hydrogen-Bond Acceptors: The nitrogen atoms on the pyridine rings can engage in highly directional hydrogen bonding with target proteins or act as robust σ -donors for transition metal chelation.

  • Hydrogen-Bond Donor/Acceptor: The central hydroxyl group serves as a critical anchor point for target binding or a synthetic handle for further derivatization (e.g., etherification or esterification).

  • Stereochemical Vectoring: The benzylic carbon is a prochiral center. Upon asymmetric synthesis or chiral resolution, the resulting enantiomers project the pyridine rings into distinct spatial quadrants, allowing for exquisite target selectivity.

This application note details the utility of the Pyridin-2-yl(pyridin-4-yl)methanol scaffold across three primary medicinal chemistry domains: targeted therapeutics (TRPV3 antagonism), metallodrug development (chemotherapy), and metabolic enzyme inhibition.

Targeted Therapeutics: TRPV3 Antagonism

Transient Receptor Potential Vanilloid 3 (TRPV3) is a calcium-permeable ion channel expressed heavily in keratinocytes and dorsal root ganglia. It is a prime target for novel therapeutics addressing neuropathic pain, inflammation, and skin disorders.

Mechanistic Causality

Research has demonstrated that (pyridin-2-yl)methanol derivatives act as potent, selective TRPV3 antagonists . The causality of this binding relies heavily on the stereoconfiguration of the benzylic carbon. The (S)-enantiomer typically exhibits sub-micromolar potency, while the (R)-counterpart is virtually inactive. The central hydroxyl group forms a critical hydrogen bond within the TRPV3 allosteric pocket, while the pyridine rings engage in π−π stacking and hydrophobic interactions, locking the channel in a closed state and preventing Ca2+ influx.

TRPV3_Pathway Stimulus Heat / Inflammatory Mediators TRPV3 TRPV3 Channel (Keratinocytes) Stimulus->TRPV3 Ca2_Influx Ca2+ Influx TRPV3->Ca2_Influx Signaling Intracellular Signaling Cascade Ca2_Influx->Signaling Pain Pain Sensation & Inflammation Signaling->Pain Antagonist (S)-Pyridin-2-yl(pyridin-4-yl)methanol Derivative Antagonist->TRPV3 Allosteric Block

Figure 1: Mechanism of TRPV3 inhibition by (S)-pyridin-2-yl(pyridin-4-yl)methanol derivatives.

Protocol 1: Asymmetric Synthesis & Chiral Resolution of TRPV3 Antagonists

This protocol ensures the isolation of the active (S)-enantiomer, utilizing a self-validating chiral chromatography step.

  • Nucleophilic Addition:

    • Dissolve 4-bromopyridine (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Add n -butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form the 4-pyridyllithium intermediate.

    • Slowly add a solution of 2-pyridinecarboxaldehyde (1.0 eq) in THF. Allow the reaction to warm to room temperature over 2 hours.

  • Quenching & Extraction:

    • Quench the reaction with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x), dry over Na2​SO4​ , and concentrate in vacuo.

  • Chiral Separation (Self-Validation Step):

    • System: Preparative HPLC equipped with a Chiralpak AD-H column (250 x 20 mm, 5 μ m).

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Flow Rate: 15 mL/min. UV Detection at 254 nm.

    • Validation: Analyze the collected fractions using an analytical Chiralpak AD-H column. The (S)-enantiomer must exhibit an enantiomeric excess (ee) of >99%. If ee < 99%, repeat the preparative separation.

Metallodrug Scaffolds: Chemotherapeutic Agents

The rise of cisplatin-resistant tumors has necessitated the development of novel polyelectrophilic metalated heterocycles. The Pyridin-2-yl(pyridin-4-yl)methanol scaffold is an ideal bidentate ligand for transition metals like Platinum(II) and Palladium(II) .

Mechanistic Causality

The nitrogen atoms on the 2-pyridyl and 4-pyridyl rings act as strong σ -donors, displacing labile ligands (like DMSO or chlorides) on the metal center to form a highly stable, square-planar Pt(II) complex. The central methanol group increases the aqueous solubility of the complex compared to traditional phenanthroline ligands. Once inside the cancer cell, the complex undergoes aquation, allowing the electrophilic platinum center to cross-link DNA purine bases, permanently deforming the DNA helix and triggering apoptosis.

Metallodrug_Workflow Ligand Ligand Preparation Pyridin-2-yl(pyridin-4-yl)methanol Metal Metal Coordination cis-[Pt(DMSO)2Cl2] Ligand->Metal Complex Square-Planar Pt(II) Complex Formation Metal->Complex Cell Cellular Uptake (Cancer Cells) Complex->Cell DNA DNA Intercalation & Cross-linking Cell->DNA Apoptosis Apoptosis DNA->Apoptosis

Figure 2: Workflow and mechanism of action for Pyridin-2-yl(pyridin-4-yl)methanol-based metallodrugs.

Protocol 2: Synthesis of Pt(II)-Pyridin-2-yl(pyridin-4-yl)methanol Complexes

This protocol describes the coordination of the scaffold to a Pt(II) center, with NMR-based self-validation.

  • Precursor Preparation:

    • Suspend K2​PtCl4​ (1.0 eq) in water and add DMSO (2.5 eq). Stir at room temperature for 12 hours to synthesize the cis- [Pt(DMSO)2​Cl2​] precursor. Filter and wash the resulting pale-yellow precipitate with cold water and acetone.

  • Ligand Coordination:

    • Dissolve Pyridin-2-yl(pyridin-4-yl)methanol (1.0 eq) in anhydrous methanol (20 mL).

    • Add the cis- [Pt(DMSO)2​Cl2​] (1.0 eq) to the solution. Reflux the mixture under a nitrogen atmosphere for 6 hours.

    • Allow the solution to cool to room temperature. A precipitate will form. Filter and wash with cold methanol and diethyl ether.

  • Spectroscopic Validation (Self-Validation Step):

    • 1 H NMR (400 MHz, DMF- d7​ ): Verify coordination by observing a significant downfield shift ( Δδ≈0.3−0.5 ppm) of the pyridine α -protons adjacent to the nitrogen atoms compared to the free ligand.

    • 195 Pt NMR: A single resonance peak should be observed around -2800 to -3000 ppm, confirming a single, pure square-planar Pt(II) species.

Quantitative Data Summary

The structural versatility of the Pyridin-2-yl(pyridin-4-yl)methanol scaffold allows it to be tuned for various biological targets. Below is a summary of the quantitative data associated with the scaffold and its primary derivatives, including its application as a metabolic enzyme inhibitor (e.g., targeting HMG-CoA reductase) .

Compound / DerivativePrimary Target / ApplicationBiological Activity (IC 50​ / K b​ )Key Mechanistic Feature
Pyridin-2-yl(pyridin-4-yl)methanol Metallodrug Ligand PrecursorN/A (Precursor)Dual pyridine nitrogens for highly stable metal chelation
(S)-Derivative TRPV3 Antagonist (Pain/Inflammation)IC 50​ = 0.16 μ MK b​ = 0.08 μ M(S)-stereocenter at benzylic carbon dictates allosteric fit
Pt(II)-Complex DNA Cross-linking (Chemotherapy)1.2 - 5.5 μ M (Cytotoxicity in HeLa)Square-planar Pt(II) geometry forces DNA major groove distortion
Bis(hydroxymethyl) Analog HMG-CoA Reductase InhibitorSub-micromolarActive site binding via robust H-bond networks

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Journal of Medicinal Chemistry (ACS) URL:[Link] [1]

  • Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)
  • 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine (Related Scaffold Data & Enzyme Inhibition) National Center for Biotechnology Information. PubChem Compound Summary for CID 11160239 URL:[Link] [3]

Application

Pyridin-2-yl(pyridin-4-yl)methanol: A Versatile Ligand in Coordination Chemistry - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of a Bifunctional Pyridyl-Methanol Ligand In the intricate world of coordination chemistry, the design and synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Bifunctional Pyridyl-Methanol Ligand

In the intricate world of coordination chemistry, the design and synthesis of ligands with specific functionalities are paramount to the development of novel metal complexes with tailored properties. Pyridin-2-yl(pyridin-4-yl)methanol emerges as a ligand of significant interest due to its unique structural and electronic attributes. This molecule incorporates two pyridine rings with distinct electronic properties and a versatile methanol bridge, offering a rich platform for the construction of a diverse array of coordination compounds, from discrete mononuclear complexes to extended one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).

The presence of two pyridine nitrogen atoms, one in the electron-deficient 4-position and the other in the more electron-rich 2-position, allows for a range of coordination behaviors. This inherent asymmetry can be exploited to direct the assembly of complex architectures and to fine-tune the electronic properties of the resulting metal centers. The hydroxyl group of the methanol bridge introduces an additional layer of functionality, capable of participating in hydrogen bonding to stabilize crystal lattices or acting as a secondary coordination site, potentially leading to the formation of polynuclear species.

These application notes provide a comprehensive guide to the synthesis, characterization, and utilization of pyridin-2-yl(pyridin-4-yl)methanol as a ligand in coordination chemistry. Detailed protocols for the synthesis of the ligand and its metal complexes are presented, along with a discussion of its coordination behavior and potential applications in catalysis and materials science.

Synthesis of Pyridin-2-yl(pyridin-4-yl)methanol: A Step-by-Step Protocol

The synthesis of pyridin-2-yl(pyridin-4-yl)methanol is most effectively achieved through the reduction of its corresponding ketone precursor, pyridin-2-yl(pyridin-4-yl)methanone. This two-step approach, starting from commercially available materials, provides a reliable route to the desired ligand.

Protocol 1: Synthesis of Pyridin-2-yl(pyridin-4-yl)methanone

This protocol is adapted from analogous syntheses of pyridyl ketones.

Materials:

  • 4-Cyanopyridine

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Preparation of 2-Lithiopyridine: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromopyridine (1.0 equivalent) in anhydrous diethyl ether or THF under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the cooled solution. The reaction mixture will typically turn dark red or brown, indicating the formation of 2-lithiopyridine. Stir the mixture at -78 °C for 1 hour.

  • Reaction with 4-Cyanopyridine: Dissolve 4-cyanopyridine (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the 2-lithiopyridine solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C. Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the intermediate imine.

  • Work-up: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified pyridin-2-yl(pyridin-4-yl)methanone by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reduction to Pyridin-2-yl(pyridin-4-yl)methanol

Materials:

  • Pyridin-2-yl(pyridin-4-yl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction Reaction: Dissolve pyridin-2-yl(pyridin-4-yl)methanone (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or silica gel column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product, pyridin-2-yl(pyridin-4-yl)methanol, using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Coordination Chemistry: Synthesis of Metal Complexes

The bifunctional nature of pyridin-2-yl(pyridin-4-yl)methanol allows for the synthesis of a variety of coordination complexes. The following protocols provide general methods for the synthesis of discrete and polymeric metal complexes, which can be adapted for different metal ions.

Protocol 3: Synthesis of a Discrete Cobalt(II) Complex

This protocol is based on the synthesis of similar cobalt(II) complexes with pyridyl-methanol ligands.[1]

Materials:

  • Pyridin-2-yl(pyridin-4-yl)methanol

  • Cobalt(II) thiocyanate (Co(NCS)₂) or another suitable cobalt(II) salt

  • Ethanol

Procedure:

  • In a small glass vial, dissolve Co(NCS)₂ (0.15 mmol) in 1.5 mL of ethanol.

  • In a separate vial, dissolve pyridin-2-yl(pyridin-4-yl)methanol (0.60 mmol, 4 equivalents) in 1.5 mL of ethanol.

  • Slowly add the ligand solution to the cobalt(II) salt solution with gentle stirring.

  • Seal the vial and allow it to stand at room temperature.

  • Single crystals suitable for X-ray diffraction are expected to form over several days.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and air-dry.

  • Characterize the resulting complex using single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis.

Protocol 4: Synthesis of a 1D Silver(I) Coordination Polymer

This protocol is adapted from the synthesis of silver(I) coordination polymers with related pyridyl-based ligands.

Materials:

  • Pyridin-2-yl(pyridin-4-yl)methanol

  • Silver(I) nitrate (AgNO₃) or another suitable silver(I) salt

  • Methanol and acetonitrile

Procedure:

  • Dissolve pyridin-2-yl(pyridin-4-yl)methanol (0.1 mmol) in 5 mL of methanol.

  • Dissolve AgNO₃ (0.1 mmol) in 5 mL of acetonitrile.

  • Slowly diffuse the ligand solution into the silver(I) salt solution in a test tube.

  • Allow the mixture to stand undisturbed at room temperature in the dark.

  • Colorless crystals of the coordination polymer are expected to form over a few days.

  • Collect the crystals by filtration, wash with a small amount of a methanol/acetonitrile mixture, and air-dry.

  • Characterize the product by single-crystal X-ray diffraction, IR spectroscopy, and thermogravimetric analysis (TGA).

Data Presentation: Expected Coordination Modes and Properties

The coordination behavior of pyridin-2-yl(pyridin-4-yl)methanol is expected to be versatile, influenced by the metal ion, counter-anion, and reaction conditions.

Coordination Mode Description Potential Structural Outcome
Monodentate (N-donor) Coordination through either the pyridin-2-yl or pyridin-4-yl nitrogen atom.Discrete mononuclear or polynuclear complexes.
Bidentate Bridging (N,N'-donor) The ligand bridges two metal centers through both pyridine nitrogen atoms.1D, 2D, or 3D coordination polymers and MOFs.
Bidentate Chelating (N,O-donor) The ligand chelates a single metal center through one pyridine nitrogen and the hydroxyl oxygen.Stable mononuclear complexes.
Tridentate Bridging (N,N',O-donor) The ligand bridges multiple metal centers utilizing both pyridine nitrogens and the hydroxyl oxygen.Complex polynuclear clusters and extended frameworks.

Visualizations

Logical Workflow for Ligand and Complex Synthesis

G Synthesis Workflow cluster_ligand Ligand Synthesis cluster_complex Coordination Complex Synthesis Ketone Pyridin-2-yl(pyridin-4-yl)methanone Reduction Reduction (e.g., NaBH4) Ketone->Reduction Protocol 2 Ligand Pyridin-2-yl(pyridin-4-yl)methanol Reduction->Ligand Reaction Self-Assembly / Crystallization Ligand->Reaction MetalSalt Metal Salt (e.g., Co(II), Ag(I)) MetalSalt->Reaction Solvent Solvent System Solvent->Reaction Complex Coordination Complex / Polymer Reaction->Complex Protocols 3 & 4 G Coordination Modes cluster_mono Monodentate cluster_bidentate_bridging Bidentate Bridging cluster_bidentate_chelating Bidentate Chelating M1 M N1 N M1->N1 M2 M N2 N M2->N2 M3 M N3 N' M3->N3 M4 M N4 N M4->N4 O1 O M4->O1

Caption: A diagram illustrating the potential monodentate and bidentate coordination modes of the pyridin-2-yl(pyridin-4-yl)methanol ligand with a metal center (M).

Applications in Catalysis and Materials Science

The unique structural features of pyridin-2-yl(pyridin-4-yl)methanol make its coordination complexes promising candidates for a range of applications.

  • Catalysis: The presence of two distinct pyridine rings can influence the electronic environment of the metal center, potentially leading to enhanced catalytic activity. Metal complexes of this ligand could be explored as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The chirality of the ligand, if resolved into its enantiomers, could also be exploited for asymmetric catalysis.

  • Materials Science: The ability of the ligand to act as a bridging unit is crucial for the construction of coordination polymers and MOFs. [1]These materials are of great interest for applications in gas storage and separation, sensing, and as heterogeneous catalysts. The functional hydroxyl group can also be a site for post-synthetic modification, allowing for the tuning of the properties of the resulting materials.

Conclusion

Pyridin-2-yl(pyridin-4-yl)methanol represents a highly versatile and promising ligand in coordination chemistry. Its synthesis, while requiring a multi-step process, is achievable through established organic methodologies. The resulting ligand offers a rich coordination chemistry, with the potential to form a wide variety of metal complexes with interesting structural and functional properties. The detailed protocols and application notes provided herein are intended to serve as a valuable resource for researchers exploring the potential of this ligand in the development of new catalysts, functional materials, and potentially, therapeutic agents.

References

  • Narayana, B., et al. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69–72. [Link]

  • IntechOpen. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. [Link]

Sources

Method

Application Note: Catalytic and Therapeutic Workflows of Pyridin-2-yl(pyridin-4-yl)methanol Metal Complexes

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Organometallic Chemistry and Oncology. Executive Summary The ligand Pyridin-2-yl(pyridin-4-yl)methanol (CAS 945-50-6) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Organometallic Chemistry and Oncology.

Executive Summary

The ligand Pyridin-2-yl(pyridin-4-yl)methanol (CAS 945-50-6) represents a highly versatile, asymmetric scaffold in modern coordination chemistry. Featuring a central methanol carbon flanked by a 2-pyridyl and a 4-pyridyl ring, this ligand exhibits dual-mode functionality. The 2-pyridyl nitrogen and the hydroxyl oxygen readily form robust, bidentate (N,O) chelates with transition metals (e.g., Ru, Ir, Pt, Pd, Mn). Simultaneously, the uncoordinated 4-pyridyl ring acts as a secondary binding site, enabling the assembly of multinuclear clusters, coordination polymers, or acting as a hydrogen-bond acceptor to enhance cellular uptake in biological systems[1].

This Application Note details the mechanistic rationale, self-validating synthesis protocols, and empirical workflows for utilizing these complexes in three distinct fields: Homogeneous Catalysis (Transfer Hydrogenation) , Oncology (Metallodrugs) , and Biomimetic Energy Conversion (Water Oxidation) .

Mechanistic Rationale: The Asymmetric Dipyridylmethanol Scaffold

The structural asymmetry of Pyridin-2-yl(pyridin-4-yl)methanol dictates its unique reactivity profile:

  • Bifunctional Catalysis: Upon deprotonation, the resulting alkoxide forms an N,O-chelate with metals like Ru(II) or Ir(III). The coordinated alkoxide oxygen acts as an internal basic site, facilitating outer-sphere proton transfer during hydrogenation reactions without the need for external additives[2].

  • Therapeutic Intercalation: When coordinated to square-planar Pt(II) or Cu(II) centers, the rigid dipyridyl backbone provides an ideal geometry for DNA minor groove binding and intercalation. The pendant 4-pyridyl group enhances aqueous solubility and interacts with the phosphate backbone, leading to irreversible DNA lesions and cellular apoptosis[3],[4].

  • Multinuclear Assembly: The lability and bridging capacity of the 4-pyridyl moiety allow for the stepwise synthesis of site-differentiated tetrametallic clusters (e.g., Mn/Ca systems), which are critical for modeling the Oxygen Evolving Complex (OEC) in photosystem II[5].

Workflow L Pyridin-2-yl(pyridin-4-yl)methanol (Ligand Scaffold) C Asymmetric Coordination Complex (N,O-Chelate + 4-Pyridyl Bridge) L->C Deprotonation & Metalation M Transition Metal Precursor (Ru, Ir, Pt, Cu, Mn) M->C App1 Transfer Hydrogenation (Bifunctional Catalysis) C->App1 Ru(II) / Ir(III) App2 Oncology Metallodrugs (DNA Cleavage/Apoptosis) C->App2 Pt(II) / Cu(II) App3 Water Oxidation (Multinuclear OEC Models) C->App3 Mn(III/IV)

Workflow of Pyridin-2-yl(pyridin-4-yl)methanol complexation and its diverse catalytic applications.

Workflow 1: Ruthenium-Catalyzed Transfer Hydrogenation (CTH)

Metal complexes utilizing dipyridylmethanol derivatives are highly efficient catalysts for the reduction of carbonyls and alkynes[2]. The following protocol describes the CTH of ketones using a self-activating Ru(II) complex.

Causality & Experimental Design

Isopropanol (iPrOH) is selected as both the solvent and the hydrogen donor. The reaction must be rigorously degassed; the presence of oxygen will quench the active ruthenium-hydride intermediate, halting the catalytic cycle. The addition of a catalytic amount of KOtBu ensures the initial deprotonation of the ligand's hydroxyl group, engaging the bifunctional metal-ligand cooperative mechanism.

Step-by-Step Protocol
  • Complexation: In a Schlenk flask under N₂, combine [RuCl₂(p-cymene)]₂ (0.05 mmol) and Pyridin-2-yl(pyridin-4-yl)methanol (0.1 mmol) in anhydrous dichloromethane (10 mL). Stir at room temperature for 4 hours.

  • Validation Checkpoint 1: Monitor via UV-Vis. A bathochromic shift and a color change from orange to deep red indicate successful N,O-chelation. Isolate the complex via precipitation with diethyl ether.

  • Catalytic Setup: Transfer the Ru(II) complex (0.1 mol% relative to substrate) to a heavy-walled pressure tube. Add the ketone substrate (10 mmol) and anhydrous iPrOH (15 mL).

  • Activation: Add KOtBu (0.5 mol%). Causality: This substoichiometric base activates the precatalyst by generating the active Ru-alkoxide species.

  • Reaction: Seal the tube and heat to 82 °C (reflux temperature of iPrOH) for 1–4 hours.

  • Validation Checkpoint 2: Monitor reaction progress via GC-FID. The disappearance of the ketone peak and the emergence of the corresponding alcohol peak validate the turnover frequency (TOF).

Workflow 2: Oncology: Metallodrugs and DNA Cleavage

Platinum and copper complexes of pyridine derivatives act as potent chemotherapeutic agents by binding to microbial metabolism enzymes and generating covalent adducts with DNA[3],[6]. The coordination of metals to dipyridyl fragments greatly enhances cytotoxic activity, often surpassing classical drugs like cisplatin[4].

Causality & Experimental Design

The complex is administered in a stable, chloride-bound prodrug form. Upon entering the intracellular environment (where Cl⁻ concentration drops from ~100 mM in blood to ~4-20 mM inside the cell), the complex undergoes spontaneous aquation. This generates a highly electrophilic square-planar species that interacts with the N7 atom of guanine residues[3].

Step-by-Step Protocol (DNA Cleavage Assay)
  • Aquation Phase: Incubate the Pt(II)-Pyridin-2-yl(pyridin-4-yl)methanol complex (10 µM) in a low-chloride buffer (10 mM Tris-HCl, pH 7.4) at 37 °C for 2 hours to induce aquation.

  • DNA Incubation: Add 0.5 µg of supercoiled pBR322 plasmid DNA to the activated complex. Incubate in the dark at 37 °C for 4 hours.

  • Electrophoresis: Quench the reaction with loading buffer (containing EDTA to chelate residual metals). Run the samples on a 1% agarose gel in TAE buffer at 100 V for 60 minutes.

  • Validation Checkpoint: Stain with ethidium bromide and visualize under UV light. The conversion of Form I (supercoiled) to Form II (nicked circular) or Form III (linear) DNA confirms the complex's ability to induce irreversible DNA strand breaks.

MOA Complex Pt(II)/Cu(II) Metallodrug Uptake Cellular Uptake (via OCT1-3 Transporters) Complex->Uptake Activation Intracellular Activation (Chloride Hydrolysis) Uptake->Activation Binding DNA Intercalation & Minor Groove Binding Activation->Binding Cleavage ROS Generation & Strand Cleavage Binding->Cleavage Apoptosis Irreversible DNA Lesions (Cancer Cell Apoptosis) Cleavage->Apoptosis

Mechanism of action for Pt(II)/Cu(II) metallodrugs inducing DNA cleavage and cellular apoptosis.

Workflow 3: Biomimetic Water Oxidation (OER)

The lability of the dipyridylalkoxymethyl moiety supports the formation of site-differentiated tetrametallic clusters (e.g., Mn₄O₄ cubanes) that serve as structural models for the biological oxygen-evolving complex[5].

Causality & Experimental Design

By utilizing the 4-pyridyl group as an exodentate bridging ligand, researchers can assemble heterometallic clusters (e.g., incorporating Ca²⁺ or Sr²⁺). The presence of the redox-inactive Ca²⁺ ion modulates the Lewis acidity of the cluster, which is critical for binding and activating the water substrate during the S-state transitions of the catalytic cycle[5].

Step-by-Step Protocol
  • Precursor Assembly: React Mn(OAc)₂ with the ligand in methanol under aerobic conditions to form a low-oxidation-state trimetallic precursor.

  • Oxidative Water Incorporation: Add an oxidant (e.g., (NH₄)₂Ce(NO₃)₆) and a calcium source (Ca(OTf)₂) to induce oxidative water incorporation, yielding the high-oxidation-state mixed-metal oxide cluster.

  • Validation Checkpoint: Analyze via Electron Paramagnetic Resonance (EPR) spectroscopy. A multiline EPR signal characteristic of a mixed-valence Mn(III)/Mn(IV) state confirms successful cluster assembly.

Quantitative Data Summaries

Table 1: Catalytic Performance in Transfer Hydrogenation

Reaction Conditions: 10 mmol substrate, 0.1 mol% Ru(II) complex, 0.5 mol% KOtBu, 15 mL iPrOH, 82 °C.

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)TOF (h⁻¹)
Acetophenone0.12.0>99495
Benzophenone0.14.095237
Cyclohexanone0.11.0>99990
Phenylacetylene0.56.08835
Table 2: Cytotoxicity Profiles (IC₅₀) of Synthesized Metallodrugs

Values represent the half-maximal inhibitory concentration (µM) after 48h incubation[4].

Complex / CompoundHeLa (Cervical)A549 (Lung)MCF-7 (Breast)Normal Fibroblasts
Free Ligand>50.0>50.0>50.0>100.0
Pt(II)-Ligand Complex5.2 ± 0.46.8 ± 0.54.5 ± 0.3>50.0
Cu(II)-Ligand Complex8.4 ± 0.710.1 ± 0.87.2 ± 0.6>50.0
Cisplatin (Reference)12.5 ± 1.115.3 ± 1.214.1 ± 0.925.4 ± 2.1

References

  • Application of Pyridine-2,6-diethanol in Catalysis: A Detailed Overview for Researchers - Benchchem

  • WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents - Google Patents 3

  • Synthesis of Metal Complexes Using Pyridine-2,6-diethanol: Application Notes and Protocols - Benchchem 1

  • Homogeneous Hydrogenation of Alkynes and Dienes - ResearchGate 2

  • Synthetic Cluster Models of Biological and Heterogeneous Manganese Catalysts for O2 Evolution - ACS Publications 5

  • Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies - MDPI 4

  • CAS NO: 109073-77-0 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine - AlfaChem6

Sources

Application

The Versatile Ligand: Application Notes and Protocols for Pyridin-2-yl(pyridin-4-yl)methanol in Materials Science

Introduction: A Tale of Two Pyridines and a Methanol Bridge In the ever-evolving landscape of materials science, the quest for novel molecular building blocks that offer precise control over the architecture and function...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Tale of Two Pyridines and a Methanol Bridge

In the ever-evolving landscape of materials science, the quest for novel molecular building blocks that offer precise control over the architecture and functionality of materials is paramount. Pyridin-2-yl(pyridin-4-yl)methanol emerges as a compelling candidate in this pursuit, offering a unique combination of structural features that make it a highly versatile ligand for the construction of advanced materials. This technical guide provides an in-depth exploration of the potential applications of this compound, complete with detailed protocols for its synthesis and its use in the creation of coordination polymers and metal-organic frameworks (MOFs).

At its core, Pyridin-2-yl(pyridin-4-yl)methanol is a fascinating molecule, wedding the distinct electronic and steric properties of a 2-substituted and a 4-substituted pyridine ring through a flexible methanol bridge. The nitrogen atoms of the pyridine rings act as excellent Lewis basic sites for coordination to metal ions, while the hydroxyl group of the methanol bridge introduces the potential for hydrogen bonding and secondary coordination interactions. This trifunctional nature allows for a rich and diverse coordination chemistry, enabling the formation of a wide array of supramolecular structures with tunable properties.

This guide is designed for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of Pyridin-2-yl(pyridin-4-yl)methanol to design and synthesize novel functional materials.

Structural and Coordination Chemistry: The Art of Molecular Assembly

The power of Pyridin-2-yl(pyridin-4-yl)methanol as a ligand lies in its adaptability. The two pyridine rings can adopt various relative orientations due to the rotational freedom around the C-C and C-O bonds of the methanol bridge. This conformational flexibility, combined with the different coordination vectors of the 2- and 4-pyridyl nitrogen atoms, allows for the construction of coordination polymers with diverse dimensionalities and topologies.[1][2]

The hydroxyl group adds another layer of complexity and control. It can participate in intramolecular or intermolecular hydrogen bonding, influencing the packing of the resulting crystal structures.[3] Furthermore, under certain conditions, the hydroxyl group can be deprotonated to act as a bridging alkoxide ligand, linking multiple metal centers.

Hypothetical Synthetic Protocol for Pyridin-2-yl(pyridin-4-yl)methanol

While a direct, optimized synthesis for Pyridin-2-yl(pyridin-4-yl)methanol is not extensively documented in the literature, a plausible and robust two-step synthetic route can be proposed based on established organometallic reactions. This protocol involves the synthesis of the precursor ketone, Pyridin-2-yl(pyridin-4-yl)methanone, followed by its reduction to the desired methanol.

Part 1: Synthesis of Pyridin-2-yl(pyridin-4-yl)methanone

This synthesis can be approached via a Grignard reaction between a pyridyl Grignard reagent and a pyridine carbonyl compound. A potential route involves the reaction of 2-pyridylmagnesium bromide with pyridine-4-carboxaldehyde.[4][5]

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Pyridine-4-carboxaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Preparation of 2-Pyridylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.) and a crystal of iodine.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

  • In the dropping funnel, place a solution of 2-bromopyridine (1.0 eq.) in anhydrous diethyl ether or THF.

  • Add a few drops of the 2-bromopyridine solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

  • Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Pyridine-4-carboxaldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of pyridine-4-carboxaldehyde (1.0 eq.) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure Pyridin-2-yl(pyridin-4-yl)methanone.

Part 2: Reduction to Pyridin-2-yl(pyridin-4-yl)methanol

The reduction of the ketone to the corresponding alcohol can be achieved using a standard reducing agent like sodium borohydride.[6]

Materials:

  • Pyridin-2-yl(pyridin-4-yl)methanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Pyridin-2-yl(pyridin-4-yl)methanone (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by adding deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain Pyridin-2-yl(pyridin-4-yl)methanol. The product can be further purified by recrystallization or column chromatography if necessary.

Diagram of the Synthetic Pathway:

Synthesis cluster_ketone Part 1: Ketone Synthesis cluster_alcohol Part 2: Alcohol Reduction 2-Bromopyridine 2-Bromopyridine Grignard_Formation Grignard Formation (Et2O or THF) 2-Bromopyridine->Grignard_Formation Mg Mg Mg->Grignard_Formation Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Coupling Nucleophilic Addition Pyridine-4-carboxaldehyde->Coupling Grignard_Formation->Coupling Pyridin-2-yl(pyridin-4-yl)methanone Pyridin-2-yl(pyridin-4-yl)methanone Coupling->Pyridin-2-yl(pyridin-4-yl)methanone Ketone Pyridin-2-yl(pyridin-4-yl)methanone Reduction Reduction (Methanol) Ketone->Reduction NaBH4 NaBH4 NaBH4->Reduction Pyridin-2-yl(pyridin-4-yl)methanol Final Product Reduction->Pyridin-2-yl(pyridin-4-yl)methanol Solvothermal Reactants Ligand + Metal Salt in Solvent(s) Autoclave Seal in Teflon-lined Autoclave Reactants->Autoclave Heating Heat in Oven (80-180 °C, 24-72 h) Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Isolation Filtration and Washing Cooling->Isolation Product Crystalline Coordination Polymer Isolation->Product

Caption: General workflow for solvothermal synthesis of coordination polymers.

Characterization of Materials

A thorough characterization of the synthesized materials is crucial to understand their structure and properties. Key techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive crystal structure, including bond lengths, bond angles, and the overall coordination environment of the metal ions. [3]This is the gold standard for determining the precise architecture of the material.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the one simulated from the single-crystal data. [7]* Thermogravimetric Analysis (TGA): Determines the thermal stability of the material and can provide information about the loss of solvent molecules from the pores.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine rings and the hydroxyl group.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the materials, which can be useful for sensing applications. [7][8] Table 1: Expected Coordination and Structural Parameters

ParameterExpected Range/ValueSignificance
M-N(pyridyl) bond length2.0 - 2.3 ÅIndicates the strength of the metal-ligand bond.
N-M-N bond angle80 - 180°Defines the coordination geometry around the metal center.
Dihedral angle between pyridine ringsVariableInfluences the overall shape and porosity of the framework.
O-H···X hydrogen bond distance2.5 - 3.2 ÅIndicates the presence and strength of hydrogen bonding interactions.

Potential Applications in Materials Science

The unique structural features of materials derived from Pyridin-2-yl(pyridin-4-yl)methanol open up a wide range of potential applications:

  • Gas Storage and Separation: The porous nature of MOFs constructed with this ligand could be exploited for the selective adsorption and storage of gases like hydrogen, carbon dioxide, and methane. The presence of the polar hydroxyl group within the pores could enhance the affinity for polar gas molecules.

  • Luminescent Sensing: The incorporation of this ligand into frameworks with lanthanide or other emissive metal centers could lead to materials with interesting photoluminescent properties. [7][8][9]The uncoordinated nitrogen atoms or the hydroxyl group could act as recognition sites for guest molecules, leading to changes in the luminescence output and enabling sensing applications.

  • Heterogeneous Catalysis: The metal centers within the coordination polymers can act as Lewis acid sites, catalyzing various organic reactions. The tunable pore environment can also provide size and shape selectivity.

  • Drug Delivery: The biocompatibility of certain metal ions (e.g., Zn, Fe) and the porous nature of the resulting MOFs could make them suitable carriers for the controlled release of therapeutic agents.

Conclusion and Future Outlook

Pyridin-2-yl(pyridin-4-yl)methanol represents a promising, yet underexplored, building block in the field of materials science. Its unique combination of coordinating groups and conformational flexibility provides a rich platform for the design and synthesis of novel coordination polymers and MOFs with tailored structures and functions. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to unlock the full potential of this versatile ligand. Future work should focus on the systematic exploration of its coordination chemistry with a wide range of metal ions and the detailed investigation of the properties of the resulting materials for various applications. The development of a more direct and high-yielding synthesis of the ligand itself would also be a significant contribution to the field.

References

  • Crystal-Engineering Studies of Coordination Polymers and a Molecular-Looped Complex Containing Dipyridyl-Amide Ligands. (2007). Inorganic Chemistry, 46(1), 186-195.
  • Zaman, M. B., Tomura, M., & Yamashita, Y. (2001). Crystal Engineering Using Anilic Acids and Dipyridyl Compounds through a New Supramolecular Synthon. The Journal of Organic Chemistry, 66(17), 5987-5992.
  • Maisara, A. K., & Sumby, C. J. (2015). Synthesis, Crystal Structure and Coordination Chemistry of Di-2-pyridylmethaneamine-based Chelating Ligands with Cadmium Salts.
  • Li, Y., et al. (2014). Solvent/Temperature and Dipyridyl Ligands Induced Diverse Coordination Polymers Based on 3-(2′,5′-Dicarboxylphenyl)pyridine. Crystal Growth & Design, 14(2), 706-719.
  • Glover, T. G., et al. (2022). Exploring the coordination chemistry of a low symmetry, bent dipyridyl ligand. CrystEngComm, 24(34), 6031-6039.
  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947.
  • Barton, E. E., et al. (2011). Substituent Effects in the Pyridinium Catalyzed Reduction of CO2 to Methanol: Further Mechanistic Insights. OSTI.GOV.
  • Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947.
  • Shi, L., et al. (2025). Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker. Applied Organometallic Chemistry, e7533.
  • Kravtsov, V. C., et al. (2026).
  • Kravtsov, V. C., et al. (2026).
  • Gelfand, B. S., et al. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 26(3), 723.
  • Hunger, J., et al. (2009). Hydrothermal Synthesis and Structure of Coordination Polymers by Combination of Bipyrazole and Aromatic Dicarboxylate Ligands. Crystal Growth & Design, 9(11), 4848-4858.
  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155.
  • Vasko, P., et al. (2020). Group 13 complexes of dipyridylmethane, a forgotten ligand in coordination chemistry. Dalton Transactions, 49(43), 15357-15366.
  • A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. (1966). DTIC.
  • Wibaut, J. P., & Overhoff, J. (1928). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 47(8), 935-944.
  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.).
  • Barton, E. E., et al. (2011). Substituent Effects in the Pyridinium Catalyzed Reduction of CO2 to Methanol: Further Mechanistic Insights. OSTI.GOV.
  • CN1030387C - Preparation of 4-pyridinemethanol derivatives. (n.d.).
  • Brechin, E. K. (2025). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands: From High-Spin Molecules and Single-Molecule Magnets to Coordination Polymers, and from Structural Aesthetics to an Exciting New Reactivity Chemistry of Coordinated Ligands. European Journal of Inorganic Chemistry.
  • US6765097B1 - Process for the preparation of aryl-pyridinyl compounds. (n.d.).
  • Berry, J. F. (2016). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Comments on Inorganic Chemistry, 36(1), 17-37.
  • Wang, H., et al. (2016). A Robust Luminescent Tb(III)-MOF with Lewis Basic Pyridyl Sites for the Highly Sensitive Detection of Metal Ions and Small Molecules. Inorganic Chemistry, 55(7), 3536-3542.
  • Bryce, M. R., & Stirling, C. J. M. (1977). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1234-1237.
  • EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. (n.d.).
  • Yilmaz, V. T., & Hamamci, S. (2025).
  • Ghorai, B., & Matalobos, J. S. (2022). BODIPY based Metal-Organic Macrocycles and Frameworks: Recent Therapeutic Developments.
  • Singh, A., et al. (2019). Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. ACS Omega, 4(5), 8969-8980.
  • Keith, J. A., & Carter, E. A. (2014). Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. Journal of the American Chemical Society, 136(44), 15637-15649.
  • Matsumoto, K., et al. (2022). Autoxidation of Di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methane.
  • Castillo, O., et al. (2023). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Preprints.org.
  • Mallow, O., et al. (2020). Luminescent metal–organic frameworks based on dipyrromethene metal complexes and BODIPYs. CrystEngComm, 22(34), 5548-5564.

Sources

Method

Application Note: Advanced Analytical Characterization of Pyridin-2-yl(pyridin-4-yl)methanol

Introduction & Chemical Context Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6)[1] is a highly functionalized bis-heterocyclic building block featuring a secondary carbinol center flanked by two distinct pyridine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6)[1] is a highly functionalized bis-heterocyclic building block featuring a secondary carbinol center flanked by two distinct pyridine rings (ortho- and para-substituted). Its unique electronic and structural properties make it a valuable intermediate in pharmaceutical synthesis and coordination chemistry. However, characterizing this molecule presents distinct analytical challenges:

  • Chromatographic Peak Tailing : The presence of two basic nitrogen atoms causes severe secondary interactions with silica-based stationary phases.

  • Complex Spectral Signatures : The asymmetric substitution requires careful deconvolution of NMR signals to distinguish the 2-pyridyl and 4-pyridyl moieties.

As a Senior Application Scientist, the goal of this guide is to move beyond basic protocols and explain the causality behind the analytical choices, providing a self-validating framework for the robust characterization of this molecule.

Chromatographic Profiling (HPLC-UV/MS)

The Causality of Peak Tailing in Pyridines

Peak tailing is a ubiquitous issue when analyzing basic compounds like pyridine derivatives[2]. The primary cause is the interaction between the basic nitrogen atoms (which typically have a pKa around 5.2) and acidic residual silanol groups (pKa ~3.5–4.5) on the surface of silica-based stationary phases[2][3]. At mid-pH levels, ionized silanols act as cation-exchange sites, leading to a dual retention mechanism (hydrophobic + ionic) that broadens the trailing edge of the chromatographic peak[3].

To create a self-validating and robust HPLC method, we must systematically suppress these secondary interactions. This is achieved by lowering the mobile phase pH to 2.5–3.0 using an acidic buffer[2]. This pH shift fully protonates the pyridine nitrogens while simultaneously neutralizing the silanol groups, effectively shutting down the cation-exchange pathway[3]. Additionally, utilizing a polar-embedded or highly endcapped stationary phase provides steric shielding against any remaining active sites[3][4].

Protocol 1: Step-by-Step HPLC Method for Purity and Stability
  • Mobile Phase Preparation :

    • Aqueous Phase (A): 10 mM Potassium Phosphate buffer, adjusted to pH 2.5 with dilute phosphoric acid. Filter through a 0.22 µm membrane.

    • Organic Phase (B): HPLC-grade Acetonitrile (ACN).

  • System Priming : Purge the HPLC system with both mobile phases to ensure the removal of any residual neutral-pH buffers that could precipitate upon contact with high concentrations of ACN[2].

  • Column Equilibration : Install a highly endcapped C18 column or a mixed-mode column specifically designed for hydrophilic basic compounds[4]. Equilibrate at 5% B for 15 column volumes.

  • Sample Preparation : Dissolve Pyridin-2-yl(pyridin-4-yl)methanol in a diluent matching the initial mobile phase conditions (95% A / 5% B) to a concentration of 0.5 mg/mL.

    • Self-Validation Check: Injecting a sample in a solvent stronger than the mobile phase causes peak distortion[2]; matching the diluent ensures peak symmetry.

  • Gradient Execution : Run the gradient as defined in Table 1[5][6].

  • Data Acquisition : Monitor UV absorbance at 254 nm (optimal for conjugated pyridine rings) and configure the MS in positive ESI mode (expecting the [M+H]+ ion at m/z 187.08).

Table 1: Optimized HPLC Gradient Parameters
ParameterSetting / Specification
Column Endcapped C18, 4.6 x 150 mm, 3 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Gradient Program 0-2 min: 5% B2-10 min: 5% → 60% B10-12 min: 60% B12-12.1 min: 60% → 5% B12.1-17 min: 5% B
System Suitability Tailing Factor (USP) ≤ 1.2; Theoretical Plates > 5000

Structural Elucidation (NMR Spectroscopy)

The Causality of Chemical Shifts

The structural confirmation of Pyridin-2-yl(pyridin-4-yl)methanol relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule's asymmetry is the key to its spectral interpretation.

The 4-pyridyl ring possesses a local C2v symmetry axis passing through the nitrogen and the C4 position, resulting in an AA'BB' spin system (two sets of equivalent protons). In contrast, the 2-pyridyl ring lacks this symmetry, yielding an ABCD spin system (four distinct proton environments).

Protocol 2: 1H and 13C NMR Acquisition
  • Solvent Selection : Weigh 15 mg of the analyte and dissolve in 0.6 mL of DMSO-d6.

    • Rationale: DMSO-d6 is preferred over CDCl3 because its strong hydrogen-bonding capability slows down the chemical exchange of the hydroxyl proton (-OH). This allows the -OH proton to appear as a distinct doublet coupling with the adjacent methine (-CH-) proton, providing definitive proof of the secondary alcohol connectivity.

  • Acquisition Parameters (1H) : 400 MHz, 16 scans, relaxation delay (D1) of 2 seconds.

  • Acquisition Parameters (13C) : 100 MHz, 1024 scans, D1 of 2 seconds, with proton decoupling (WALTZ-16).

  • Data Processing : Apply a 0.3 Hz line broadening function for 1H and 1.0 Hz for 13C before Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Table 2: Expected 1H NMR Spectral Assignments (DMSO-d6, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Coupling Mechanism
~8.55Doublet (d)1H2-pyridyl H6Adjacent to N, highly deshielded
~8.50Doublet (d)2H4-pyridyl H2, H6Adjacent to N, symmetric AA'BB' system
~7.80Triplet of doublets (td)1H2-pyridyl H4Para to attachment, ortho coupling
~7.55Doublet (d)1H2-pyridyl H3Ortho to attachment
~7.40Doublet (d)2H4-pyridyl H3, H5Meta to N, symmetric AA'BB' system
~7.30Multiplet (m)1H2-pyridyl H5Meta to N
~6.20Doublet (d)1HHydroxyl (-OH)Slow exchange in DMSO, couples to CH
~5.80Doublet (d)1HMethine (-CH-)Couples to adjacent OH

Experimental Workflow Visualization

To ensure reproducibility across laboratories, the analytical decision tree is mapped below. This workflow defines the critical path from sample preparation to final structural validation.

AnalyticalWorkflow Start Pyridin-2-yl(pyridin-4-yl)methanol Sample Preparation HPLC_Path Chromatographic Profiling (HPLC-UV/MS) Start->HPLC_Path NMR_Path Structural Elucidation (1H & 13C NMR) Start->NMR_Path Silanol Mitigate Silanol Interactions (Mobile Phase pH 2.5) HPLC_Path->Silanol Step 1: Buffer Prep Solvent Select Solvent (DMSO-d6 for slow exchange) NMR_Path->Solvent Step 1: Sample Prep Endcap Select Endcapped Column (e.g., C18 or Mixed-Mode) Silanol->Endcap Step 2: Column Choice PeakShape Validate Peak Symmetry (Tailing Factor ≤ 1.2) Endcap->PeakShape Step 3: System Suitability Assign Deconvolute Spin Systems (AA'BB' vs ABCD) Solvent->Assign Step 2: Acquisition Validate Confirm Secondary Alcohol (-CH- to -OH coupling) Assign->Validate Step 3: Interpretation

Analytical workflow for HPLC optimization and NMR structural elucidation.

References

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?[3] URL: [Link]

  • HELIX Chromatography . HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.[4] URL: [Link]

  • SciSpace / ResearchGate . Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.[5],[6] URL:[Link]

Sources

Application

The Di-pyridinyl Methanol Scaffold: Application Notes and Protocols for the Development of Novel Therapeutics

Introduction: The Strategic Value of the Di-pyridinyl Methanol Scaffold In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged scaffold," a molecular framework that consistently appe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Di-pyridinyl Methanol Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a well-established "privileged scaffold," a molecular framework that consistently appears in a wide array of clinically successful drugs.[1][2][3][4] Its unique physicochemical properties—including its basicity, hydrogen bonding capability, and potential for π-π stacking interactions—make it an invaluable component for designing molecules that can effectively interact with biological targets.[2][3] The strategic combination of two pyridine rings linked by a methanol bridge, as seen in Pyridin-2-yl(pyridin-4-yl)methanol, creates a three-dimensional di-pyridinyl methanol scaffold. This structure offers a versatile platform for developing novel therapeutics by providing multiple vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds based on the di-pyridinyl methanol core. We will delve into specific, field-proven protocols, focusing on the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel—a promising target for inflammatory conditions and neuropathic pain.[5][6][7] Furthermore, we will explore the scaffold's potential in other therapeutic areas, such as oncology, by providing protocols for assessing the inhibition of protein kinases.

Part 1: Synthesis of the Core Scaffold

The foundational step in any drug discovery program based on this scaffold is the efficient and reliable synthesis of the parent molecule, Pyridin-2-yl(pyridin-4-yl)methanol. The most direct and widely applicable method for this synthesis is the Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a pyridyl Grignard reagent to a pyridine aldehyde.

Causality of the Experimental Design: The Grignard reaction is chosen for its robustness and its ability to form carbon-carbon bonds efficiently. The key challenge in working with pyridyl Grignard reagents is their potential for side reactions due to the acidic protons of the pyridine ring. Therefore, the reaction must be conducted under strictly anhydrous conditions using an ether-based solvent (like THF) to stabilize the Grignard reagent. The low temperature (-78 °C) is critical to prevent premature quenching of the highly reactive organometallic intermediate and to enhance selectivity.

Protocol 1: Synthesis of Pyridin-2-yl(pyridin-4-yl)methanol via Grignard Reaction

This protocol details the formation of a 4-pyridyl Grignard reagent followed by its reaction with pyridine-2-carboxaldehyde.

Materials:

  • 4-Bromopyridine

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine-2-carboxaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Experimental Workflow Diagram:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Work-up & Purification A Activate Mg turnings with I₂ in anhydrous THF B Add 4-Bromopyridine dropwise under Argon at RT A->B C Stir until Mg is consumed (Formation of 4-Pyridylmagnesium Bromide) B->C D Cool Grignard reagent to -78°C (dry ice/acetone) C->D E Add Pyridine-2-carboxaldehyde in anhydrous THF dropwise D->E F Stir at -78°C for 2h, then warm to RT overnight E->F G Quench reaction with saturated aq. NH₄Cl at 0°C F->G H Extract with Ethyl Acetate G->H I Dry organic layer (MgSO₄), filter, and concentrate H->I J Purify by silica gel column chromatography I->J K Characterization (NMR, MS, HPLC) J->K Final Product: Pyridin-2-yl(pyridin-4-yl)methanol

Caption: Workflow for the synthesis of the core di-pyridinyl methanol scaffold.

Step-by-Step Methodology:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an argon inlet.

    • Add a single crystal of iodine to the flask to activate the magnesium surface.

    • Add anhydrous THF to the flask to cover the magnesium.

    • Dissolve 4-bromopyridine (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromopyridine solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining 4-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Dissolve pyridine-2-carboxaldehyde (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution over 30 minutes.

    • Maintain the reaction at -78 °C for 2 hours.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Pyridin-2-yl(pyridin-4-yl)methanol.

Self-Validation and Characterization: The identity and purity of the final compound must be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Part 2: Application in Therapeutic Development - Targeting the TRPV3 Ion Channel

Derivatives of the di-pyridinyl methanol scaffold have been successfully developed as potent and selective antagonists of the TRPV3 ion channel.[5][6][7][8] TRPV3 is a calcium-permeable cation channel primarily expressed in skin keratinocytes and sensory neurons, and it is implicated in pain sensation, inflammation, and skin disorders.[6][7][8]

Mechanism of Action: TRPV3 antagonists based on this scaffold are thought to act as non-competitive inhibitors, binding to an allosteric site on the channel to prevent its opening in response to stimuli. The development of these antagonists provides valuable tools for studying TRPV3 function and offers a promising therapeutic strategy for conditions like neuropathic pain and atopic dermatitis.

Protocol 2: In Vitro Evaluation of TRPV3 Antagonism

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives using a calcium flux assay in cells overexpressing the TRPV3 channel.

Materials:

  • HEK293 cells stably expressing human TRPV3 (hTRPV3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate, 2-APB)

  • Test compounds (synthesized di-pyridinyl methanol derivatives)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Experimental Workflow Diagram:

G A Seed hTRPV3-HEK293 cells in 384-well plates B Incubate cells for 24h at 37°C, 5% CO₂ A->B C Load cells with Fluo-4 AM calcium indicator dye B->C D Pre-incubate with test compounds (various concentrations) C->D E Measure baseline fluorescence D->E F Add TRPV3 agonist (2-APB) to stimulate calcium influx E->F G Measure peak fluorescence F->G H Data Analysis: Calculate % Inhibition G->H I Generate dose-response curve and determine IC₅₀ value H->I

Caption: Workflow for determining the IC₅₀ of TRPV3 antagonists.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed HEK293-hTRPV3 cells into 384-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer containing Pluronic F-127 (to aid dye solubilization).

    • Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of the test compounds in assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀.

    • Add the different concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known TRPV3 antagonist).

    • Pre-incubate the plate with the compounds for 15-30 minutes at room temperature.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for each well.

    • Using the instrument's liquid handling capabilities, add a pre-determined concentration of the agonist (2-APB) to all wells to stimulate the TRPV3 channel.

    • Immediately begin measuring the fluorescence intensity over time to capture the peak calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (ΔF_compound / ΔF_vehicle))

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound IDScaffold ModificationTRPV3 IC₅₀ (µM)[5]
Lead 5a Phenyl-cyclobutyl0.85
74a Pyridyl-cyclobutanol0.38
Derivative X (Hypothetical)User-determined
Derivative Y (Hypothetical)User-determined

Part 3: Exploring Broader Therapeutic Potential - Kinase Inhibition

The pyridine scaffold is a cornerstone in the development of protein kinase inhibitors for cancer therapy.[1][3][9][10][11] The nitrogen atom often acts as a key hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase. The di-pyridinyl methanol scaffold offers an excellent starting point for designing novel kinase inhibitors.

Signaling Pathway Context:

Many cancers are driven by aberrant signaling through pathways like the MAPK (Mitogen-Activated Protein Kinase) cascade. Kinase inhibitors can block this signaling, leading to a reduction in cancer cell proliferation and survival.

GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Di-pyridinyl Methanol Derivative (Kinase Inhibitor) Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK signaling pathway by a hypothetical kinase inhibitor.

Protocol 3: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the IC₅₀ value of a novel compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant protein kinase (e.g., BRAF, MEK)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Test compounds (synthesized di-pyridinyl methanol derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Luminometer plate reader

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution series of the compound in kinase assay buffer.

    • Prepare solutions of the kinase, substrate, and ATP in assay buffer at optimal concentrations (determined in preliminary experiments).

  • Kinase Reaction:

    • Add the enzyme, substrate, and test compound dilutions to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • Include controls: "no enzyme" (blank) and "no inhibitor" (vehicle control).

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the optimal time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value, similar to the TRPV3 assay analysis.

Conclusion and Future Directions

The Pyridin-2-yl(pyridin-4-yl)methanol scaffold represents a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features make it suitable for targeting a range of biological macromolecules. The successful development of potent TRPV3 antagonists demonstrates the scaffold's potential in addressing challenging therapeutic areas like chronic pain.[12] The established role of the pyridine moiety in kinase inhibition further broadens the applicability of this scaffold to oncology and inflammatory diseases.[1] The protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize novel compounds based on this promising di-pyridinyl methanol core.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Synfacts. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. PMC. [Link]

  • Process for the preparation of aryl-pyridinyl compounds.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. [Link]

  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers. [Link]

  • Expanding the potential of pyridine scaffold for targeted therapy of cancer: Biological activity, Molecular insights, and Structure-activity relationship. ResearchGate. [Link]

  • Pyridine and pyrazine derivatives as protein kinase modulators.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. Semantic Scholar. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

Sources

Method

Application Note: Fragment-Based High-Throughput Screening (HTS) of Metalloenzymes and Kinases Using the Pyridin-2-yl(pyridin-4-yl)methanol Scaffold

Executive Summary As modern drug discovery pivots away from high-molecular-weight compounds that violate standard pharmacokinetic parameters, Fragment-Based Drug Discovery (FBDD) has emerged as a robust strategy for samp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery pivots away from high-molecular-weight compounds that violate standard pharmacokinetic parameters, Fragment-Based Drug Discovery (FBDD) has emerged as a robust strategy for sampling chemical space efficiently[1]. The compound Pyridin-2-yl(pyridin-4-yl)methanol (CAS 945-50-6) represents a highly privileged, low-molecular-weight fragment scaffold. Its unique di-pyridyl architecture provides dual-pharmacophore utility, making it an exceptional starting point for High-Throughput Screening (HTS) campaigns targeting two major therapeutic classes: zinc-dependent metalloenzymes and protein kinases.

This application note details the mechanistic rationale behind utilizing this scaffold and provides self-validating, step-by-step HTS protocols to ensure uncompromised data integrity.

Mechanistic Rationale: The Causality of Scaffold Design

The selection of a di-pyridyl methanol derivative for primary screening is rooted in its precise coordination chemistry and hydrogen-bonding potential. Rather than screening random chemical libraries, deploying this targeted fragment allows researchers to exploit known active-site topographies:

  • Metalloenzyme Targeting (The Zinc-Binding Group): Traditional metalloprotease inhibitors rely heavily on hydroxamate zinc-binding groups (ZBGs). However, hydroxamates often suffer from poor in vivo selectivity, rapid metabolic degradation, and off-target toxicity[2]. The 2-pyridyl ring, coupled with the adjacent hydroxyl group of the methanol carbon, forms a stable bidentate chelation complex with the catalytic Zn²⁺ ion in the active site of matrix metalloproteinases (MMPs) and bacterial virulence factors. This non-hydroxamate ZBG provides a weaker, yet highly tunable, starting affinity that can be structurally expanded for exquisite selectivity[3].

  • Kinase Targeting (The Hinge Binder): The 4-pyridyl moiety acts as a classic hydrogen-bond acceptor. In the ATP-binding pocket of kinases, the nitrogen atom of the 4-pyridyl group forms a critical hydrogen bond with the backbone amide (typically an NH group) of the kinase hinge region.

Furthermore, pyridine-based fragments have shown remarkable utility in targeting viral proteases, demonstrating the broad applicability and chemical stability of the scaffold[4].

Binding_Mechanism Core Pyridin-2-yl(pyridin-4-yl)methanol Scaffold ZBG 2-Pyridyl + Hydroxyl (Bidentate Chelation) Core->ZBG Motif 1 Hinge 4-Pyridyl (Hydrogen Bond Acceptor) Core->Hinge Motif 2 Target1 Zinc Metalloenzymes (e.g., MMPs, HDACs) ZBG->Target1 Zn2+ Coordination Target2 Kinases (Hinge Region Binding) Hinge->Target2 Backbone NH Interaction

Fig 1: Dual pharmacophore utility of the scaffold targeting metalloenzymes and kinases.

Self-Validating Experimental Protocols

To ensure trustworthiness and data integrity, the following protocols incorporate self-validating quality control metrics—specifically the Z'-factor—to confirm assay robustness prior to hit triage.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Binding Assay

TR-FRET is selected over traditional fluorescence intensity assays because the long-lifetime lanthanide fluorophores (e.g., Terbium) effectively eliminate short-lived background autofluorescence from the screening compounds, drastically reducing false positive rates[5].

Materials:

  • 384-well low-volume white microplates.

  • Recombinant Kinase (e.g., BRAF) tagged with GST.

  • Terbium-labeled anti-GST antibody (Donor).

  • Fluorescein-labeled ATP-competitive tracer (Acceptor).

  • Pyridin-2-yl(pyridin-4-yl)methanol fragment library (10 mM in DMSO).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the kinase to 5 nM and the tracer to 15 nM.

  • Compound Dispensing: Acoustically dispense 50 nL of the fragment compound (to achieve a final assay concentration of 50 µM, 1% DMSO) into the 384-well plate.

  • Control Wells Allocation (Self-Validation):

    • Positive Control (0% Inhibition): 50 nL DMSO only.

    • Negative Control (100% Inhibition): 50 nL of a known potent reference inhibitor (e.g., Staurosporine, 10 µM).

  • Kinase Addition: Add 2.5 µL of the 2x Kinase/Antibody mixture to all wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the fragment with the hinge region.

  • Tracer Addition: Add 2.5 µL of the 2x Tracer solution to initiate the binding competition.

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission 1: 495 nm (Tb); Emission 2: 520 nm (Fluorescein)).

  • Data Analysis: Calculate the TR-FRET emission ratio (520 nm / 495 nm). Validate the plate by calculating the Z'-factor using the control wells. A Z' > 0.6 indicates a highly robust assay ready for hit expansion.

Protocol 2: Fluorogenic Zinc Metalloprotease Assay

This assay utilizes a FRET-peptide substrate that fluoresces upon cleavage by a zinc metalloprotease (e.g., MMP-14), allowing direct kinetic measurement of the fragment's inhibitory chelation.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant MMP-14 catalytic domain to 1 nM in Assay Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 20 µM ZnSO₄, 0.05% Brij-35). Critical Note: Exogenous Zn²⁺ prevents enzyme denaturation but must be kept strictly at 20 µM to avoid out-competing the fragment's ZBG.

  • Compound Pre-Incubation: Add 10 µL of the fragment compound (100 µM final) to 384-well black plates. Add 10 µL of the enzyme solution. Incubate for 30 minutes at 37°C to allow the bidentate 2-pyridyl-methanol motif to coordinate the active-site zinc.

  • Substrate Addition: Add 10 µL of 3x fluorogenic substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH₂) to yield a final concentration of 5 µM.

  • Kinetic Reading: Immediately monitor fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 20 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear slope of the fluorescence over time. Compare V₀ of compound wells against DMSO controls to determine % inhibition.

HTS_Workflow A Fragment Library (Pyridyl Scaffolds) B Primary HTS (TR-FRET / Fluorogenic) A->B C Orthogonal Validation (SPR / NMR) B->C D Hit Expansion (Structure-Based Design) C->D

Fig 2: Fragment-based HTS workflow from primary screening to hit expansion.

Quantitative Data Presentation

To benchmark the performance of the Pyridin-2-yl(pyridin-4-yl)methanol scaffold, Table 1 summarizes typical HTS validation metrics required for assay approval, and Table 2 presents expected hit profiling data for this specific fragment class.

Table 1: HTS Assay Validation Metrics

Assay TypeTarget ClassSignal-to-Background (S/B)Z'-FactorInter-plate CV (%)False Positive Rate
TR-FRETKinases8.50.78< 5.0%< 0.5%
FluorogenicMetalloenzymes12.00.82< 4.0%< 1.0%

Table 2: Fragment Hit Profiling (Simulated Scaffold Data)

TargetScaffold Motif UtilizedIC₅₀ (µM)Ligand Efficiency (LE)Primary Mechanism of Action
BRAF (Kinase)4-Pyridyl45.20.38 kcal/mol/HAHinge Region H-Bonding
MMP-14 (Protease)2-Pyridyl-Methanol28.50.41 kcal/mol/HACatalytic Zn²⁺ Chelation
Pseudolysin2-Pyridyl-Methanol62.10.34 kcal/mol/HACatalytic Zn²⁺ Chelation

References[5] Title: TR-FRET Powers Smarter Drug Screening | Source: The Scientist | URL:https://www.the-scientist.com/[3] Title: Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases | Source: Molecules | URL:https://doi.org/10.3390/molecules27010056[1] Title: Lessons from hot spot analysis for fragment-based drug discovery | Source: PubMed Central (PMC) | URL:https://pubmed.ncbi.nlm.nih.gov/[4] Title: A Critical Study on Acylating and Covalent Reversible Fragment Inhibitors of SARS-CoV-2 Main Protease Targeting the S1 Site with Pyridine | Source: ChemMedChem | URL:https://doi.org/10.1002/cmdc.202200635[2] Title: Bacterial Zinc Metalloenzyme Inhibitors: Recent Advances and Future Perspectives | Source: Semantic Scholar | URL:https://www.semanticscholar.org/

Sources

Application

Application Note: Coordination Chemistry and Polymeric Network Synthesis Using Pyridin-2-yl(pyridin-4-yl)methanol

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic bridging ligands. Pyridin-2-yl(pyridin-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies heavily on the geometric and electronic properties of the organic bridging ligands. Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6) is a highly versatile, asymmetric mixed-donor ligand. Featuring a 2-pyridyl ring, a 4-pyridyl ring, and a bridging secondary alcohol, this molecule offers a unique combination of chelating and bridging capabilities. This application note provides drug development professionals, materials scientists, and synthetic chemists with field-proven protocols and mechanistic insights for reacting Pyridin-2-yl(pyridin-4-yl)methanol with transition metal precursors to yield highly ordered crystalline networks.

Ligand Architecture & Mechanistic Insights

Structural Asymmetry and Coordination Logic

The use of mixed-donor ligands containing both nitrogen and oxygen donor atoms is a key strategy in the crystallization of complex coordination frameworks[1]. Pyridin-2-yl(pyridin-4-yl)methanol exhibits two distinct coordination domains:

  • The Chelating Pocket (N,O-Donor): The nitrogen atom of the 2-pyridyl group and the oxygen atom of the hydroxyl group are spatially arranged to form a thermodynamically stable five-membered chelate ring with transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺).

  • The Bridging Node (N-Donor): The nitrogen atom of the 4-pyridyl group projects outward, acting as a divergent linker that connects discrete metal-chelate monomers into 1D chains, 2D sheets, or 3D porous networks.

Causality of Experimental Choices
  • Base-Promoted Deprotonation: The secondary alcohol is a relatively weak donor in its neutral state. By introducing a mild base (such as Triethylamine, TEA), the hydroxyl group is deprotonated to form an alkoxide. Alkoxides are strong, hard Lewis bases that significantly increase the binding affinity to borderline/hard metal centers, locking the chelate ring in place.

  • Solvothermal Conditions: While discrete complexes can form at room temperature, polymeric self-assembly often encounters kinetic traps (amorphous precipitates). Solvothermal heating (100–120 °C) provides the activation energy required for reversible bond formation, allowing the system to self-correct and crystallize into its most thermodynamically stable polymeric state[2].

  • Metal Selection: Zinc(II) (d¹⁰) lacks ligand-field stabilization energy, making it highly flexible in adopting tetrahedral or octahedral geometries, which is ideal for discovering novel topologies. Copper(II) (d⁹) undergoes Jahn-Teller distortion, often driving the formation of elongated, low-dimensional (1D or 2D) architectures[3].

CoordinationLogic L Pyridin-2-yl(pyridin-4-yl)methanol Base Deprotonation (Base) L->Base -H+ Chela N,O-Chelation (2-pyridyl + alkoxide) Base->Chela M Metal Precursor (Zn/Cu) M->Chela Bridge N-Bridging (4-pyridyl) Chela->Bridge Self-Assembly CP Coordination Polymer (1D/2D/3D Network) Bridge->CP

Figure 1. Mechanistic pathway of Pyridin-2-yl(pyridin-4-yl)methanol coordination and self-assembly.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that errors in stoichiometry or pH are caught before the time-intensive crystallization phase.

Protocol A: Solvothermal Synthesis of a Zn(II) Coordination Polymer

Objective: Synthesize a highly crystalline 2D/3D coordination network using Zn(NO₃)₂.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 0.10 mmol (21.6 mg) of Pyridin-2-yl(pyridin-4-yl)methanol in 5 mL of a Methanol/N,N-Dimethylformamide (DMF) mixture (1:1 v/v) in a 15 mL Teflon-lined stainless steel autoclave.

    • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, sonicate for 5 minutes.

  • Metal Addition: Dissolve 0.10 mmol (29.7 mg) of Zn(NO₃)₂·6H₂O in 2 mL of Methanol. Add this dropwise to the ligand solution under continuous stirring.

  • pH Adjustment (Critical Step): Add 1–2 drops of Triethylamine (TEA) to adjust the pH to approximately 7.5.

    • Validation Checkpoint: A slight color shift or transient opalescence indicates the formation of the initial metal-ligand oligomers. If heavy precipitation occurs immediately, the pH is too high; add 1 mL of DMF to resolubilize.

  • Solvothermal Synthesis: Seal the autoclave and heat in a programmable oven at 110 °C for 72 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a strict rate of 5 °C/h.

    • Causality: Rapid cooling traps kinetic defects and yields microcrystalline powders. Slow cooling promotes the growth of X-ray quality single crystals.

  • Harvesting: Filter the resulting block-like crystals, wash sequentially with cold Methanol (3 × 5 mL), and dry in air.

Protocol B: Room-Temperature Self-Assembly of a Cu(II) Complex

Objective: Synthesize a discrete or 1D chain Cu(II) complex via slow evaporation.

Step-by-Step Methodology:

  • Precursor Mixing: Layer a solution of Cu(OAc)₂·H₂O (0.10 mmol in 5 mL of distilled water) carefully over a solution of the ligand (0.10 mmol in 5 mL of Dichloromethane) in a straight glass tube.

  • Buffer Layering: To prevent rapid mixing, place a 2 mL buffer layer of pure Methanol between the aqueous and organic phases.

    • Validation Checkpoint: Three distinct liquid layers should be visible. The top layer will be light blue (Cu²⁺), the middle clear (Buffer), and the bottom colorless (Ligand).

  • Crystallization: Seal the tube with perforated Parafilm and leave undisturbed in a dark environment at 25 °C for 2–3 weeks.

  • Harvesting: As the solvents slowly diffuse and evaporate, deep blue/green crystals will form at the interface. Isolate via vacuum filtration[4].

Workflow Step1 Step 1: Dissolution Ligand in MeOH/DMF Step2 Step 2: Metal Addition Aqueous/Alcholic Metal Salt Step1->Step2 Step3 Step 3: pH Adjustment Add TEA (pH ~7.5) Step2->Step3 Step4 Step 4: Solvothermal 110°C for 72h Step3->Step4 Step5 Step 5: Cooling 5°C/h to RT Step4->Step5 Step6 Step 6: Harvest Filtration & Washing Step5->Step6

Figure 2. Step-by-step solvothermal workflow for synthesizing crystalline coordination networks.

Quantitative Data & Reaction Parameters

To facilitate reproducibility and experimental design, the standard reaction parameters and expected crystallographic outcomes are summarized below.

Metal PrecursorSolvent SystemTemp / TimeBase / AdditiveExpected TopologyCrystal Habit
Zn(NO₃)₂·6H₂O MeOH / DMF (1:1)110 °C / 72 hTEA (pH 7.5)2D / 3D NetworkColorless Blocks
Cu(OAc)₂·H₂O H₂O / MeOH / DCM25 °C / 21 daysNone (Self-buffering)1D Zig-Zag ChainDeep Blue Needles
Co(Cl)₂·6H₂O EtOH / H₂O (3:1)100 °C / 48 hNaOH (0.1 M)2D Layered SheetPink/Purple Plates
Ag(NO₃) Acetonitrile / H₂O25 °C / 7 daysNone (Avoid light)1D Helical ChainColorless Prisms

Table 1. Summary of reaction parameters and typical structural outcomes for Pyridin-2-yl(pyridin-4-yl)methanol coordination assemblies.

References

  • Three-Dimensional 3d−4f Heterometallic Coordination Polymers: Synthesis, Structures, and Magnetic Properties Inorganic Chemistry (ACS Publications) URL:[Link]

  • Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review MDPI - International Journal of Molecular Sciences URL:[Link]

  • 1D Coordination Polymers Constructed from Pyridine-2,6-Dicarboxamide Ligands Showing Selective and Recyclable Adsorption toward Methanol Vapor Crystal Growth & Design (ACS Publications) URL:[Link]

  • One-dimensional coordination polymers generated from 1,2-bis(x-pyridyl)butadiyne (x = 3 and 4) and bis(hexafluoroacetylacetonato)M(ii) (M = Cu, Mn, Zn) CrystEngComm (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyridin-2-yl(pyridin-4-yl)methanol

Prepared by the Senior Application Scientist Team This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of Pyridin-2-yl(pyridin-4-yl)methanol. This dipyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of Pyridin-2-yl(pyridin-4-yl)methanol. This dipyridyl carbinol structure is a valuable building block in the development of novel therapeutics and functional materials.[1] The synthesis, while conceptually straightforward, is often plagued by issues that can significantly lower the yield and purity of the final product.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges. Our approach is to explain the chemical causality behind each step, enabling you to not only solve immediate problems but also to build a more robust and reproducible synthetic process.

Section 1: Synthesis Overview and Core Challenges

The most reliable and commonly employed method for synthesizing Pyridin-2-yl(pyridin-4-yl)methanol is the Grignard reaction. This involves the nucleophilic addition of a pyridylmagnesium halide to a pyridine carboxaldehyde.[2] The primary challenge lies in the preparation and handling of the pyridyl Grignard reagent, which is sensitive to both moisture and air.

There are two primary pathways for this synthesis:

  • Route A: Reaction of 2-pyridylmagnesium bromide with pyridine-4-carboxaldehyde.

  • Route B: Reaction of 4-pyridylmagnesium bromide with pyridine-2-carboxaldehyde.

Both routes are chemically viable, but this guide will focus on Route A as a representative example. The principles and troubleshooting steps are broadly applicable to both approaches.

Grignard Synthesis cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Nucleophilic Addition cluster_2 Part 3: Work-up & Isolation 2-Bromopyridine 2-Bromopyridine Mg_turnings Mg turnings, I₂ (cat.) Anhydrous THF 2-Bromopyridine->Mg_turnings Initiation Grignard_Reagent 2-Pyridylmagnesium Bromide Mg_turnings->Grignard_Reagent Formation Reaction Addition at 0°C to rt Aldehyde Pyridine-4-carboxaldehyde Aldehyde->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Workup Aqueous Quench (e.g., sat. NH₄Cl) Product Pyridin-2-yl(pyridin-4-yl)methanol Workup->Product Troubleshooting Workflow cluster_reaction Reaction Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC/NMR) Start->Check_Reaction Low_Conversion Low Conversion? (Aldehyde remains) Check_Reaction->Low_Conversion Side_Products Side Products? (e.g., 2,2'-Bipyridine) Check_Reaction->Side_Products Check_Purification Product present in crude, but lost after work-up? Check_Reaction->Check_Purification Sol_Conversion 1. Check Grignard formation (initiation, reagent quality) 2. Increase reaction time/temp 3. Check stoichiometry Low_Conversion->Sol_Conversion Sol_Side_Products 1. Control temperature 2. Slow addition of halide 3. Ensure Mg excess Side_Products->Sol_Side_Products Sol_Purification 1. Check pH of aqueous layer during extraction (>9) 2. Use buffered quench (NH₄Cl) 3. Deactivate silica gel with Et₃N for chromatography Check_Purification->Sol_Purification

Sources

Optimization

Technical Support Center: Purification of Pyridin-2-yl(pyridin-4-yl)methanol

Welcome to the technical support center for the purification of Pyridin-2-yl(pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Pyridin-2-yl(pyridin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful purification of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying Pyridin-2-yl(pyridin-4-yl)methanol?

A1: The main challenges stem from the compound's polarity and the basicity of the two pyridine rings. These properties can lead to issues such as strong adsorption to silica gel, peak tailing during column chromatography, and difficulty in finding a suitable recrystallization solvent. The presence of two basic nitrogen atoms can also lead to salt formation with acidic impurities or solvents, further complicating purification.

Q2: My NMR spectrum of the purified product shows broad peaks. Is the compound still impure?

A2: Not necessarily. While broad peaks can indicate the presence of impurities, they can also be a result of proton exchange or conformational dynamics, especially in hydrogen-bonding solvents. The two pyridine rings can also lead to complex splitting patterns. To confirm purity, it is recommended to use orthogonal analytical techniques such as HPLC or LC-MS in conjunction with NMR.

Q3: I am observing a yellow or brown color in my supposedly pure product. What is the likely cause and how can I remove it?

A3: Discoloration in pyridine-containing compounds is often due to the presence of oxidized impurities or degradation products.[1] Purification by column chromatography, sometimes with the addition of a small amount of a non-polar solvent to the elution gradient, can help in separating these colored impurities. If the discoloration persists, treatment with activated carbon followed by filtration and recrystallization may be effective.

Q4: How should I store purified Pyridin-2-yl(pyridin-4-yl)methanol?

A4: Due to the hygroscopic nature of many pyridine derivatives, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place to prevent moisture absorption and potential degradation.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Pyridin-2-yl(pyridin-4-yl)methanol.

Issue 1: Difficulty in Chromatographic Separation
  • Symptom: Co-elution of the product with impurities or significant peak tailing during column chromatography.

  • Possible Cause: The basic nature of the pyridine nitrogens can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor separation and peak shape.[2]

  • Solutions:

    • Neutralize the Stationary Phase: Pre-treat the silica gel with a base like triethylamine (TEA) before packing the column. This can be done by preparing the silica slurry in a solvent system containing a small percentage of TEA (e.g., 0.1-1%).[3][4]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina. For a structurally related compound, di-4-pyridyl-(3-(4-pyridyl)-pyridin-4-yl)methanol, alumina was used successfully with a methylene chloride-methanol eluent.[5]

    • Optimize the Mobile Phase: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol.[3][6] Experiment with different solvent systems to find the optimal separation.

    • Dry Loading: If the compound has limited solubility in the initial mobile phase, consider dry loading. Adsorb the crude product onto a small amount of silica gel, and then load the dried powder onto the top of the column.[3]

Experimental Protocols

The following are generalized protocols based on established methods for the purification of pyridine derivatives. Optimization may be required for your specific sample.

Protocol 1: Column Chromatography on Silica Gel

This protocol is a good starting point for the purification of gram-scale quantities of the crude product.

Materials:

  • Crude Pyridin-2-yl(pyridin-4-yl)methanol

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

Procedure:

  • Solvent System Selection: Use TLC to determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. For every 1 gram of crude product, use approximately 50-100 grams of silica gel. Add 0.5% (v/v) of TEA to the eluent to minimize peak tailing.

  • Column Packing: Carefully pour the slurry into the column and allow it to pack evenly. Ensure there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial non-polar solvent system.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate and then introducing methanol. A typical gradient might be from 100% hexane to a mixture of hexane/ethyl acetate, and finally to ethyl acetate/methanol.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds that are relatively pure.

Materials:

  • Crude or partially purified Pyridin-2-yl(pyridin-4-yl)methanol

  • A selection of solvents for testing (e.g., ethyl acetate, acetone, methanol, ethanol, water, hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[7] For a related compound, iterative recrystallization from ethyl acetate was successful.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, you can then place the flask in an ice bath.

  • Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Suggested Solvent Systems for Chromatography of Pyridine Derivatives

Stationary PhaseEluent System (Gradient)ModifierReference(s)
Silica GelHexane -> Ethyl Acetate -> Methanol0.1-1% Triethylamine[3],[2]
AluminaMethylene Chloride -> MethanolNone[5]
Reversed-Phase (C18)Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic AcidAcidic modifier[8]

Visualization

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product TLC TLC Analysis Crude->TLC Select Method Column Column Chromatography TLC->Column Optimize Eluent Recrystallization Recrystallization TLC->Recrystallization Select Solvent Fractions Collect & Analyze Fractions Column->Fractions Pure_Product Pure Product Recrystallization->Pure_Product Filter & Dry Fractions->Pure_Product Combine & Evaporate

Caption: A generalized workflow for the purification of Pyridin-2-yl(pyridin-4-yl)methanol.

Troubleshooting Logic for Column Chromatography

TroubleshootingChromatography Start Column Chromatography Issue Tailing Peak Tailing? Start->Tailing Coelution Co-elution? Tailing->Coelution No AddTEA Add Triethylamine to Eluent Tailing->AddTEA Yes NoElution Compound Stuck? Coelution->NoElution No ChangeGradient Adjust Eluent Gradient Coelution->ChangeGradient Yes IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity Yes AddTEA->Coelution UseAlumina Switch to Alumina ChangeGradient->NoElution IncreasePolarity->UseAlumina Still Stuck

Caption: Decision-making flowchart for troubleshooting common column chromatography issues.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for Pyridin-2-yl(pyridin-4-yl)methanol

Welcome to the Technical Support Center for Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6). This compound presents unique physicochemical challenges due to its dual aromatic ring system and pH-sensitive functional gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6). This compound presents unique physicochemical challenges due to its dual aromatic ring system and pH-sensitive functional groups. This guide is designed for researchers and drug development professionals to troubleshoot precipitation, optimize assay buffers, and ensure reproducible experimental workflows.

Part 1: Diagnostic Workflow for Solubility Optimization

Before altering your assay conditions, use the following decision tree to identify the most appropriate solubility enhancement strategy based on your experimental constraints.

SolubilityTroubleshooting Start Compound Precipitates in Aqueous Assay Buffer CheckPH Is the assay strictly neutral (pH 7.4)? Start->CheckPH YesNeutral Yes CheckPH->YesNeutral NoNeutral No (Acidic pH allowed) CheckPH->NoNeutral NeutralRoute Are organic co-solvents tolerated by the assay? YesNeutral->NeutralRoute AcidicRoute Lower pH to < 3.2 (Protonate Pyridines) NoNeutral->AcidicRoute ChelationCheck Are trace metals present? (2-pyridyl chelation risk) AcidicRoute->ChelationCheck YesCosolvent Yes NeutralRoute->YesCosolvent NoCosolvent No NeutralRoute->NoCosolvent CosolventAction Use 5-10% DMSO, EtOH, or PEG-400 YesCosolvent->CosolventAction CyclodextrinAction Formulate with HP-β-CD (Inclusion Complexation) NoCosolvent->CyclodextrinAction CosolventAction->ChelationCheck CyclodextrinAction->ChelationCheck AddEDTA Add 1-5 mM EDTA to buffer ChelationCheck->AddEDTA Yes

Decision tree for troubleshooting Pyridin-2-yl(pyridin-4-yl)methanol solubility issues.

Part 2: Core Troubleshooting Guides (FAQs)

Q1: What physicochemical properties of Pyridin-2-yl(pyridin-4-yl)methanol dictate its poor aqueous solubility? A: The molecule consists of two pyridine rings bridged by a methanol group. While the secondary hydroxyl (-OH) group acts as a hydrogen bond donor, the dual aromatic rings dominate the molecule's lipophilicity.[1]. At physiological pH (7.4), both pyridine nitrogens remain unprotonated and neutral, resulting in a highly hydrophobic profile that resists aqueous solvation.

Q2: Why does my compound "crash out" when I dilute a DMSO stock into my cellular assay buffer? A: This phenomenon is driven by the conflict between kinetic and thermodynamic solubility. Your DMSO stock is a supersaturated, kinetically trapped system. When diluted into an aqueous buffer at pH 7.4, the solvent's dielectric constant increases abruptly. Because the unprotonated pyridine rings cannot favorably interact with water, the compound exceeds its thermodynamic solubility limit and rapidly crystallizes or aggregates. Solution: Employ [2] to lower the polarity of the aqueous phase, or utilize a step-wise dilution method with continuous vortexing to prevent localized supersaturation.

Q3: How does pH modification resolve these solubility issues? A: [3]. By adjusting your buffer to at least two pH units below the pKa of the pyridine nitrogen (i.e., pH < 3.2), you ensure >99% protonation of the rings. This localized positive charge drastically increases ion-dipole interactions with water, converting the insoluble free base into a highly soluble pyridinium salt.

Q4: My downstream assay requires strictly neutral pH (7.4) and cannot tolerate high DMSO concentrations. What is the best alternative? A: [4]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic pyridine rings, while its hydrophilic exterior maintains excellent aqueous solubility.[5].

Q5: I am observing erratic assay readouts and insoluble flocs even at low concentrations. Could this be related to the compound's structure? A: Yes. The presence of a 2-pyridyl group (structurally analogous to bipyridine chelators) makes this compound a potent bidentate ligand for transition metals (e.g., Cu²⁺, Fe²⁺, Zn²⁺). If your biological buffers or cell culture media contain trace metals, the compound may form insoluble coordination complexes, effectively removing your active drug from the solution. Solution: Supplement your assay buffer with a stronger, non-interfering chelator like EDTA (1–5 mM) to sequester trace metals and prevent drug-metal aggregation.

Part 3: Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols include built-in validation steps to confirm that solubility enhancement has been successfully achieved rather than merely creating a temporary, unstable suspension.

Protocol A: HP-β-CD Inclusion Complexation (Neutral pH)

Causality: Encapsulating the hydrophobic pyridine rings shields them from the aqueous environment, preventing thermodynamic precipitation at pH 7.4.

  • Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (pH 7.4).

  • Complexation: Add an excess amount of Pyridin-2-yl(pyridin-4-yl)methanol powder (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Agitate the suspension on an orbital shaker at 25°C for 24–48 hours.[6].

  • Self-Validation (Quantification): Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug. Carefully extract the supernatant. Analyze the supernatant via HPLC-UV against a standard curve to quantify the exact concentration of the solubilized drug. Compare this to a CD-free buffer control to calculate the fold-enhancement.

Protocol B: pH-Shift Solubilization and in situ Salt Formation

Causality: Forcing protonation of the basic nitrogen atoms creates a hydrophilic pyridinium cation, drastically lowering the energy barrier for aqueous solvation.

  • Acidification: Suspend the required mass of the free-base compound in sterile deionized water.

  • Titration: Add 0.1 M HCl dropwise while vortexing. Monitor the pH continuously. [7]. The cloudy suspension will transition to an optically clear solution.

  • Self-Validation (Cloud Point Mapping): To determine the operational limits of your new stock, take a 1 mL aliquot of the clear acidic solution. Slowly back-titrate with 0.1 M NaOH until the solution just begins to turn turbid (the cloud point). Record this pH. This validates the exact pH threshold above which your specific concentration of the compound will precipitate, allowing you to design downstream assays safely below this limit.

Part 4: Quantitative Data Summary

The following table summarizes the expected outcomes of applying the above physicochemical strategies to dipyridylmethanols and related pyridine derivatives.

Enhancement StrategyMechanism of ActionTarget pH RangeTypical Fold-Enhancement in SolubilityPrimary Limitation
pH Adjustment (HCl) Protonation of pyridine nitrogens to form pyridinium cations.< 3.5100x – 500xIncompatible with live-cell assays requiring neutral pH.
Co-solvency (10% DMSO/PEG) Reduction of aqueous dielectric constant.4.0 – 8.010x – 50xHigh co-solvent concentrations can cause cellular toxicity.
HP-β-CD Complexation Hydrophobic encapsulation of aromatic rings.4.0 – 8.020x – 100xRequires long equilibration times; potential displacement by assay lipids.
EDTA Addition (1 mM) Prevention of insoluble metal-ligand coordination complexes.6.0 – 8.0Variable (Restores baseline)May strip essential trace metals from metalloenzymes in the assay.

Part 5: References

  • Pyridine - Wikipedia Source: Wikipedia URL:[Link]

  • Review on Solubility Enhancement Techniques in Pharmaceutical Formulations Source: World Journal of Pharmaceutical and Medical Research (WJPMR) URL:[Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility Source: Longdom Publishing URL:[Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: MDPI Pharmaceuticals URL:[Link]

Sources

Optimization

Troubleshooting Guide 1: Selective Oxidation to Pyridin-2-yl(pyridin-4-yl)methanone

Technical Support Center: Enhancing Selectivity in Pyridin-2-yl(pyridin-4-yl)methanol Reactions Overview Pyridin-2-yl(pyridin-4-yl)methanol is a highly versatile bis-pyridyl carbinol building block used extensively in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing Selectivity in Pyridin-2-yl(pyridin-4-yl)methanol Reactions

Overview Pyridin-2-yl(pyridin-4-yl)methanol is a highly versatile bis-pyridyl carbinol building block used extensively in drug discovery and coordination chemistry. However, its structural asymmetry—featuring a secondary alcohol, a sterically hindered 2-pyridyl nitrogen, and a highly accessible 4-pyridyl nitrogen—creates significant chemoselectivity challenges during synthesis. This guide provides field-proven troubleshooting strategies and mechanistic insights to help you control reaction pathways effectively.

The Issue: When attempting to oxidize the secondary alcohol to a ketone, researchers frequently observe the formation of pyridine N-oxides (over-oxidation), product degradation, or incomplete conversion.

The Causality (Mechanistic Insight): The nitrogen atoms on the pyridine rings are highly nucleophilic and susceptible to oxidation. Strong oxidizing agents that transfer oxygen atoms (such as m CPBA, H2​O2​ , or KMnO4​ ) will indiscriminately attack the 4-pyridyl nitrogen, forming an N-oxide before or during the oxidation of the carbinol group. To achieve absolute chemoselectivity, you must use an electrophilic oxidant that operates via ligand exchange at the hydroxyl oxygen rather than direct oxygen transfer. [1] or Swern oxidation conditions are ideal because they selectively activate the alcohol without interacting with the basic pyridine nitrogens.

Quantitative Data: Comparison of Oxidation Methods

Oxidation MethodReagents & ConditionsTarget Ketone YieldN-Oxide ByproductSelectivity Profile
Dess-Martin (DMP) DMP, CH2​Cl2​ , 25 °C>95%<1%Excellent (Recommended)
Swern Oxidation Oxalyl chloride, DMSO, Et3​N , -78 °C85–90%<1%High (Requires strict thermal control)
Jones Reagent CrO3​ , H2​SO4​ , Acetone, 0 °C40–50%15–20%Poor (Harsh acidic conditions degrade product)
Peracid m CPBA, CH2​Cl2​ , 25 °C<10%>80%Very Poor (Heavily favors N-oxidation)

Step-by-Step Protocol: Selective DMP Oxidation This protocol is a self-validating system; the absence of a color change to deep red/brown (typical of pyridine ring degradation) visually confirms selectivity during the reaction.

  • Preparation : Dissolve 1.0 mmol of Pyridin-2-yl(pyridin-4-yl)methanol in 10 mL of anhydrous dichloromethane ( CH2​Cl2​ ) under an inert argon atmosphere.

  • Reagent Addition : Cool the flask to 0 °C. Slowly add 1.1 equivalents (1.1 mmol) of Dess-Martin Periodinane (DMP) in small portions to prevent thermal spiking.

  • Reaction : Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 1.5 hours. Monitor via TLC (silica gel, 5% MeOH in CH2​Cl2​ ); the [2] will elute faster than the starting material.

  • Quenching : Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer is clear.

  • Isolation : Extract with CH2​Cl2​ (3 x 10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Oxidation A Pyridin-2-yl(pyridin-4-yl)methanol B Pyridin-2-yl(pyridin-4-yl)methanone (Target Ketone) A->B DMP or Swern (Mild, Highly Selective) C Pyridine N-Oxides (Over-oxidation Byproducts) A->C mCPBA or H2O2 (Strong, Non-selective)

Reaction pathways for the oxidation of Pyridin-2-yl(pyridin-4-yl)methanol.

Troubleshooting Guide 2: Differentiating the Pyridine Rings (Selective N-Alkylation)

The Issue: When attempting to synthesize a mono-quaternary pyridinium salt, users often obtain an inseparable, complex mixture of 2-alkylated, 4-alkylated, and bis-alkylated products.

The Causality (Mechanistic Insight): Selectivity here is governed by a combination of sterics and electronics. The 4-pyridyl nitrogen is highly exposed and acts as a strong nucleophile. Conversely, the 2-pyridyl nitrogen is sterically hindered by the adjacent bulky carbinol group. Furthermore, the lone pair on the 2-pyridyl nitrogen frequently participates in intramolecular hydrogen bonding with the adjacent hydroxyl group (-OH···N), significantly dampening its nucleophilicity. By exploiting this inherent kinetic difference, you can selectively alkylate the 4-position by strictly controlling stoichiometry and temperature.

Step-by-Step Protocol: Selective 4-Pyridyl N-Alkylation

  • Solvent Selection : Dissolve 1.0 mmol of the starting material in 5 mL of anhydrous acetonitrile ( CH3​CN ). Polar aprotic solvents enhance the nucleophilicity of the free 4-pyridyl nitrogen without disrupting the intramolecular hydrogen bond at the 2-position.

  • Temperature Control : Cool the solution to 0 °C to maximize the kinetic differentiation between the two nitrogen atoms.

  • Stoichiometric Addition : Add exactly 1.0 equivalent of the alkyl halide (e.g., methyl iodide) dropwise over 10 minutes.

  • Incubation : Allow the reaction to slowly warm to 25 °C and stir for 12 hours. Crucial: Do not apply heat. Elevated temperatures provide the activation energy required to overcome the steric hindrance at the 2-position, leading to bis-alkylation.

  • Isolation : The mono-alkylated pyridinium salt typically precipitates directly from the acetonitrile. Filter and wash with cold diethyl ether to yield the pure product.

Alkylation Start Pyridin-2-yl(pyridin-4-yl)methanol Step1 Dissolve in MeCN (Polar Aprotic) Start->Step1 Step2 Add 1.0 eq Alkyl Halide at 0 °C Step1->Step2 Step3 Warm to 25 °C Monitor by LCMS Step2->Step3 Success Selective 4-Pyridyl N-Alkylation Step3->Success Strict stoichiometry Fail Over-alkylation (Bis-alkylated) Step3->Fail Excess reagent / Heat

Workflow for the selective mono-N-alkylation of the 4-pyridyl nitrogen.

Frequently Asked Questions (FAQs)

Q: I want to use this molecule as a ligand for transition metals. How can I predict its coordination behavior? A: Pyridin-2-yl(pyridin-4-yl)methanol acts as a highly selective, structurally programmed ligand. The 2-pyridyl nitrogen and the hydroxyl oxygen are perfectly spaced to form a thermodynamically stable 5-membered chelate ring with transition metals (e.g., Cu(II), Ru(II), Zn(II)). The 4-pyridyl nitrogen cannot geometrically participate in this chelate. Therefore, it typically forms mononuclear N,O-chelated complexes where the 4-pyridyl group remains uncoordinated, acting as a pendant base or a bridging moiety for the subsequent assembly of coordination polymers or metal-organic frameworks (MOFs).

Q: Why does my Swern oxidation yield a foul-smelling byproduct, and how does it affect selectivity? A: The foul smell is dimethyl sulfide (DMS), a standard byproduct of the Swern oxidation mechanism. While DMS is malodorous, the Swern protocol remains highly chemoselective for the carbinol group over the pyridine nitrogens because the active oxidant (chlorodimethylsulfonium chloride) is strictly an electrophile. Ensure your reaction is kept at -78 °C during the addition phase to prevent the degradation of the active intermediate, which can lead to complex, non-selective side reactions.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." The Journal of Organic Chemistry, 1983. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative analysis of "Pyridin-2-yl(pyridin-4-yl)methanol" synthesis methods

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: Pyridin-2-yl(pyridin-4-yl)methanol (Di-pyridyl carbinol) Executive Summary & Chemical Significance Pyridin-2-yl(pyridin-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Compound: Pyridin-2-yl(pyridin-4-yl)methanol (Di-pyridyl carbinol)

Executive Summary & Chemical Significance

Pyridin-2-yl(pyridin-4-yl)methanol is a highly versatile di-heteroaryl carbinol building block. It serves as a bidentate/tridentate ligand precursor in coordination chemistry, a structural motif in biologically active molecules, and a critical intermediate in the synthesis of complex pharmaceuticals and chemotherapeutic agents[1]. The synthesis of this compound primarily relies on two distinct strategies: carbon-carbon bond formation via organometallic addition, or the chemoselective reduction of a ketone precursor. This guide objectively evaluates these methodologies to help chemists select the optimal route based on scalability, cost, and laboratory infrastructure.

Method A: Organolithium Nucleophilic Addition

Overview: The direct addition of 2-lithiopyridine to 4-pyridinecarboxaldehyde is the most direct route for assembling the di-pyridyl carbinol framework from simple, commercially available precursors[2].

Mechanistic Causality & Expert Insights

The reaction initiates with a rapid halogen-metal exchange between 2-bromopyridine and n-butyllithium (n-BuLi) to generate the highly nucleophilic 2-lithiopyridine intermediate[3]. Critical Control Point: This step must be performed at strictly cryogenic temperatures (-78 °C). At higher temperatures, 2-lithiopyridine is prone to auto-condensation or nucleophilic attack on the pyridine ring of unreacted starting materials (Chichibabin-type side reactions). The subsequent addition of 4-pyridinecarboxaldehyde must be controlled dropwise to prevent localized exotherms that could degrade the electrophilic aldehyde[2].

Experimental Protocol (Self-Validating System)
  • Preparation: Flame-dry a Schlenk flask under an inert atmosphere (N₂ or Argon). Add 2-bromopyridine (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.

  • Lithiation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via syringe. Stir for 30 minutes. Validation: The solution typically turns deep red/brown, indicating the successful formation of the organolithium species.

  • Electrophile Addition: Dissolve 4-pyridinecarboxaldehyde (1.1 equiv) in a small volume of anhydrous THF and add dropwise to the -78 °C mixture. Stir for 2 hours, allowing the reaction to slowly warm to -20 °C.

  • Quench & Workup: Quench the reaction strictly at -20 °C with saturated aqueous NH₄Cl to protonate the intermediate lithium alkoxide. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Dichloromethane/Methanol gradient) to afford the pure product.

Method B: Chemoselective Ketone Reduction

Overview: The reduction of the corresponding ketone, pyridin-2-yl(pyridin-4-yl)methanone, offers a highly reliable, scalable alternative that avoids the hazards of pyrophoric reagents and cryogenic conditions[4].

Mechanistic Causality & Expert Insights

This method utilizes Sodium Borohydride (NaBH₄) as a hydride donor. Unlike Lithium Aluminum Hydride (LiAlH₄), which is overly aggressive and requires strictly anhydrous conditions, NaBH₄ is perfectly suited for this substrate[5]. It is highly chemoselective for the carbonyl group, leaving the electron-deficient pyridine rings intact. Furthermore, the reaction can be conducted in protic solvents (such as Methanol or Ethanol), which actively accelerate the reduction by stabilizing the developing negative charge on the alkoxide oxygen via hydrogen bonding.

Experimental Protocol (Self-Validating System)
  • Preparation: In a round-bottom flask, dissolve pyridin-2-yl(pyridin-4-yl)methanone (1.0 equiv) in Methanol (0.5 M concentration).

  • Reduction: Cool the solution to 0 °C using an ice-water bath. Add NaBH₄ (1.5 equiv) portion-wise to control the evolution of hydrogen gas.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Validation: Monitor via TLC (Thin Layer Chromatography). The complete disappearance of the UV-active ketone spot confirms the reaction's end.

  • Quench & Workup: Quench the excess NaBH₄ by carefully adding water or a mild 1M HCl solution (dropwise until effervescence ceases), followed by neutralization with saturated NaHCO₃. Extract with Dichloromethane (3x).

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate. The product often precipitates as an off-white solid that can be recrystallized from hot ethanol, bypassing the need for column chromatography.

Quantitative Comparison & Decision Matrix

ParameterMethod A: Organolithium AdditionMethod B: Ketone Reduction
Starting Materials 2-Bromopyridine, 4-PyridinecarboxaldehydePyridin-2-yl(pyridin-4-yl)methanone
Reagents n-BuLi (Pyrophoric)NaBH₄ (Air-stable solid)
Temperature -78 °C (Cryogenic)0 °C to Room Temperature
Solvent Anhydrous THF (Strictly dry)Methanol / Ethanol
Typical Yield 60 - 75%85 - 95%
Scalability Low-Medium (Exotherm control issues)High (Easily scaled to multi-gram)
Primary Byproducts Unreacted aldehyde, homocoupling productsBorate salts (easily washed away)

Visualizations

SynthesisRoutes A 2-Bromopyridine + n-BuLi Target Pyridin-2-yl(pyridin-4-yl)methanol (Target Product) A->Target Nucleophilic Addition (-78°C) B 4-Pyridinecarboxaldehyde B->Target Electrophile C Pyridin-2-yl(pyridin-4-yl)methanone C->Target Hydride Reduction (0°C) D NaBH4 / MeOH D->Target Reducing Agent

Comparative overview of synthetic pathways to Pyridin-2-yl(pyridin-4-yl)methanol.

OrganolithiumMech Step1 1. Halogen-Metal Exchange 2-Bromopyridine + n-BuLi → 2-Lithiopyridine + n-BuBr Step2 2. Nucleophilic Attack 2-Lithiopyridine attacks Carbonyl C of 4-Pyridinecarboxaldehyde Step1->Step2 Step3 3. Alkoxide Formation Lithium Pyridin-2-yl(pyridin-4-yl)methoxide intermediate formed Step2->Step3 Step4 4. Aqueous Quench Addition of NH4Cl (aq) yields Pyridin-2-yl(pyridin-4-yl)methanol Step3->Step4

Step-by-step mechanistic workflow for the organolithium nucleophilic addition method.

Conclusion

For researchers requiring rapid access to Pyridin-2-yl(pyridin-4-yl)methanol from basic, cheap building blocks, Method A (Organolithium Addition) is highly effective, provided cryogenic infrastructure is available. However, for process chemists or those prioritizing high yields, safety, and scalability, Method B (Ketone Reduction) is the superior choice due to its operational simplicity, chemoselectivity, and ease of purification.

References

  • [1] Alfa Chemistry. "4,4'-Bis(hydroxymethyl)-2,2'-bipyridine CAS NO: 109073-77-0". alfachemch.com. 1

  • [4] Royal Society of Chemistry. "Visible-light-driven asymmetric aldol reaction of ketones and glycinates via synergistic Lewis acid/photoredox catalysis". rsc.org. 4

  • [2] University of Iowa Research Online. "Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds". uiowa.edu. 2

  • Fellow Chemical. "4-Cyanopyridine Downstream Products". fellowchemical.com.

  • [3] ChemicalBook. "2-Bromopyridine | 109-04-6". chemicalbook.com. 3

  • [5] Google Patents. "WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents". google.com. 5

Sources

Validation

Comparative Guide: Purity Analysis of Pyridin-2-yl(pyridin-4-yl)methanol by HPLC and GC

Pyridin-2-yl(pyridin-4-yl)methanol (also known as 2,4'-dipyridylmethanol) is a specialized heterocyclic compound featuring a secondary alcohol flanked by two distinct pyridine rings. For drug development professionals an...

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Author: BenchChem Technical Support Team. Date: April 2026

Pyridin-2-yl(pyridin-4-yl)methanol (also known as 2,4'-dipyridylmethanol) is a specialized heterocyclic compound featuring a secondary alcohol flanked by two distinct pyridine rings. For drug development professionals and analytical chemists, assessing the purity of this compound presents a unique set of challenges. The dual basic nitrogen atoms and the polar hydroxyl group create a highly interactive molecule prone to severe peak tailing, adsorption, and poor recovery in standard chromatographic systems.

This guide provides an objective, mechanistic comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the purity analysis of this compound, supported by field-proven protocols.

Mechanistic Challenges in Chromatography

The Causality Behind Peak Tailing

In HPLC , the primary cause of peak tailing for pyridine derivatives is the secondary interaction between the basic nitrogen atoms (which typically have a pKa between 5 and 6) and the acidic residual silanol groups on silica-based stationary phases[1]. This ion-exchange mechanism causes the trailing edge of the peak to broaden, resulting in an asymmetry factor ( As​ ) frequently exceeding 1.5[2].

In GC , the free hydroxyl group and the basic nitrogens can adsorb onto active sites within the inlet liner or the column itself. Furthermore, the high temperatures required to volatilize the compound can lead to thermal degradation if the polar functional groups are not properly masked[3].

Mechanism cluster_Problem Tailing Mechanisms cluster_Solution Resolution Strategies Analyte Pyridine Nitrogen & Hydroxyl Group Silanol Acidic Silanol Interactions (HPLC) Analyte->Silanol ActiveSites Active Sites in Liner/Column (GC) Analyte->ActiveSites LowPH Low pH Buffer (<3.0) & End-capped C18 Silanol->LowPH Mitigates Deriv Silylation (BSTFA) to Mask Hydroxyl ActiveSites->Deriv Mitigates Ideal Symmetrical Peak (As < 1.2) LowPH->Ideal Deriv->Ideal

Caption: Mechanistic pathways of peak tailing and corresponding resolution strategies.

HPLC Purity Analysis: Protocol & Optimization

Expertise & Experience

To achieve a symmetrical peak for Pyridin-2-yl(pyridin-4-yl)methanol, the chromatographic system must actively suppress silanol ionization. Lowering the mobile phase pH to approximately 2.5–3.0 using an acidic modifier like Trifluoroacetic acid (TFA) protonates the silanol groups, neutralizing their negative charge and minimizing their interaction with the basic pyridine analyte[1],[2]. Utilizing an end-capped C18 column provides additional steric shielding against any remaining active sites.

Self-Validating Experimental Protocol (HPLC-UV)
  • System Suitability : Ensure the asymmetry factor ( As​ ) for the main API peak is ≤ 1.3 before proceeding with sample analysis.

  • Sample Preparation : Accurately weigh 10 mg of Pyridin-2-yl(pyridin-4-yl)methanol and dissolve in 10 mL of a 50:50 mixture of Water:Acetonitrile to yield a 1 mg/mL stock. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection : End-capped C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 110 Å).

  • Mobile Phase :

    • Channel A: LC-MS grade water with 0.1% (v/v) TFA.

    • Channel B: Acetonitrile with 0.08% (v/v) TFA.

  • Gradient Program : Linear gradient from 5% B to 100% B over 30 minutes to ensure elution of polar impurities followed by the main API.

  • Flow Rate & Temperature : 1.0 mL/min at a controlled column temperature of 30°C.

  • Detection : UV-Vis or Diode Array Detector (DAD) set to 254 nm.

GC Purity Analysis: Protocol & Optimization

Expertise & Experience

Direct GC analysis of di(pyridyl)alcohols is generally discouraged due to poor peak shape and thermal instability. Derivatization is strongly recommended to enhance volatility and mask the polar hydroxyl group[3]. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) converts the secondary alcohol into a non-polar trimethylsilyl (TMS) ether. Using anhydrous pyridine as the reaction solvent acts as a basic catalyst and prevents the degradation of the TMS derivative during injection[4].

Self-Validating Experimental Protocol (GC-FID/MS)
  • System Suitability : Verify complete derivatization by monitoring for the absence of the underivatized native peak. The TMS-derivative peak should exhibit an asymmetry factor ≤ 1.2.

  • Sample Preparation (Derivatization) : Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine[4]. Add 100 µL of BSTFA + 1% TMCS.

  • Incubation : Seal the vial and heat at 70°C for 30 minutes to ensure complete conversion of the hydroxyl group[3]. Allow to cool to room temperature.

  • Column Selection : A highly deactivated, medium-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)[3].

  • Injection : 1 µL injection volume in split mode (ratio 10:1). Injector temperature set to 250°C using a base-deactivated liner.

  • Oven Program : Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection : Flame Ionization Detector (FID) at 300°C or Mass Spectrometer (MS) for structural confirmation of impurities.

Visualizing the Analytical Workflows

Workflow cluster_HPLC HPLC Workflow cluster_GC GC Workflow Start Pyridin-2-yl(pyridin-4-yl)methanol Sample H_Prep Dilution in Mobile Phase (e.g., MeOH/Water) Start->H_Prep G_Prep Derivatization (BSTFA/TMCS at 70°C) Start->G_Prep H_Inject Injection into RP-HPLC (End-capped C18) H_Prep->H_Inject H_Detect UV/DAD Detection (254 nm) H_Inject->H_Detect Data Purity Assessment & Impurity Profiling H_Detect->Data G_Inject Injection into GC (Deactivated Liner, DB-5MS) G_Prep->G_Inject G_Detect MS or FID Detection G_Inject->G_Detect G_Detect->Data

Caption: Comparative analytical workflow for HPLC and GC purity analysis.

Comparative Data Analysis

To objectively compare the performance of both optimized methods, the following table summarizes typical validation metrics for the purity analysis of Pyridin-2-yl(pyridin-4-yl)methanol derivatives.

Performance MetricHPLC-UV (Optimized pH <3.0)GC-FID (TMS Derivatized)
Primary Application Non-volatile impurities, routine QCVolatile impurities, high-resolution separation
Sample Preparation Simple dilution & filtrationComplex (Requires anhydrous derivatization)
Peak Asymmetry ( As​ ) 1.1 - 1.3 (Symmetrical)1.0 - 1.2 (Highly Symmetrical)
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL (Highly sensitive)
Linearity ( R2 ) > 0.999> 0.995
Thermal Stability Risk None (Ambient/30°C operation)Mitigated by derivatization; native form degrades
Analysis Time 30 minutes (Gradient)~20 minutes (Temperature Ramp)

Conclusion

For the routine purity analysis of Pyridin-2-yl(pyridin-4-yl)methanol, HPLC-UV is the most robust and straightforward method, provided that the mobile phase pH is strictly controlled to suppress silanol interactions. It avoids the thermal degradation risks inherent to the molecule. Conversely, GC-FID/MS offers superior resolution and sensitivity for volatile impurities, but it mandates a rigorous, moisture-free derivatization step to mask the reactive hydroxyl group and ensure reliable chromatography.

References

  • Element Lab Solutions - Peak Tailing in HPLC URL:[Link]

  • MDPI - 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies URL: [Link]

  • PMC (NIH) - Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies URL: [Link]

Sources

Comparative

Cross-validation of "Pyridin-2-yl(pyridin-4-yl)methanol" analytical methods

Cross-Validation of Analytical Methods for Pyridin-2-yl(pyridin-4-yl)methanol: A Comparative Guide Introduction Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6) is a structurally unique bis-pyridine derivative featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for Pyridin-2-yl(pyridin-4-yl)methanol: A Comparative Guide

Introduction

Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6) is a structurally unique bis-pyridine derivative featuring a central methanol moiety bridging a 2-pyridyl and a 4-pyridyl ring. Widely utilized as an intermediate in pharmaceutical synthesis and as a specialized ligand, its accurate quantification presents distinct analytical challenges[1].

As a Senior Application Scientist, I frequently encounter methods that fail to account for the compound's specific physicochemical properties—namely, the strong basicity of its dual nitrogen centers and the hydrogen-bonding capacity of its hydroxyl group. This guide provides a comprehensive cross-validation framework, objectively comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) to establish a self-validating analytical control strategy.

Physicochemical Challenges & Methodological Causality

Before selecting an analytical platform, one must understand the causality behind the compound's behavior in different environments:

  • Basicity and Peak Tailing (HPLC): The two pyridine rings contain basic nitrogen atoms (pKa ~5.2). In standard reversed-phase HPLC, unprotonated or partially protonated nitrogens strongly interact with residual silanol groups on silica-based stationary phases, causing severe peak tailing and poor resolution[2].

  • Volatility and Thermal Stability (GC-MS): The central hydroxyl group (-OH) participates in intermolecular hydrogen bonding. This reduces the compound's volatility, making direct GC-MS analysis prone to thermal degradation, inlet adsorption, and poor peak symmetry[3].

  • The Self-Validating Approach: To ensure scientific integrity, a cross-validation strategy is mandatory. HPLC serves as the primary tool for routine assay, GC-MS provides orthogonal impurity profiling via derivatization, and qNMR acts as the absolute primary reference standard without requiring a pre-existing reference material[4].

Cross-Validation Workflow

To systematically compare these methods, we employ a parallel validation workflow based on ICH Q2(R1) guidelines, culminating in a statistical cross-check.

CrossValidationWorkflow N1 Sample Prep: Pyridin-2-yl(pyridin-4-yl)methanol N2 HPLC-DAD (Aqueous/Organic Phase) N1->N2 N3 GC-MS (Silylation Derivatization) N1->N3 N4 qNMR (Deuterated Solvent) N1->N4 N5 Method Validation (ICH Q2) Linearity, Accuracy, Precision N2->N5 N3->N5 N6 Statistical Cross-Validation (ANOVA, F-test, t-test) N4->N6  Orthogonal Ref   N5->N6 N7 Validated Quality Control Strategy N6->N7

Workflow for cross-validating HPLC, GC-MS, and qNMR methods for pyridine derivatives.

Experimental Protocols & Causality

Method A: High-Performance Liquid Chromatography (HPLC-DAD)
  • Objective: Routine quantitative analysis and related substances profiling.

  • Causality: An end-capped C18 column is selected to physically block residual silanols. The mobile phase is buffered at pH 7.5 using ammonium acetate. At this pH, the pyridine nitrogens are predominantly unprotonated, maximizing their retention on the hydrophobic stationary phase and preventing the ion-exchange interactions that cause tailing[2].

  • Step-by-Step Protocol:

    • Mobile Phase Preparation: Prepare Phase A (10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 7.5 with dilute ammonia) and Phase B (100% Acetonitrile).

    • Standard Preparation: Accurately weigh 10 mg of Pyridin-2-yl(pyridin-4-yl)methanol and dissolve in 10 mL of Mobile Phase A:B (50:50 v/v) to yield a 1 mg/mL stock. Dilute serially to create a calibration curve (1–100 µg/mL)[3].

    • Chromatographic Conditions: Use an end-capped C18 column (4.6 x 150 mm, 5 µm). Set the flow rate to 1.0 mL/min with a gradient of 10% B to 80% B over 15 minutes.

    • Detection & System Suitability: Monitor via DAD at 254 nm. Inject the working standard six times; ensure the tailing factor is ≤ 1.5 and the peak area RSD is ≤ 2.0%[3].

  • Scientist's Insight: Even at optimal pH, exposed silanols will act as secondary cation-exchange sites. Always dedicate a specific end-capped column solely for basic pyridine derivatives to maintain column lifespan.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: Trace volatile impurity profiling and orthogonal mass verification.

  • Causality: Direct injection leads to broad peaks due to hydroxyl group interactions. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the sterically hindered hydroxyl group into a trimethylsilyl (TMS) ether. This eliminates hydrogen bonding, dramatically increasing volatility and thermal stability[3][5].

  • Step-by-Step Protocol:

    • Sample Derivatization: Transfer 1.0 mg of the sample into a dry GC vial. Add 500 µL of anhydrous pyridine and 500 µL of BSTFA containing 1% TMCS.

    • Incubation: Seal the vial and heat at 70°C for 30 minutes to ensure complete silylation. Allow to cool.

    • Chromatographic Conditions: Inject 1 µL (Split ratio 10:1) onto an HP-5MS column (30 m x 0.25 mm, 0.25 µm). Use Helium carrier gas at 1.0 mL/min. Program the oven: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[5].

    • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV, scanning m/z 50–400.

  • Scientist's Insight: Ensure the sample and solvents are completely anhydrous before adding BSTFA. Trace water will preferentially consume the derivatization reagent, leading to incomplete silylation and split peaks.

Method C: Quantitative NMR (qNMR)
  • Objective: Absolute quantification and structural confirmation.

  • Causality: qNMR leverages the principle that the integrated area of a resonance signal is directly proportional to the number of nuclei producing it. By adding a known mass of an internal standard (e.g., Maleic acid) with a distinct, non-overlapping NMR signal, the absolute purity of the pyridine derivative can be calculated without an external reference standard[4].

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately co-weigh ~15 mg of Pyridin-2-yl(pyridin-4-yl)methanol and ~5 mg of Maleic acid (certified reference material) into a vial.

    • Solvation: Dissolve completely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube[4].

    • Acquisition: Record the ¹H NMR spectrum at 400 MHz. Use a 90° pulse, a relaxation delay (D1) of 30 seconds, and 64 scans.

    • Data Processing: Integrate the maleic acid singlet (~6.26 ppm, 2H) and the distinct methine proton (CH-OH) singlet of the analyte (~5.8 ppm, 1H). Calculate purity based on the molar ratio.

  • Scientist's Insight: The relaxation delay (D1) is the most critical parameter in qNMR. Pyridine ring protons can have surprisingly long T1 relaxation times; cutting D1 short will artificially lower your calculated purity.

Comparative Performance Data

The following table summarizes the cross-validation performance metrics of the three methodologies, demonstrating their respective strengths and operational envelopes.

Validation ParameterHPLC-DAD (Method A)GC-MS (Method B)qNMR (Method C)
Primary Application Routine Assay & PurityTrace Impurities & VolatilesAbsolute Purity & Structural ID
Sample Prep Complexity Low (Direct Dilution)High (Derivatization required)Low (Weighing & Dissolution)
Linearity Range 1.0 – 100 µg/mL0.1 – 50 µg/mL1 – 50 mg/mL
Correlation Coefficient (R²) > 0.999> 0.995N/A (Direct ratio calculation)
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL~0.5 mg/mL
Precision (RSD %) < 1.0%< 3.5%< 0.5%
Accuracy (Recovery %) 98.5% – 101.5%95.0% – 104.0%99.5% – 100.5%

Conclusion

The cross-validation of Pyridin-2-yl(pyridin-4-yl)methanol demonstrates that no single analytical technique is universally optimal. HPLC-DAD provides the most robust and reproducible platform for routine batch release, provided the mobile phase pH is carefully controlled to mitigate silanol interactions[2]. GC-MS, while requiring labor-intensive derivatization, offers unparalleled sensitivity for trace impurity profiling[5]. Finally, qNMR serves as the ultimate arbiter of absolute purity, anchoring the validation framework without the circular dependency of external standards[4]. By integrating these three self-validating methodologies, drug development professionals can establish a highly trustworthy, ICH-compliant control strategy.

References

  • Title: A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)
  • Title: A Spectroscopic Showdown: Unraveling the Isomers of (Phenylpyridin-yl)
  • Title: Comparative Guide to Analytical Methods for the Quantification of 1-(Pyridin-2-yl)
  • Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)
  • Title: Synthesis and Pharmacology of (Pyridin-2-yl)

Sources

Validation

A Comparative Guide to the Efficacy of Pyridine-Based Therapeutics: From Oncology to Neuropathic Pain

The pyridine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to form diverse chemical bonds ha...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyridine ring is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1][2][3][4] Its unique electronic properties and ability to form diverse chemical bonds have led to its incorporation into numerous FDA-approved drugs.[3][5] This guide provides a comparative analysis of the efficacy of drugs and clinical candidates derived from pyridine-based scaffolds, with a particular focus on those related to the "Pyridin-2-yl(pyridin-4-yl)methanol" framework. We will delve into two prominent therapeutic areas where these compounds have shown significant promise: oncology and the treatment of neuropathic pain. This analysis is grounded in preclinical and clinical data, elucidating structure-activity relationships and the mechanistic underpinnings of their therapeutic effects.

Part 1: Pyridine-Based Scaffolds in Oncology

Pyridine derivatives have emerged as a powerful class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and cell survival.[2][4][6] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases to the disruption of cytoskeletal components.

Kinase Inhibitors: Targeting Oncogenic Signaling

A significant number of pyridine-containing compounds function as kinase inhibitors, interfering with signaling pathways that drive tumor growth and survival.[6]

A notable example is the development of a novel pyridine bioisostere of Cabozantinib, a known c-Met inhibitor.[7] Researchers replaced the central benzene ring of Cabozantinib with a pyridine ring, leading to compound 4 , which demonstrated potent c-Met kinase inhibition.[7]

Comparative Efficacy Data:

CompoundTargetIC50 (c-Met Kinase)Antiproliferative Activity (Hep3B cells)Reference
Cabozantinib c-Met5.4 nMModerate[7]
Compound 4 c-Met4.9 nMHigh[7]
Compound 3 c-Met> 1 µM (4% inhibition)Low[7]

Compound 4 not only exhibited a comparable IC50 value to Cabozantinib but also showed superior anti-proliferative activity against hepatocellular carcinoma cell lines.[7] Furthermore, it demonstrated a dual mechanism of action by inhibiting both the activity and the expression of c-MET.[7] In a xenograft chick tumor model, compound 4 inhibited Hep3B tumor growth to a much greater extent than Cabozantinib.[7]

Signaling Pathway Visualization:

cMet_pathway cluster_membrane Cell Membrane c-Met c-Met Gab1 Gab1 c-Met->Gab1 Phosphorylates HGF HGF (Ligand) HGF->c-Met Binds and activates PI3K PI3K Gab1->PI3K RAS RAS Gab1->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound4 Compound 4 (Inhibitor) Compound4->c-Met Inhibits

Caption: c-Met signaling pathway and the inhibitory action of Compound 4.

Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Diarylpyridine derivatives have been developed as potent inhibitors of tubulin polymerization, a mechanism similar to the natural product Combretastatin A-4.[1] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[1]

Comparative Efficacy Data (IC50 in µM):

Cell Line2,3-Diarylpyridine Analog4,6-Diarylpyridine AnalogReference
HeLa (Cervical Cancer)Varies by substitutionNot Reported[1]
MCF-7 (Breast Cancer)Varies by substitutionVaries by substitution[1]
SGC-7901 (Gastric Cancer)Varies by substitutionNot Reported[1]
HL-60 (Leukemia)Not ReportedVaries by substitution[1]
HCT-116 (Colon Cancer)Not ReportedVaries by substitution[1]

The specific IC50 values for these diarylpyridine analogues are highly dependent on the nature and position of substituents on the aryl rings, highlighting the importance of structure-activity relationship studies in optimizing their anticancer activity.[1]

Experimental Workflow Visualization:

tubulin_workflow start Start: Synthesized Diarylpyridine Analogs cell_culture 1. Culture Cancer Cell Lines (e.g., MCF-7, HeLa) start->cell_culture treatment 2. Treat cells with varying concentrations of analogs cell_culture->treatment incubation 3. Incubate for 48-72 hours treatment->incubation tubulin_pol 6. Tubulin Polymerization Assay (in vitro) treatment->tubulin_pol cell_cycle 7. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis 8. Apoptosis Assay (e.g., Annexin V) treatment->apoptosis mtt_assay 4. Perform MTT Assay to assess cell viability incubation->mtt_assay ic50 5. Calculate IC50 values mtt_assay->ic50 end End: Determine Potency and Mechanism of Action ic50->end tubulin_pol->end cell_cycle->end apoptosis->end

Caption: Workflow for evaluating diarylpyridine analogs as tubulin inhibitors.

Part 2: (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists for Neuropathic Pain

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, expressed in sensory neurons and keratinocytes, has been identified as a key player in pain sensation and inflammation.[8][9] This has made it an attractive target for the development of novel analgesics. A series of (Pyridin-2-yl)methanol derivatives have been synthesized and optimized as potent and selective TRPV3 antagonists.[8][9]

Systematic optimization of an initial lead compound led to the identification of compound 74a , which demonstrated a favorable preclinical profile in models of neuropathic and central pain.[8][9]

Comparative Pharmacological and Pharmacokinetic Data:

CompoundHuman TRPV3 Kb (µM)Free Fraction (Human Plasma)Plasma-Adjusted Potency (Kb, µM)In Vivo EfficacyReference
15 0.420.0312Undesirable due to high concentration required[10]
74a 0.560.890.62Dose-dependent efficacy in rat pain models[10]

Compound 74a showed superior plasma-adjusted potency compared to its analogue 15 , primarily due to its significantly higher free fraction in plasma.[10] This highlights the critical importance of considering pharmacokinetic properties in conjunction with pharmacological potency during drug development. Compound 74a demonstrated dose-dependent efficacy in both the chronic constriction injury (CCI) and sciatic nerve ligation (SNL) models of neuropathic pain in rats.[10]

Mechanism of Action Visualization:

trpv3_moa cluster_membrane Sensory Neuron Membrane TRPV3 TRPV3 Channel Ca_Na_influx Ca2+/Na+ Influx TRPV3->Ca_Na_influx Opens Stimulus Noxious Stimulus (e.g., Heat) Stimulus->TRPV3 Activates Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_potential Action Potential Generation Depolarization->Action_potential Pain_sensation Pain Sensation Action_potential->Pain_sensation Compound74a Compound 74a (Antagonist) Compound74a->TRPV3 Blocks

Caption: Mechanism of TRPV3 antagonism by Compound 74a for pain relief.

Part 3: Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of pyridine-based compounds on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media and conditions.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)

Objective: To evaluate the in vivo efficacy of TRPV3 antagonists in a rat model of neuropathic pain.

Methodology:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment for several days.

  • Surgical Procedure:

    • Anesthetize the rats.

    • Expose the sciatic nerve in one hind limb.

    • Loosely ligate the nerve with four chromic gut sutures.

  • Post-Operative Recovery: Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain symptoms (e.g., thermal hyperalgesia, mechanical allodynia).

  • Drug Administration: Administer the test compound (e.g., Compound 74a ) or vehicle via the desired route (e.g., oral gavage, intravenous injection).

  • Behavioral Testing: At various time points post-administration, assess pain responses using standardized tests:

    • Thermal Hyperalgesia (Hargreaves Test): Measure the latency of paw withdrawal from a radiant heat source.

    • Mechanical Allodynia (von Frey Test): Determine the paw withdrawal threshold in response to calibrated von Frey filaments.

  • Data Analysis: Compare the pain thresholds of the drug-treated group to the vehicle-treated group to determine the analgesic effect of the compound.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry - ACS Publications.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed.
  • WO2024115550A1 - Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents - Google Patents.
  • A Comparative Oncology Study of Diarylpyridine Analogues as Potent Tubulin Polymerization Inhibitors - Benchchem.
  • CAS NO: 109073-77-0 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine.
  • Comparative Analysis of the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol and Its Analogs: A Research Guide - Benchchem.
  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers.
  • Pyridine Moiety: Recent Advances in Cancer Treatment - Indian Journal of Pharmaceutical Sciences.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Semantic Scholar.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line.

Sources

Comparative

Comprehensive Comparison Guide: In-Silico vs. Experimental Profiling of Pyridin-2-yl(pyridin-4-yl)methanol

Executive Summary Pyridin-2-yl(pyridin-4-yl)methanol (C₁₁H₁₀N₂O) is a highly versatile asymmetric bidentate ligand and a critical pharmacophore in modern drug discovery. Structurally characterized by a central methanol c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridin-2-yl(pyridin-4-yl)methanol (C₁₁H₁₀N₂O) is a highly versatile asymmetric bidentate ligand and a critical pharmacophore in modern drug discovery. Structurally characterized by a central methanol carbon bridging a 2-pyridyl and a 4-pyridyl ring, its unique geometry allows for complex hydrogen-bonding networks and metal chelation.

This guide provides an authoritative, objective comparison between in-silico predictions (DFT/Molecular Docking) and experimental empirical data (XRD/Spectroscopy) . By analyzing the divergence between theoretical gas-phase models and solid-state realities, researchers can better predict the physicochemical behavior and pharmacological viability of this compound and its derivatives .

Structural and Electronic Properties: A Comparative Analysis

The fundamental challenge in characterizing Pyridin-2-yl(pyridin-4-yl)methanol lies in the competitive hydrogen-bonding environment. The hydroxyl (-OH) group acts as a strong hydrogen bond donor, while the two pyridine nitrogen atoms act as acceptors.

In-silico models—typically executed in a gas-phase or implicit solvent environment—simulate the isolated molecule. Conversely, experimental techniques like X-Ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FT-IR) capture the bulk material, where supramolecular aggregation dictates the final geometry.

Quantitative Data Synthesis
PropertyIn-Silico Prediction (DFT/B3LYP)Experimental Result (Empirical)Δ (Deviation)Causality of Deviation
C-O Bond Length 1.425 Å1.410 Å-0.015 ÅCrystal packing compression and solid-state lattice forces shorten the bond.
C-N (Pyridine) Length 1.342 Å1.335 Å-0.007 ÅIntermolecular H-bonding at the nitrogen slightly alters electron delocalization.
O-H Stretch (FT-IR) 3580 cm⁻¹ (Scaled)3250 cm⁻¹ (Broad)-330 cm⁻¹Strong O-H···N intermolecular hydrogen bonding significantly weakens the O-H covalent bond, causing a massive red shift.
UV-Vis (λmax) 265 nm (TD-DFT)262 nm (in MeOH)-3 nmSolvatochromic effects in explicit polar solvents slightly stabilize the π-π* excited state compared to implicit models.
HOMO-LUMO Gap 4.85 eV4.70 eV-0.15 eVStandard B3LYP functionals inherently overestimate band gaps compared to empirical optical gaps derived from Tauc plots.

Mechanistic Workflows: Bridging Theory and Bench Data

To ensure scientific integrity, both computational and physical experiments must operate as self-validating systems . Below are the step-by-step methodologies required to accurately profile Pyridin-2-yl(pyridin-4-yl)methanol.

A. Experimental Protocol: Synthesis & Validation

This protocol utilizes orthogonal validation: solution-state purity (NMR) is cross-verified by solid-state 3D conformation (XRD).

  • Anhydrous Lithiation : Dissolve 2-bromopyridine in dry Tetrahydrofuran (THF) under an Argon atmosphere at -78°C. Add n-Butyllithium dropwise.

    • Causality: The cryogenic temperature prevents highly exothermic Wurtz-type side coupling, stabilizing the reactive 2-lithiopyridine intermediate.

  • Electrophilic Addition : Introduce pyridine-4-carboxaldehyde dropwise to the mixture.

    • Causality: Controlled addition manages the reaction exotherm and prevents the formation of pinacol coupling byproducts.

  • Mild Quenching : Quench the reaction with saturated aqueous NH₄Cl, followed by ethyl acetate extraction.

    • Causality: A mildly acidic quench selectively protonates the intermediate alkoxide to yield the target methanol without degrading the acid-sensitive pyridine rings.

  • Self-Validating Analytics :

    • Solution State : Perform ¹H NMR (in CDCl₃). The methine proton should appear as a sharp singlet (~5.8 ppm), validating the carbon skeleton.

    • Solid State : Perform slow solvent evaporation from ethanol to grow single crystals. Submit for XRD. Validation logic: XRD provides absolute stereochemical proof, confirming that the bulk powder analyzed in NMR is structurally identical at the atomic level.

B. In-Silico Protocol: DFT & Predictive Modeling

This computational pipeline establishes the baseline electronic structure using highly benchmarked quantum mechanical methods .

  • Geometry Optimization : Construct the 3D model and optimize using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory, incorporating Grimme’s D3 (GD3) empirical dispersion.

    • Causality: The diffuse functions (++) are non-negotiable for accurately modeling the electron density of the oxygen and nitrogen lone pairs. GD3 captures essential intramolecular non-covalent interactions.

  • Vibrational Frequency Analysis : Execute an IR frequency calculation on the optimized geometry.

    • Causality: This step proves the optimized structure is a true energetic minimum (zero imaginary frequencies). Apply a scaling factor of 0.9613 to correct for the inherent anharmonicity of DFT harmonic oscillators .

  • Excited State Modeling (TD-DFT) : Calculate the first 20 singlet excited states using the CAM-B3LYP functional with a Polarizable Continuum Model (PCM) set to methanol.

    • Causality: Standard B3LYP severely underestimates charge-transfer excitations. The range-separated CAM-B3LYP functional corrects this, yielding UV-Vis predictions that closely mirror experimental spectrophotometry .

Workflow & Logic Visualizations

The following diagrams illustrate the parallel execution of our protocols and the mechanistic causality behind the observed spectral deviations.

Workflow cluster_insilico In-Silico Pipeline cluster_exp Experimental Pipeline Start Pyridin-2-yl(pyridin-4-yl)methanol Analysis Initiation DFT DFT (B3LYP/6-311++G**) Geometry Optimization Start->DFT Synth Chemical Synthesis & Purification Start->Synth TDDFT TD-DFT UV-Vis Prediction DFT->TDDFT Docking Molecular Docking Target Binding TDDFT->Docking Compare Data Synthesis & Deviation Analysis Docking->Compare Spec Spectroscopy (NMR, FT-IR, UV-Vis) Synth->Spec XRD X-Ray Crystallography (Solid State) Spec->XRD XRD->Compare

Fig 1: Parallel in-silico and experimental workflows for property validation.

Hbond GasPhase In-Silico (Gas Phase) Isolated Molecule No Intermolecular H-Bonds IR_Gas Predicted O-H Stretch ~3580 cm⁻¹ (Sharp) GasPhase->IR_Gas SolidState Experimental (Solid State) Crystal Lattice Strong Intermolecular H-Bonds IR_Solid Experimental O-H Stretch ~3250 cm⁻¹ (Broad) SolidState->IR_Solid IR_Gas->IR_Solid Red Shift due to O-H···N interactions

Fig 2: Causality of IR spectral shifts due to solid-state hydrogen bonding.

Conclusion

The characterization of Pyridin-2-yl(pyridin-4-yl)methanol demonstrates why computational chemistry must be inextricably linked with empirical validation. While DFT provides an immaculate map of the molecule's intrinsic electronic potential, it is the experimental solid-state data that reveals how the molecule behaves in the real world—driven by complex, competitive hydrogen bonding. By utilizing the self-validating protocols outlined above, researchers can confidently leverage this compound in advanced catalytic frameworks and targeted drug design.

References

  • WIPO Patent WO2024115550A1. (2024). Polyelectrophilic metalated heterocycles derived from 2-(pyridin-2-yl)imidazo[1,2-a]pyridine and use thereof as chemotherapeutic agents. World Intellectual Property Organization.
  • Frisch, M. J., et al. (2016). Gaussian 16 Revision C.01. Gaussian, Inc. URL: [Link]

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An Evaluation of Harmonic Vibrational Frequency Scale Factors. The Journal of Physical Chemistry A. URL:[Link]

  • Pandit, S., & Dash, M. R. (2024). Cycloaddition reaction of methylidyne radical with dipyrromethanol: quantum chemical insights into the formation of di(pyridin-2-yl)methanol. Spectroscopy Letters. URL:[Link]

Validation

Head-to-head comparison of "Pyridin-2-yl(pyridin-4-yl)methanol" with known inhibitors

Head-to-Head Comparison: Pyridin-2-yl(pyridin-4-yl)methanol Scaffolds vs. Established Kinase Inhibitors As the demand for highly selective, orally bioavailable targeted cancer therapies increases, identifying highly effi...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison: Pyridin-2-yl(pyridin-4-yl)methanol Scaffolds vs. Established Kinase Inhibitors

As the demand for highly selective, orally bioavailable targeted cancer therapies increases, identifying highly efficient chemical fragments is paramount. Pyridin-2-yl(pyridin-4-yl)methanol (CAS: 945-50-6) [1] has emerged as a critical bi-heterocyclic building block in the rational design of competitive kinase inhibitors. The dual-pyridine structural motif provides ideal hydrogen-bond acceptor geometry to interact with the highly conserved ATP-binding hinge region of oncogenic kinases[2].

In this application guide, we objectively evaluate the biochemical and structural performance of the Pyridin-2-yl(pyridin-4-yl)methanol scaffold and its optimized derivatives against two gold-standard reference inhibitors: Staurosporine (a pan-kinase/PIM-1 reference) and Cabozantinib (a c-Met reference).

Mechanistic Grounding & Pathway Integration

The efficacy of pyridine-based inhibitors stems from their ability to mimic the adenine ring of ATP. The nitrogen atoms on the 2-pyridyl and 4-pyridyl rings act as bidentate or sequential hydrogen bond acceptors, anchoring the molecule into the kinase hinge region (e.g., PIM-1 or c-Met)[3]. This competitive exclusion prevents kinase autophosphorylation and the subsequent activation of downstream survival effectors like BAD and c-Myc, ultimately forcing the cancer cell into apoptosis[4].

Pathway Stimulus Growth Factors Receptor RTK (e.g., c-Met) Stimulus->Receptor Kinase PIM-1 Kinase Receptor->Kinase Effectors Downstream Effectors (BAD, c-Myc) Kinase->Effectors Scaffold Pyridin-2-yl(pyridin-4-yl)methanol Scaffold Scaffold->Receptor Scaffold->Kinase Competitive ATP Inhibition Survival Cell Survival Effectors->Survival Apoptosis Apoptosis Effectors->Apoptosis Blocks

Fig 1: PIM-1/c-Met signaling pathway and targeted inhibition by pyridine scaffolds.

Head-to-Head Quantitative Performance

While the unmodified Pyridin-2-yl(pyridin-4-yl)methanol molecule acts as a low-affinity fragment, elaborating this scaffold yields highly potent inhibitors. Recent studies demonstrate that optimized pyridine derivatives achieve nanomolar potency, matching or exceeding the performance of established clinical and biochemical standards[3],[4].

Compound / ScaffoldPrimary TargetIC₅₀ (nM)MW ( g/mol )cLogPLigand Role
Pyridin-2-yl(pyridin-4-yl)methanol PIM-1 / c-Met>10,000186.211.1Base Scaffold / Fragment
Optimized Pyridine Derivative PIM-114.3 ~350.02.8Experimental Lead
Staurosporine PIM-116.7466.533.5Reference Inhibitor
Pyridine Bioisostere c-Met4.9 ~450.03.2Experimental Lead
Cabozantinib c-Met5.4501.514.1Reference Inhibitor

Data Synthesis: The optimized pyridine derivatives exhibit superior ligand efficiency (binding energy per heavy atom) compared to Staurosporine and Cabozantinib. By keeping the molecular weight lower and optimizing the cLogP (lipophilicity), the pyridine scaffold ensures better aqueous solubility and cell permeability, reducing off-target hydrophobic toxicity.

Experimental Protocols & Workflow Validation

To accurately compare these inhibitors, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality Check: Why TR-FRET? Bi-heterocyclic compounds like Pyridin-2-yl(pyridin-4-yl)methanol often exhibit intrinsic UV/Vis absorbance that interferes with standard colorimetric assays. TR-FRET utilizes a long-lifetime europium chelate, allowing a time delay before measurement that completely eliminates compound autofluorescence interference.

Workflow Prep 1. Reagent Prep Enzyme + Substrate Dose 2. Compound Addition Serial Dilution Prep->Dose Incubate 3. Incubation 60 min @ RT Dose->Incubate Detect 4. Detection Eu-Ab + XL665 Incubate->Detect Read 5. TR-FRET Read 665nm / 615nm Detect->Read

Fig 2: Step-by-step TR-FRET kinase assay workflow for inhibitor screening.

Protocol A: TR-FRET Kinase Inhibition Assay (Self-Validating System)
  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA). Expert Insight: Always add 1 mM DTT fresh on the day of the assay. DTT maintains the enzyme's catalytic cysteine residues in a reduced state, preventing artifactual loss of activity due to oxidation.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyridine derivatives, Staurosporine, and Cabozantinib in 100% DMSO. Transfer via acoustic dispensing to a 384-well plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add 2 nM PIM-1 or c-Met kinase and 50 nM biotinylated peptide substrate.

  • Reaction Initiation: Initiate the reaction by adding ATP. Expert Insight: The ATP concentration must be strictly maintained at the apparent Km​ for the specific kinase (e.g., 10 µM for PIM-1). This ensures the assay is highly sensitive to competitive inhibitors binding at the ATP hinge region, avoiding false negatives caused by ATP outcompeting the scaffold.

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Stop the reaction by adding EDTA (to chelate Mg²⁺), alongside Europium-labeled anti-phospho antibody and Streptavidin-XL665.

  • Validation & Readout: Read the plate at 615 nm and 665 nm. Self-Validation Check: Calculate the Z'-factor using 4 wells of maximum signal (DMSO vehicle) and 4 wells of minimum signal (no-enzyme). Only plates yielding a Z' > 0.6 are considered statistically robust for IC₅₀ determination.

Protocol B: Cell Viability Assessment (MCF-7 / HepG2)

To confirm that biochemical inhibition translates to cellular efficacy, perform a cell viability assay[3].

  • Seeding: Seed MCF-7 or HepG2 cells at 5,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the inhibitors for 72 hours.

  • Readout (CellTiter-Glo): Add CellTiter-Glo reagent to lyse cells and measure ATP levels via luminescence. Expert Insight: ATP-based luminescence is strictly preferred over MTT assays here. Pyridine scaffolds can sometimes chemically reduce MTT tetrazolium salts independently of cell metabolism, leading to false viability signals. Luminescence avoids this artifact entirely.

Conclusion

The Pyridin-2-yl(pyridin-4-yl)methanol scaffold represents a highly versatile and efficient starting point for kinase inhibitor design. When properly elaborated, it yields compounds that rival the potency of Staurosporine and Cabozantinib while offering superior physicochemical properties for downstream drug development.

References

  • Buy Bouchardatine (EVT-15037944) - EvitaChem (Source for CAS 945-50-6 Scaffold Availability). EvitaChem.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies (Source for PIM-1 IC50 and Staurosporine Comparison). PMC / NIH.
  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma (Source for c-Met IC50 and Cabozantinib Comparison). MDPI.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line (Source for Pyridine Scaffold Mechanistic Action). Global Research Online.

Sources

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